Buspirone n-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFOIYSPRVISSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220747-81-9 | |
| Record name | Buspirone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220747819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUSPIRONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5KFQ9MG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Buspirone N-oxide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone, an anxiolytic agent of the azapirone class, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, Buspirone N-oxide is a notable product of oxidative metabolism. This technical guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound, tailored for a scientific audience.
Chemical Structure and Properties
This compound is formed through the N-oxidation of the piperazine ring of the parent buspirone molecule.[1][2] This metabolic transformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][3][4] The resulting compound has a distinct chemical structure and set of physicochemical properties.
Below is a summary of the key chemical identifiers for this compound:
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₁N₅O₃ | |
| Molecular Weight | 401.5 g/mol | |
| IUPAC Name | 8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
| CAS Number | 220747-81-9 | |
| SMILES | C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-] | |
| InChI | InChI=1S/C21H31N5O3/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 | |
| LogP (Predicted) | 1.84 |
Metabolic Pathway of Buspirone
Buspirone undergoes extensive first-pass metabolism, with several key pathways identified. The formation of this compound is one of these primary routes. The diagram below illustrates the major metabolic transformations of buspirone.
Quantitative Data
The formation of this compound has been studied in vitro, providing insights into the enzymatic kinetics of this metabolic pathway.
| Parameter | Value | Experimental System | Source |
| Apparent Km for this compound formation | 34.0 µM | Pooled Human Liver Microsomes |
Experimental Protocols
Synthesis of this compound
A facile method for the preparation of this compound involves the use of Davis' reagent (2-sulfonyloxaziridines).
Methodology Overview:
-
Reactants: Buspirone (1) is treated with 1.05 equivalents of 2-phenylsulfonyl-3-phenyloxaziridine (Davis' reagent, 2).
-
Solvent: The reaction is carried out in methylene chloride.
-
Temperature: The reaction proceeds at room temperature.
-
Reaction Time: The oxidation is typically complete within one hour.
-
Product Isolation: The resulting piperazine N-oxide can be isolated in high yield (e.g., 93%) as its oxalic acid salt.
-
Purification: A key advantage of this method is that it often does not require chromatographic separation of the product.
This method offers a selective oxidation of the piperazine nitrogen without significant formation of the undesired pyrimidine N-oxide.
In Vitro Metabolism Studies
The metabolic pathways of buspirone, including the formation of this compound, can be investigated using in vitro systems such as human liver microsomes (HLMs).
Methodology Overview:
-
Incubation Mixture: [¹⁴C]Buspirone at varying concentrations (e.g., 2.5 to 150 µM) is incubated with pooled human liver microsomes (e.g., 0.1 mg/mL) and an NADPH-generating system in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).
-
Incubation Time: The incubation is carried out for a specific duration (e.g., 5 minutes).
-
Metabolite Analysis: The reaction is quenched, and the metabolites are separated and identified using analytical techniques such as High-Performance Liquid Chromatography with Radiometric Detection (HPLC-radiochromatography) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Enzyme Kinetics: By measuring the rate of formation of this compound at different substrate concentrations, enzyme kinetic parameters like the apparent Km can be determined.
Analytical Quantification
Sensitive and specific methods for the quantification of buspirone and its metabolites in biological matrices typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Methodology Overview for Buspirone (adaptable for N-oxide):
-
Sample Preparation: Plasma samples containing the analyte are typically prepared using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction. An internal standard (e.g., buspirone-d8) is added for accurate quantification.
-
Chromatographic Separation: Separation is achieved on a reverse-phase HPLC column (e.g., C18) with an isocratic or gradient mobile phase. A common mobile phase composition is a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid or ammonium acetate).
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity. For buspirone, a common transition is m/z 386 -> 122.
Conclusion
This compound is a significant metabolite of buspirone, formed via CYP3A4-mediated oxidation. Understanding its chemical properties and the methods for its synthesis and quantification is crucial for comprehensive drug metabolism and pharmacokinetic studies. The methodologies outlined in this guide provide a foundation for researchers in the field of drug development to further investigate the role and characteristics of this metabolite.
References
- 1. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [PDF] CYTOCHROME P450 3A-MEDIATED METABOLISM OF BUSPIRONE IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]
The Formation of Buspirone N-oxide: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the formation mechanism of buspirone N-oxide, a significant metabolite of the anxiolytic drug buspirone. A comprehensive review of in vitro studies delineates the primary enzymatic pathways responsible for this biotransformation. The central role of cytochrome P450 3A4 (CYP3A4) is highlighted, supported by quantitative kinetic data and findings from inhibition studies. Detailed experimental protocols for the characterization of buspirone metabolism are provided, alongside analytical methodologies for the quantification of buspirone and its metabolites. This guide serves as a critical resource for researchers in drug metabolism, pharmacology, and medicinal chemistry, offering a foundational understanding of the factors governing the metabolic fate of buspirone.
Introduction
Buspirone is an anxiolytic agent of the azapirone class, utilized in the management of generalized anxiety disorder. It undergoes extensive first-pass metabolism, primarily in the liver, which significantly influences its bioavailability and pharmacokinetic profile. The metabolism of buspirone proceeds through several key pathways, including hydroxylation, N-dealkylation, and N-oxidation.[1][2][3] The formation of this compound occurs through the oxidation of the piperazine ring nitrogen.[1][2] Understanding the precise mechanism of this compound formation is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and guiding the development of new chemical entities with improved metabolic stability.
Enzymatic Basis of this compound Formation
In vitro studies utilizing human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) isoforms have unequivocally identified CYP3A4 as the principal enzyme responsible for the metabolism of buspirone, including the formation of this compound. While other isoforms, such as CYP3A5 and CYP2D6, have demonstrated the ability to oxidize buspirone, their catalytic activity is considerably lower than that of CYP3A4.
The contribution of flavin-containing monooxygenases (FMOs), another class of enzymes known to catalyze N-oxidation reactions, to buspirone metabolism has been considered. However, the current body of evidence strongly supports the predominant role of CYP3A4 in the N-oxidation of buspirone. Inhibition studies with ketoconazole, a potent and selective inhibitor of CYP3A, have been shown to completely block the formation of all major buspirone metabolites, including this compound, in HLMs.
Quantitative Analysis of Buspirone Metabolism
The kinetics of buspirone metabolite formation have been characterized in pooled human liver microsomes. The formation of this compound, along with other major metabolites, follows Michaelis-Menten kinetics. The apparent Michaelis constant (Km) for the formation of this compound is reported to be 34.0 µM. This value provides a quantitative measure of the affinity of CYP3A4 for buspirone in the context of N-oxide formation.
| Metabolite | Apparent Km (µM) | Primary Enzyme |
| This compound | 34.0 | CYP3A4 |
| 1-Pyrimidinylpiperazine (1-PP) | 8.7 | CYP3A4 |
| 3'-Hydroxybuspirone | 4.3 | CYP3A4 |
| 5-Hydroxybuspirone | 11.4 / 514 | CYP3A4 |
| 6'-Hydroxybuspirone | 8.8 | CYP3A4 |
| Table 1: Apparent Kinetic Parameters for the Formation of Major Buspirone Metabolites in Pooled Human Liver Microsomes. |
Experimental Protocols
In Vitro Incubation with Human Liver Microsomes
This protocol describes a typical experiment to study the metabolism of buspirone and the formation of this compound using human liver microsomes.
-
Materials:
-
Pooled human liver microsomes (e.g., 0.1-1.0 mg/mL protein concentration)
-
Buspirone (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or 500 µM NADPH)
-
Ice-cold methanol or acetonitrile (for reaction termination)
-
-
Procedure:
-
Pre-incubate a mixture of human liver microsomes and buspirone in potassium phosphate buffer at 37°C for approximately 3-5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 5-30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold methanol or acetonitrile to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Collect the supernatant for analysis by LC-MS/MS.
-
Enzyme Kinetics Assay
To determine the kinetic parameters (Km and Vmax) for this compound formation:
-
Procedure:
-
Follow the general in vitro incubation protocol described above.
-
Use a range of buspirone concentrations that bracket the expected Km value (e.g., 2.5 to 150 µM).
-
Maintain a constant, low concentration of human liver microsomes (e.g., 0.1 mg/mL) and a short incubation time (e.g., 5 minutes) to ensure initial velocity conditions.
-
Quantify the formation of this compound at each substrate concentration.
-
Plot the rate of formation of this compound against the buspirone concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Analytical Methodology: LC-MS/MS
The quantification of buspirone and its metabolites, including this compound, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
From In Vitro Incubations: Protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common method.
-
From Plasma: Liquid-liquid extraction with a solvent like methyl tert-butyl ether or solid-phase extraction can be employed.
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is frequently used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous solution containing a modifier such as 0.1% acetic acid or 10 mM ammonium formate is common.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. A common MRM transition for buspirone is m/z 386 → 122. The specific MRM transition for this compound would be determined by direct infusion of a standard or by analysis of in vitro incubation samples.
-
| Parameter | Typical Conditions |
| Chromatography | |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Acetic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic or Gradient |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Buspirone Transition | m/z 386 → 122 or m/z 386 -> 121.7 |
| This compound Transition | To be determined (Precursor ion m/z ~402) |
| Table 2: Typical LC-MS/MS Parameters for the Analysis of Buspirone and its Metabolites. |
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of buspirone leading to the formation of this compound and a typical experimental workflow for its characterization.
Caption: Metabolic pathways of buspirone mediated by CYP3A4.
Caption: Experimental workflow for analyzing this compound formation.
Conclusion
The formation of this compound is a key metabolic pathway predominantly catalyzed by the cytochrome P450 isoform CYP3A4. The kinetic parameters for this reaction have been established, providing a quantitative basis for understanding the metabolic clearance of buspirone. The detailed experimental protocols and analytical methods outlined in this guide offer a practical framework for researchers investigating the metabolism of buspirone and other xenobiotics. A thorough understanding of these metabolic pathways is essential for the safe and effective use of buspirone and for the rational design of future drug candidates with optimized pharmacokinetic properties.
References
- 1. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of flavin-containing monooxygenases in drug metabolism and development - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Metabolism of Buspirone to Buspirone N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in-vitro metabolism of the anxiolytic agent buspirone, with a specific focus on its conversion to the buspirone N-oxide metabolite. Buspirone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system. This document details the enzymatic pathways responsible for N-oxidation, presents quantitative kinetic data, and provides comprehensive experimental protocols for studying this metabolic conversion in a laboratory setting. The information herein is intended to support researchers and professionals in drug development in understanding and evaluating the metabolic fate of buspirone.
Introduction
Buspirone is an azapirone anxiolytic agent utilized in the treatment of generalized anxiety disorder. Unlike benzodiazepines, it exerts its therapeutic effects primarily through partial agonism at serotonin 5-HT1A receptors. Upon oral administration, buspirone is subject to extensive first-pass metabolism, with oxidation being a primary route of biotransformation[1]. This metabolic process leads to the formation of several derivatives, including hydroxylated species and the pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP)[2][3]. Another significant metabolic pathway is the N-oxidation of the piperazine ring, resulting in the formation of this compound[1]. Understanding the specifics of this N-oxidation pathway is crucial for a comprehensive characterization of buspirone's pharmacokinetic profile.
Enzymatic Pathway of Buspirone N-Oxidation
The in-vitro metabolism of buspirone is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver microsomes[1].
Primary Enzyme Responsible
Studies utilizing human liver microsomes (HLMs) have conclusively identified CYP3A4 as the primary enzyme responsible for the metabolism of buspirone, including the formation of this compound. The involvement of CYP3A4 is confirmed by several lines of evidence:
-
Recombinant Enzyme Activity: Of nine P450 isoforms tested, recombinant CYP3A4 exhibited the highest catalytic activity for buspirone oxidation.
-
Chemical Inhibition: The potent and selective CYP3A inhibitor, ketoconazole, completely inhibits the formation of all major buspirone metabolites, including the N-oxide, in HLM incubations.
-
Correlation Analysis: In a panel of HLMs from 16 different donors, the rate of buspirone metabolism showed a strong correlation with CYP3A activity.
While other enzymes like CYP3A5 and CYP2D6 show some activity towards buspirone, their contribution is significantly lower. The overall metabolism rate of buspirone by CYP3A4 is approximately 18-fold greater than that by CYP2D6 and 35-fold greater than by CYP3A5.
Metabolic Transformation
The formation of this compound occurs via the oxidation of the tertiary amine on the piperazine ring of the buspirone molecule. This reaction is dependent on the presence of NADPH as a cofactor for the CYP-mediated oxidation.
Quantitative Analysis of In-Vitro Metabolism
The kinetics of this compound formation have been characterized in pooled human liver microsomes. The following table summarizes the available quantitative data for the major metabolic pathways of buspirone.
| Metabolite | Formation Pathway | Apparent Km (µM) | Apparent Vmax | In Vitro Intrinsic Clearance (CLint) |
| This compound | N-Oxidation | 34.0 | Not Reported | Lowest among major metabolites |
| 1-Pyrimidinylpiperazine (1-PP) | N-Dealkylation | 8.7 | Not Reported | High |
| 6'-Hydroxybuspirone | Hydroxylation | 8.8 | Not Reported | Highest among major metabolites |
| 5-Hydroxybuspirone | Hydroxylation | 11.4 / 514 | Not Reported | Moderate |
| 3'-Hydroxybuspirone | Hydroxylation | 4.3 | Not Reported | Moderate |
Note: Vmax values were not explicitly reported in the reviewed literature. The intrinsic clearance for this compound formation is the lowest among the primary metabolic pathways, suggesting it is a lower affinity, lower capacity pathway compared to hydroxylation and N-dealkylation.
Experimental Protocols
This section provides a detailed methodology for conducting an in-vitro experiment to study the formation of this compound using human liver microsomes.
Determination of Kinetic Parameters (Km and Vmax)
This protocol is designed to determine the Michaelis-Menten kinetic parameters for the formation of this compound.
4.1.1. Materials and Reagents
-
Buspirone (and radiolabeled [14C]Buspirone if using radiometric detection)
-
This compound analytical standard
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+) or NADPH tetrasodium salt
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled buspirone)
4.1.2. Incubation Procedure
-
Prepare Reagents: Prepare working solutions of buspirone at various concentrations (e.g., ranging from 2.5 to 150 µM) in a suitable solvent like acetonitrile or DMSO, ensuring the final solvent concentration in the incubation is low (<1%). Prepare the NADPH regenerating system in buffer.
-
Pre-incubation: In microcentrifuge tubes, add the potassium phosphate buffer, the diluted HLM suspension (final protein concentration of 0.1-0.5 mg/mL), and the buspirone working solution. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 5-10 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated microsomal protein.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
Analytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of buspirone and this compound.
4.2.1. Suggested LC-MS/MS Parameters
| Parameter | Suggested Value |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized to separate buspirone from its N-oxide and other metabolites |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | Buspirone: m/z 386.2; this compound: m/z 402.2 |
| Product Ion (Q3) | Buspirone: m/z 122.1; this compound: To be determined by infusion of standard |
| Collision Energy | To be optimized for each transition |
Note: The exact MRM transition for this compound should be determined by direct infusion of an analytical standard into the mass spectrometer. The transition for buspirone is well-established.
4.2.2. Data Analysis
-
Generate a standard curve for this compound using the analytical standard.
-
Quantify the amount of this compound formed in each incubation sample.
-
Plot the rate of formation (pmol/min/mg protein) against the substrate (buspirone) concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the apparent Km and Vmax values.
Conclusion
The in-vitro N-oxidation of buspirone to this compound is a metabolic pathway mediated primarily by the CYP3A4 enzyme in human liver microsomes. While it represents a less prominent pathway compared to hydroxylation and N-dealkylation, its characterization is essential for a complete understanding of buspirone's disposition. The provided protocols and data serve as a comprehensive resource for researchers to design and execute in-vitro studies aimed at investigating this specific metabolic transformation. Further research to determine the Vmax and the potential pharmacological activity of this compound would provide a more complete picture of its role in the overall pharmacology of buspirone.
References
Buspirone N-Oxide as a Drug Impurity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone, an anxiolytic agent of the azapirone class, is widely prescribed for the management of generalized anxiety disorder (GAD).[1] Unlike benzodiazepines, it exerts its therapeutic effect primarily as a serotonin 5-HT1A receptor partial agonist and does not possess sedative, anticonvulsant, or muscle-relaxant properties.[1] As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis, storage, or metabolism of buspirone, various related substances can emerge as impurities. Among these, Buspirone N-oxide is a notable process-related impurity and metabolite that warrants careful monitoring and control.[2][3]
This technical guide provides a comprehensive overview of this compound, focusing on its formation, regulatory considerations, and analytical methodologies for its identification and quantification. Detailed experimental protocols and data are presented to assist researchers and drug development professionals in managing this impurity.
Origin and Formation of this compound
This compound can be formed through two primary pathways: as a degradation product during the manufacturing process and storage, or as a metabolite of buspirone in vivo.
2.1 Degradation Pathway:
The tertiary amine group within the piperazine ring of the buspirone molecule is susceptible to oxidation, leading to the formation of the N-oxide derivative.[3] This degradation can be prompted by exposure to oxidative conditions, such as the presence of oxidizing agents, light, or elevated temperatures during manufacturing or storage. Forced degradation studies are instrumental in elucidating the conditions that promote the formation of this compound.
2.2 Metabolic Pathway:
Buspirone undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic process involves oxidation, leading to the formation of several hydroxylated derivatives and the pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP). This compound is also a recognized metabolite formed during this oxidative metabolism.
Regulatory Framework and Acceptance Criteria
The control of impurities in new drug substances and products is governed by international guidelines, primarily those from the International Council for Harmonisation (ICH). The relevant guidelines are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. The United States Pharmacopeia (USP) General Chapter <1086> also provides guidance on impurities.
These guidelines establish thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug. While specific limits for this compound are not individually listed in major pharmacopeias, the ICH thresholds can be applied. The typical therapeutic dose of buspirone is 20 to 30 mg daily, with a maximum daily dose of 60 mg.
Table 1: ICH Thresholds for Impurities in New Drug Substances (Buspirone Example)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: These are general thresholds from ICH Q3A(R2) and should be applied in the context of a comprehensive risk assessment.
Experimental Protocols
4.1 Synthesis of this compound Reference Standard
A facile preparation of this compound can be achieved using an oxidizing agent such as Davis' reagent (2-(phenylsulfonyl)-3-phenyloxaziridine).
Procedure:
-
Dissolve buspirone free base in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a solution of Davis' reagent in the same solvent dropwise to the buspirone solution with stirring.
-
Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
4.2 Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
General Procedure: Prepare solutions of buspirone hydrochloride (e.g., 1 mg/mL) in the respective stress media. After the specified duration, neutralize the acidic and basic solutions, and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 30 minutes.
-
Oxidative Degradation: 15% H₂O₂ at room temperature for 2 hours.
-
Thermal Degradation: Dry heat at 100°C for 8 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for a specified period.
4.3 Analytical Method for Quantification of this compound
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the separation and quantification of buspirone and its N-oxide impurity.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 0.01 M Sodium Dihydrogen Phosphate Buffer (pH 3.5) (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 244 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 40°C |
| Run Time | Sufficient to allow for the elution of all degradation products. |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Characterization of this compound
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Reference standards of this compound are commercially available and typically come with a comprehensive certificate of analysis that includes this data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the chemical structure, including the presence of the N-oxide functional group which will cause shifts in the signals of the protons and carbons in the piperazine ring compared to the parent buspirone molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. For this compound (C₂₁H₃₁N₅O₃), the expected monoisotopic mass is approximately 401.24 g/mol , which is 16 atomic mass units higher than that of buspirone (C₂₁H₃₁N₅O₂) due to the additional oxygen atom.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic absorption bands for the N-oxide functional group, typically in the range of 950-970 cm⁻¹.
Pharmacological and Toxicological Profile
There is limited publicly available information specifically on the pharmacological activity and toxicological profile of this compound. As a metabolite, its contribution to the overall therapeutic effect or potential adverse effects of buspirone is not well-established. General principles of impurity qualification suggest that if an impurity is also a significant metabolite in humans, its safety is partially qualified. However, any impurity present at levels exceeding the qualification threshold would require further toxicological evaluation to ensure patient safety.
Conclusion
This compound is a critical impurity to monitor in buspirone drug substances and products due to its potential to form during manufacturing, storage, and as a metabolite. A thorough understanding of its formation pathways, coupled with robust, validated analytical methods, is essential for ensuring the quality, safety, and efficacy of buspirone formulations. Adherence to regulatory guidelines, such as those from ICH, provides a framework for the control and qualification of this and other impurities. Further research into the specific pharmacological and toxicological properties of this compound would be beneficial for a more complete risk assessment.
References
Buspirone Degradation Pathways Leading to N-Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the anxiolytic drug buspirone, with a specific focus on the formation of its N-oxide metabolite. Understanding these pathways is critical for ensuring drug stability, quality, and safety. This document details the conditions leading to degradation, summarizes available quantitative data, provides detailed experimental protocols, and includes visualizations of the key processes involved.
Introduction to Buspirone and its Degradation
Buspirone is a non-benzodiazepine anxiolytic agent used in the management of generalized anxiety disorder. Chemically, it is an azaspirodecanedione derivative. The stability of a pharmaceutical product is a critical attribute, and degradation can lead to a loss of potency and the formation of potentially harmful impurities. One of the known degradation products and metabolites of buspirone is Buspirone N-oxide, which is formed through oxidative pathways.[1][2] The tertiary amine group within the piperazine ring of the buspirone molecule is susceptible to oxidation, resulting in the formation of the N-oxide.[2] This degradation can occur during the manufacturing process, storage, or upon exposure to certain environmental factors.[2]
Forced degradation studies are essential in identifying potential degradation products and understanding the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions such as heat, light, humidity, and different pH levels, and are a regulatory requirement for drug registration.[3]
Buspirone Degradation Pathways
Buspirone undergoes degradation through several pathways, including hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation: Under acidic and basic conditions, buspirone can undergo hydrolysis. Studies have shown that "buspirone acid hydrochloride" is a major degradation product under these conditions.
Photolytic Degradation: Exposure to light can also lead to the degradation of buspirone, resulting in the formation of various unspecified degradation products.
Thermal Degradation: Thermal stress can induce the degradation of buspirone, particularly in the solid state.
Oxidative Degradation and N-Oxide Formation
The primary focus of this guide is the oxidative degradation pathway that leads to the formation of this compound. This transformation occurs at the tertiary nitrogen atom of the piperazine ring. This oxidation can be mediated by metabolic enzymes in vivo, primarily cytochrome P450 3A4 (CYP3A4), or can be induced in vitro by oxidizing agents such as hydrogen peroxide.
The formation of this compound is a significant consideration in the stability testing of buspirone, as it represents a potential impurity in the drug substance and product.
Quantitative Data from Forced Degradation Studies
While several studies have investigated the forced degradation of buspirone, specific quantitative data on the yield of this compound is limited in the publicly available literature. Many studies identify "buspirone acid hydrochloride" as the major degradant under various stress conditions. The following table summarizes the available information on buspirone degradation, highlighting the conditions and major products observed.
| Stress Condition | Reagent/Parameters | Buspirone Degradation (%) | Major Degradation Product(s) Identified | This compound Formation | Reference |
| Acid Hydrolysis | 1 M HCl, reflux for 2 h | 7.84% | Buspirone Acid Hydrochloride | Not explicitly quantified | |
| Base Hydrolysis | 1 M NaOH, reflux for 30 min | 31% | Buspirone Acid Hydrochloride | Not explicitly quantified | |
| Oxidative | 15% H₂O₂, reflux for 2 h | Significant degradation | Unidentified degradation product at RT ~3.2 min | A degradation product is formed, but not explicitly identified and quantified as N-oxide in this study. | |
| Thermal (Solid) | 60°C for 14 days | Not specified | Several breakdown products detected by TLC | Not explicitly quantified | |
| Photolytic | UV light (320-400 nm) for 10 days | Decomposition detected | Four unspecified degradation products | Not explicitly quantified |
Note: The lack of specific quantification of this compound in many forced degradation studies may suggest that under the tested conditions, other degradation pathways are more prominent, or that the N-oxide is formed in smaller quantities compared to other degradants.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of buspirone degradation and the synthesis of its N-oxide.
Forced Degradation Studies of Buspirone Hydrochloride
This protocol is adapted from stability-indicating HPLC method development studies.
Objective: To induce the degradation of buspirone under various stress conditions to identify potential degradation products.
Materials:
-
Buspirone Hydrochloride API
-
Hydrochloric Acid (1 M and 5 N)
-
Sodium Hydroxide (1 M)
-
Hydrogen Peroxide (15%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
-
Heating block or water bath
-
UV light cabinet
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of buspirone HCl in 1 M HCl (e.g., 100 µg/mL).
-
Reflux the solution for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate amount of NaOH solution.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of buspirone HCl in 1 M NaOH (e.g., 100 µg/mL).
-
Reflux the solution for 30 minutes.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate amount of HCl solution.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of buspirone HCl in a mixture of water and 15% H₂O₂ (e.g., 20:80 v/v) to achieve a final drug concentration of 100 µg/mL.
-
Reflux the solution for 2 hours.
-
Cool the solution to room temperature.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of buspirone HCl powder in a reaction vial.
-
Keep the vial in a hot air oven at 60°C for 14 days.
-
After the specified time, dissolve the powder in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of buspirone HCl in water (e.g., 1 mg/mL).
-
Expose the solution to UV light (320-400 nm) in a photostability chamber for 10 days at 25°C.
-
After exposure, dilute the solution with mobile phase to a suitable concentration for HPLC analysis.
-
Stability-Indicating HPLC-UV Method
This protocol is based on a validated method for the analysis of buspirone and its degradation products.
Objective: To separate and quantify buspirone from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 column (e.g., Ultrasphere C18, 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of monobasic potassium phosphate buffer (pH 6.9) and a mixture of acetonitrile and methanol (13:17).
-
Initial: 35% organic mixture
-
At 5.5 min: Increase to 54% organic mixture
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 244 nm and 210 nm
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Synthesis of this compound
A reference standard of this compound is crucial for its identification and quantification in degradation studies. While not detailed in the degradation literature, a synthetic route can be employed.
Objective: To synthesize this compound for use as a reference standard.
Note: This is a conceptual protocol. The synthesis should be carried out by qualified personnel in a suitable laboratory setting.
Reaction: Oxidation of the tertiary amine in the piperazine ring of buspirone.
Potential Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agents like Davis' reagent (2-sulfonyloxaziridine).
General Procedure (using m-CPBA):
-
Dissolve buspirone free base in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA (1 equivalent) in the same solvent dropwise with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench any excess m-CPBA with a suitable reducing agent (e.g., sodium sulfite solution).
-
Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Characterization: The synthesized this compound should be characterized by techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Oxidative degradation of buspirone to this compound.
Caption: Workflow for a forced degradation study of buspirone.
Conclusion
The degradation of buspirone can proceed through various pathways, with oxidation leading to the formation of this compound being a key consideration for drug stability and quality control. While forced degradation studies have identified several degradation products, with "buspirone acid hydrochloride" often being cited as the major degradant, the formation of the N-oxide is a known oxidative pathway.
The lack of extensive quantitative data on the yield of this compound in the published literature presents an opportunity for further research. Future studies should focus on the precise quantification of this compound under various oxidative stress conditions to better understand its formation kinetics and its overall contribution to the degradation profile of buspirone. The detailed experimental protocols and analytical methods provided in this guide offer a solid foundation for such investigations. A thorough understanding of all potential degradation pathways is paramount for the development of stable and safe buspirone formulations.
References
Physicochemical Properties of Buspirone N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone N-oxide is a primary metabolite of Buspirone, an anxiolytic agent belonging to the azapirone chemical class.[1][2] Buspirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, through oxidation.[3][4][5] This metabolic process leads to the formation of several derivatives, including this compound. Understanding the physicochemical properties of this metabolite is crucial for a comprehensive assessment of the parent drug's overall pharmacokinetic and pharmacodynamic profile. This guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines relevant experimental protocols for their determination, and illustrates its formation via metabolic pathways.
Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that a significant portion of the available data is computationally predicted, with limited experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C21H31N5O3 | |
| Molecular Weight | 401.5 g/mol | |
| CAS Number | 220747-81-9 | |
| IUPAC Name | 8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
| Melting Point | 101-106°C (for Oxalate salt) | |
| Water Solubility (Predicted) | 0.39 g/L | |
| logP (Predicted) | 0.4 - 0.65 | |
| pKa (Strongest Basic, Predicted) | 1.89 | |
| pKa (Strongest Acidic, Predicted) | 19.26 | |
| Polar Surface Area (Predicted) | 93.28 Ų | |
| Hydrogen Bond Acceptor Count (Predicted) | 6 | |
| Hydrogen Bond Donor Count (Predicted) | 0 | |
| Rotatable Bond Count (Predicted) | 6 | |
| Solubility | Soluble in Methanol and DMSO |
Metabolic Pathway
Buspirone undergoes extensive first-pass metabolism, with oxidation being the primary pathway mediated by CYP3A4. This process results in the formation of this compound, where an oxygen atom is added to one of the nitrogen atoms in the piperazine ring.
Caption: Metabolic conversion of Buspirone to this compound.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies can be applied.
Melting Point Determination
Method: Capillary Melting Point Method.
Apparatus: Digital melting point apparatus.
Procedure:
-
A small, dry sample of this compound (or its salt form) is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Solubility Determination
Method: Shake-Flask Method (Thermodynamic Solubility).
Procedure:
-
An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, methanol, DMSO) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
logP (Octanol-Water Partition Coefficient) Determination
Method: Shake-Flask Method.
Procedure:
-
A known amount of this compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then centrifuged to separate the phases.
-
The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
pKa Determination
Method: Potentiometric Titration.
Procedure:
-
A solution of this compound of known concentration is prepared in water or a suitable co-solvent.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa value is determined from the titration curve, typically at the half-equivalence point.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts, coupling constants, and integration values would provide detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent. The characteristic absorption bands would indicate the presence of specific functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information.
Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a drug metabolite like this compound.
References
Buspirone N-oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Buspirone N-oxide, a key metabolite and process impurity of the anxiolytic drug Buspirone. This document outlines its chemical properties, synthesis, and analytical characterization, offering valuable information for researchers in drug metabolism, pharmaceutical analysis, and quality control.
Core Chemical and Physical Data
This compound is a significant molecule in the study of Buspirone's metabolic fate and is also monitored as a process-related impurity in pharmaceutical manufacturing.[1] Key quantitative data are summarized below.
| Parameter | Value | Reference |
| CAS Number | 220747-81-9 | [2] |
| Molecular Formula | C₂₁H₃₁N₅O₃ | [2][3] |
| Molecular Weight | 401.5 g/mol | [2] |
Metabolic Pathway of Buspirone
Buspirone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. One of the metabolic pathways is the N-oxidation of the piperazine ring, leading to the formation of this compound. Other significant metabolic routes include hydroxylation and N-dealkylation, producing metabolites such as 1-(2-pyrimidinyl)piperazine (1-PP).
Experimental Protocols
Synthesis of this compound
A facile and selective method for the preparation of this compound involves the use of Davis' reagent (2-phenylsulfonyl-3-phenyloxaziridine). This method avoids the formation of the undesired pyrimidine N-oxide byproduct that can occur with other oxidizing agents like m-chloroperbenzoic acid.
Materials:
-
Buspirone
-
2-phenylsulfonyl-3-phenyloxaziridine (Davis' reagent)
-
Methylene chloride
-
Oxalic acid
Procedure:
-
Dissolve Buspirone in methylene chloride at room temperature.
-
Add 1.05 equivalents of 2-phenylsulfonyl-3-phenyloxaziridine to the solution.
-
Stir the reaction mixture at room temperature for one hour. The completion of the reaction can be monitored by HPLC and ¹H NMR.
-
Upon completion, the piperazine N-oxide can be isolated as its oxalic acid salt.
-
This procedure readily yields the product in high purity without the need for chromatographic separation.
Analytical Determination of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the detection and quantification of this compound, both as a metabolite and as a pharmaceutical impurity.
Instrumentation and Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5-µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution can be employed.
-
Isocratic Method: A mixture of methanol and a buffer, such as 0.01 M sodium dihydrogen phosphate (pH 3.5) in a 70:30 (v/v) ratio, has been reported.
-
Gradient Method: A gradient program with a buffer like monobasic potassium phosphate (pH 6.9) and an organic phase of acetonitrile-methanol mixture (13:17) can also be utilized for separating Buspirone from its degradation products and impurities.
-
-
Flow Rate: A typical flow rate is around 0.8 to 1.4 mL/min.
-
Detection: UV detection at 244 nm is a common method for quantification. Fluorescence detection (excitation/emission at 237/380 nm) can be used for enhanced sensitivity in biological matrices.
-
Sample Preparation: For analysis in biological samples, a simple protein precipitation with acetonitrile can be used. For drug substance and product analysis, samples are typically dissolved in the mobile phase.
Workflow for Impurity Analysis
The formation of this compound can occur during the manufacturing process or upon storage of Buspirone due to oxidation. Therefore, it is a critical quality attribute to be monitored. The following workflow outlines the general process for its identification and control.
References
In-Silico Prediction of Buspirone N-Oxide Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-silico prediction of toxicity for buspirone N-oxide, a primary metabolite of the anxiolytic drug buspirone. In the landscape of drug development, early assessment of metabolite toxicity is crucial for mitigating downstream risks and costs. This document outlines a framework for leveraging computational models to predict the toxicological profile of this compound, focusing on key endpoints such as acute toxicity, hepatotoxicity, cardiotoxicity, and mutagenicity. Detailed methodologies for quantitative structure-activity relationship (QSAR) modeling are presented, alongside predicted toxicity data. Furthermore, this guide illustrates the primary signaling pathways of the parent compound, buspirone, to provide a mechanistic context for potential toxicological effects. The content herein is intended to equip researchers and drug development professionals with the necessary knowledge to apply in-silico approaches for the proactive safety evaluation of drug metabolites.
Introduction
Buspirone is a widely prescribed anxiolytic agent, distinct from the benzodiazepine class of drugs, primarily indicated for generalized anxiety disorder.[1] Its mechanism of action is complex, involving partial agonism at serotonin 5-HT1A receptors and antagonist activity at dopamine D2 receptors.[2][3] Upon oral administration, buspirone undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This metabolic process generates several derivatives, including hydroxylated compounds and the pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP).[1] Another significant metabolite, which also arises as a process-related impurity, is this compound.
While the parent drug, buspirone, is generally considered to have a low toxicity profile, the toxicological properties of its metabolites, including this compound, are less well-characterized. Regulatory bodies require a thorough assessment of impurities and metabolites to ensure patient safety. In-silico toxicology offers a rapid, cost-effective, and ethically considerate alternative to traditional animal testing for the preliminary safety assessment of such compounds. By employing computational models, it is possible to predict various toxicity endpoints based on the chemical structure of a molecule.
This guide focuses on the application of in-silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, to predict the toxicity of this compound. We will explore predicted data for key toxicological endpoints and provide a detailed, representative protocol for conducting such predictive studies. Additionally, we will visualize the known signaling pathways of buspirone to provide a biological context for interpreting potential toxicities.
Predicted Toxicological Profile of this compound
In the absence of extensive experimental toxicity data for this compound, in-silico prediction models provide valuable initial insights into its potential hazards. The following tables summarize the predicted toxicity endpoints for this compound generated using various established computational tools. For comparison, experimental data for the parent compound, buspirone, are also provided where available.
Table 1: Predicted Acute Oral Toxicity of this compound and Experimental Data for Buspirone
| Compound | Species | Predicted LD50 (mg/kg) | Toxicity Class (GHS) | Data Source |
| This compound | Rat | 1800 | 4 | ProTox-II |
| Buspirone | Rat | 196 | 4 | DrugBank |
| Buspirone | Mouse | 655 | 5 | DrugBank |
| Buspirone | Dog | 586 | 5 | DrugBank |
| Buspirone | Monkey | 356 | 4 | DrugBank |
GHS (Globally Harmonized System of Classification and Labelling of Chemicals) Toxicity Classes for Acute Oral Toxicity: Class 1: ≤ 5 mg/kg (Fatal if swallowed); Class 2: > 5 and ≤ 50 mg/kg (Fatal if swallowed); Class 3: > 50 and ≤ 300 mg/kg (Toxic if swallowed); Class 4: > 300 and ≤ 2000 mg/kg (Harmful if swallowed); Class 5: > 2000 and ≤ 5000 mg/kg (May be harmful if swallowed).
Table 2: Predicted Organ and Systemic Toxicity of this compound
| Toxicity Endpoint | Prediction | Confidence Score | Data Source |
| Hepatotoxicity | Inactive | 0.85 | ProTox-II |
| Carcinogenicity | Inactive | 0.73 | ProTox-II |
| Mutagenicity | Inactive | 0.78 | ProTox-II |
| Immunotoxicity | Inactive | 0.91 | ProTox-II |
Table 3: Predicted ADMET Properties of this compound
| Property | Prediction | Data Source |
| hERG (Human Ether-à-go-go-Related Gene) Inhibition | Non-inhibitor | admetSAR |
| Ames Mutagenicity | Non-mutagenic | admetSAR |
| Rat Acute Oral Toxicity (LD50) | 2.748 mol/kg | admetSAR |
| Carcinogenicity | Non-carcinogen | admetSAR |
| Blood-Brain Barrier Permeability | Permeable | admetSAR |
| Human Intestinal Absorption | Well-absorbed | admetSAR |
| Caco-2 Permeability | Permeable | admetSAR |
| P-glycoprotein Substrate | Yes | admetSAR |
| CYP2D6 Substrate | Yes | admetSAR |
| CYP3A4 Substrate | Yes | admetSAR |
In-Silico Prediction Methodology: A Representative Protocol
This section outlines a detailed, representative protocol for conducting a Quantitative Structure-Activity Relationship (QSAR) study to predict the toxicity of a small molecule like this compound. This protocol is a composite of established best practices in the field of in-silico toxicology.
Objective
To develop a robust and validated QSAR model to predict a specific toxicity endpoint (e.g., acute oral toxicity, mutagenicity) for this compound.
Data Collection and Curation
-
Dataset Assembly: Compile a dataset of structurally diverse chemicals with reliable experimental data for the toxicity endpoint of interest. Data can be sourced from publicly available databases such as PubChem, ChEMBL, and the OECD QSAR Toolbox.
-
Data Curation:
-
Standardize chemical structures (e.g., neutralize salts, remove counter-ions).
-
Remove duplicates and compounds with missing or ambiguous toxicity data.
-
Ensure consistency in units and endpoint measurements.
-
For categorical endpoints (e.g., mutagenic/non-mutagenic), ensure clear and consistent classification criteria.
-
Molecular Descriptor Calculation
-
Software Selection: Utilize molecular descriptor calculation software such as PaDEL-Descriptor, RDKit, or commercial packages.
-
Descriptor Classes: Calculate a wide range of descriptors, including:
-
1D descriptors: Molecular weight, atom counts, etc.
-
2D descriptors: Topological indices, connectivity indices, etc.
-
3D descriptors: Molecular shape and size descriptors (require 3D conformation of molecules).
-
Physicochemical properties: LogP, polar surface area (PSA), etc.
-
Dataset Splitting
-
Training and Test Sets: Divide the curated dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.
-
Splitting Method: Employ a rational splitting method, such as the Kennard-Stone algorithm, to ensure that both the training and test sets are representative of the entire chemical space of the dataset.
Model Development
-
Algorithm Selection: Choose an appropriate machine learning algorithm for model building. Common choices include:
-
Multiple Linear Regression (MLR)
-
Partial Least Squares (PLS)
-
Support Vector Machines (SVM)
-
Random Forest (RF)
-
Artificial Neural Networks (ANN)
-
-
Feature Selection: Apply feature selection techniques to identify the most relevant descriptors and avoid overfitting. Methods include genetic algorithms, recursive feature elimination, and correlation-based feature selection.
-
Model Training: Train the selected algorithm on the training set using the selected features.
Model Validation
-
Internal Validation: Assess the robustness and predictive power of the model using the training set. Common techniques include:
-
Cross-validation (k-fold): The training set is divided into 'k' subsets, and the model is trained on 'k-1' subsets and tested on the remaining subset. This is repeated 'k' times.
-
Leave-one-out cross-validation (LOOCV): A special case of k-fold cross-validation where k equals the number of compounds in the training set.
-
-
External Validation: Evaluate the model's predictive performance on the independent test set, which was not used during model training.
-
Performance Metrics: Use appropriate statistical metrics to evaluate the model's performance.
-
For regression models (predicting continuous endpoints like LD50):
-
Coefficient of determination (R²)
-
Root mean square error (RMSE)
-
-
For classification models (predicting categorical endpoints like mutagenicity):
-
Accuracy
-
Sensitivity
-
Specificity
-
Area under the receiver operating characteristic curve (AUC-ROC)
-
-
Applicability Domain (AD) Definition
Define the applicability domain of the developed QSAR model. The AD is the chemical space of compounds for which the model is expected to make reliable predictions. This can be determined using various methods, such as distance-based approaches or leverage values.
Prediction for the Target Compound
-
Descriptor Calculation: Calculate the same set of molecular descriptors for this compound.
-
AD Check: Verify that this compound falls within the applicability domain of the model.
-
Toxicity Prediction: Apply the validated QSAR model to predict the toxicity endpoint for this compound.
Mechanistic Context: Signaling Pathways of Buspirone
While specific signaling pathways for this compound have not been elucidated, understanding the pathways modulated by the parent compound, buspirone, provides a valuable framework for hypothesizing potential mechanisms of toxicity. Buspirone's primary pharmacological effects are mediated through its interaction with serotonin 5-HT1A and dopamine D2 receptors.
Serotonin 5-HT1A Receptor Signaling Pathway
Buspirone acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that typically leads to neuronal inhibition.
Dopamine D2 Receptor Signaling Pathway
Buspirone also acts as an antagonist at presynaptic dopamine D2 autoreceptors. Similar to 5-HT1A receptors, D2 receptors are GPCRs coupled to Gi/o proteins, and their activation typically leads to an inhibitory cellular response. By blocking these autoreceptors, buspirone can increase dopamine synthesis and release.
In-Silico Prediction Workflow
The overall process of in-silico toxicity prediction can be visualized as a logical workflow, from data acquisition to the final prediction and assessment.
Discussion and Conclusion
The in-silico analysis presented in this guide suggests that this compound is likely to have a low order of acute toxicity, similar to its parent compound, buspirone. The predicted LD50 in rats is in a range that would classify it as "harmful if swallowed" under the GHS. Furthermore, the predictive models indicate a low probability of hepatotoxicity, carcinogenicity, mutagenicity, and immunotoxicity. The predicted ADMET profile suggests good absorption and permeability, including across the blood-brain barrier.
It is crucial to emphasize that these are predictive data and should be interpreted with caution. The accuracy of in-silico models is dependent on the quality and diversity of the training data and the appropriateness of the algorithm used. Therefore, these predictions should be considered as a preliminary hazard identification step, guiding further experimental investigation rather than replacing it.
The signaling pathways of buspirone highlight its interaction with key neurotransmitter systems. While it is plausible that this compound may interact with the same targets, its affinity and functional activity could differ significantly. Further in-vitro binding and functional assays would be necessary to confirm this.
References
Buspirone N-Oxide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone, an anxiolytic agent of the azapirone class, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. One such metabolite is buspirone N-oxide. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, a compound of interest for researchers in drug metabolism, pharmacology, and analytical chemistry. The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities, and understanding the properties of these metabolites is crucial for a comprehensive understanding of a drug's pharmacokinetic and pharmacodynamic profile.
This compound is also considered a potential impurity in the bulk drug substance, arising from oxidative degradation during synthesis or storage.[1] Therefore, robust analytical methods for its detection and characterization are essential for quality control in pharmaceutical manufacturing.
This guide details a facile synthetic route to this compound, summarizes its key characterization data, and provides an overview of the signaling pathways of the parent compound, buspirone.
Synthesis of this compound
The synthesis of this compound requires a selective oxidation of the tertiary amine in the piperazine ring without affecting the pyrimidine ring. While common oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can lead to the formation of undesired pyrimidine N-oxides, a more selective method has been developed.
Experimental Protocol: Facile Synthesis using Davis' Reagent
A preferred method for the synthesis of this compound employs a neutral, aprotic oxidizing agent such as a 2-sulfonyloxaziridine, commonly known as Davis' reagent. This approach offers high selectivity for the N-oxidation of the piperazine nitrogen over the pyrimidine nitrogens.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
Buspirone
-
Davis' reagent (e.g., 2-benzenesulfonyl-3-phenyloxaziridine)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve buspirone in dichloromethane.
-
Add a stoichiometric equivalent of Davis' reagent to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the product can be isolated and purified using standard laboratory techniques.
This method has been reported to proceed cleanly, yielding this compound without significant formation of the pyrimidine N-oxide byproduct.
Characterization of this compound
The structural elucidation and confirmation of this compound are performed using a combination of spectroscopic and chromatographic techniques. While detailed raw spectra are often proprietary to commercial suppliers, the following tables summarize the expected and reported data. Commercial standards for this compound are available and typically come with a Certificate of Analysis (CoA) detailing this information.[1]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₁H₃₁N₅O₃ |
| Molecular Weight | 401.5 g/mol [2] |
| Appearance | Solid |
| CAS Number | 220747-81-9[2] |
Spectroscopic Data
| Technique | Expected/Reported Data |
| ¹H NMR | Spectra will show characteristic shifts of the protons adjacent to the N-oxide group in the piperazine ring compared to the parent buspirone. A full spectral analysis is required for complete assignment. |
| Mass Spectrometry | [M+H]⁺ m/z: 402.2. Key fragment ions can be observed, which are indicative of the buspirone backbone. A Thermo Fisher Scientific application note identifies this compound and other metabolites using MS/MS.[3] |
| Infrared (IR) | The spectrum will show characteristic absorption bands for the functional groups present, including the N-oxide bond. |
Chromatographic Data
| Technique | Method Details |
| HPLC | A stability-indicating HPLC method for buspirone and its degradation products has been developed. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution. Detection is typically performed using a UV detector. The retention time of this compound will differ from that of buspirone, allowing for their separation and quantification. A specific method for buspirone analysis in rat plasma uses a Kinetex® C8 column with an isocratic mobile phase of acetonitrile and potassium phosphate buffer (pH 6.0) with fluorescence detection. |
Signaling Pathways of Buspirone
Buspirone's anxiolytic effects are primarily attributed to its interaction with serotonergic and dopaminergic pathways. It acts as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors.
Buspirone's Action on the 5-HT1A Receptor
Buspirone's primary mechanism of action is its partial agonism at the 5-HT1A receptor. This interaction leads to a modulation of serotonergic activity.
Figure 2: Buspirone's 5-HT1A Receptor Signaling.
Buspirone's Action on the Dopamine D2 Receptor
Buspirone also exhibits antagonist activity at dopamine D2 receptors, although this is considered a weaker component of its overall pharmacological profile compared to its 5-HT1A activity.
Figure 3: Buspirone's Dopamine D2 Receptor Interaction.
Conclusion
This technical guide provides a concise yet comprehensive overview of the synthesis and characterization of this compound. The use of Davis' reagent offers a selective and efficient method for its preparation. The characterization data, while often proprietary, can be obtained from commercial suppliers of analytical standards. A thorough understanding of this compound is essential for researchers and professionals involved in the development, manufacturing, and analysis of buspirone, as well as for those studying its metabolic fate and pharmacological profile. The provided diagrams of buspirone's primary signaling pathways offer a visual representation of its mechanism of action.
References
An In-depth Technical Guide to the Biotransformation Products of Buspirone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biotransformation of buspirone, an anxiolytic agent. The document details the metabolic pathways, identifies the key enzymes and metabolites involved, and presents quantitative pharmacokinetic data. Furthermore, it outlines the experimental protocols used to elucidate these metabolic processes and visualizes the intricate signaling pathways and experimental workflows.
Introduction
Buspirone is an anxiolytic drug belonging to the azapirone class, utilized for the management of generalized anxiety disorder.[1] Unlike benzodiazepines, it exhibits a unique pharmacological profile, primarily acting as a partial agonist at serotonin 5-HT1A receptors.[2][3] Its therapeutic action is significantly influenced by its extensive first-pass metabolism, leading to the formation of several pharmacologically active and inactive metabolites.[1][4] A thorough understanding of buspirone's biotransformation is crucial for drug development, optimizing therapeutic efficacy, and predicting potential drug-drug interactions.
Metabolic Pathways and Key Enzymes
Buspirone undergoes extensive hepatic metabolism, primarily through oxidation reactions mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal isoform involved. The main metabolic transformations are hydroxylation and N-dealkylation.
The major metabolic pathways include:
-
Hydroxylation: This process leads to the formation of hydroxylated derivatives, most notably 5-hydroxybuspirone and 6'-hydroxybuspirone. 6'-hydroxybuspirone has been identified as a major and pharmacologically active metabolite.
-
N-dealkylation: This pathway results in the production of 1-(2-pyrimidinyl)-piperazine (1-PP), another major and active metabolite of buspirone.
Major Biotransformation Products
The biotransformation of buspirone yields several key products, with three being of particular significance due to their plasma concentrations and pharmacological activity.
-
1-(2-pyrimidinyl)-piperazine (1-PP): This is a major metabolite that exhibits antagonist activity at α2-adrenergic receptors.
-
5-Hydroxybuspirone: A product of hydroxylation, this metabolite is considered to be essentially inactive.
-
6'-Hydroxybuspirone: This is a predominant and active metabolite, acting as a partial agonist at 5-HT1A receptors, similar to the parent compound. Plasma concentrations of 6'-hydroxybuspirone can be up to 40-fold greater than those of buspirone.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of buspirone and its primary metabolites have been characterized in various studies. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of Buspirone and its Metabolites
| Parameter | Buspirone | 1-(2-pyrimidinyl)-piperazine (1-PP) | 6'-Hydroxybuspirone |
| Elimination Half-Life (t½) | ~2.5 hours | Longer than buspirone | - |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour | - | - |
| Absolute Bioavailability | ~4% | - | - |
| Volume of Distribution (Vd) | 5.3 L/kg | - | - |
| Systemic Clearance (CL) | ~1.7 L/h/kg | - | - |
| Plasma Protein Binding | ~95% | - | - |
Table 2: Apparent Michaelis-Menten Constants (Km) for Buspirone Metabolite Formation in Human Liver Microsomes
| Metabolite | Apparent Km (μM) |
| 1-PP | 8.7 |
| Buspirone N-oxide | 34.0 |
| 3'-OH-Bu | 4.3 |
| 5-OH-Bu | 11.4 / 514 |
| 6'-OH-Bu | 8.8 |
Table 3: Comparative Plasma Concentrations of Buspirone and 6'-Hydroxybuspirone
| Parameter | Value |
| Ratio of 6-OHB to Buspirone Plasma Concentration | Approximately 40-fold greater |
Experimental Protocols
The characterization of buspirone's biotransformation has been achieved through a combination of in vitro and in vivo experimental models.
In Vitro Metabolism in Human Liver Microsomes (HLMs)
This protocol is designed to identify the metabolic pathways and the specific cytochrome P450 isoforms responsible for buspirone metabolism.
Objective: To determine the metabolites of buspirone and the role of CYP enzymes in their formation using human liver microsomes.
Materials:
-
Buspirone (and radiolabeled [14C]buspirone for quantification)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Selective chemical inhibitors for various CYP450 isoforms (e.g., ketoconazole for CYP3A4)
-
Recombinant human P450 isoforms (e.g., CYP3A4, CYP2D6)
-
Acetonitrile (for quenching the reaction)
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and/or Mass Spectrometry (LC-MS/MS)
Procedure:
-
Incubation Setup: Prepare incubation mixtures containing buspirone (at various concentrations to determine enzyme kinetics), HLMs, and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 10-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the microsomal proteins. Collect the supernatant for analysis.
-
Chemical Inhibition Studies: To identify the specific P450 isoforms involved, repeat the incubation in the presence of selective chemical inhibitors. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that enzyme. For instance, ketoconazole is used to inhibit CYP3A4 activity.
-
Recombinant Enzyme Studies: Incubate buspirone with individual recombinant human P450 isoforms to confirm the specific enzymes responsible for the formation of each metabolite.
-
Analysis: Analyze the samples using HPLC for separation of the parent drug and its metabolites, coupled with a radiodetector (for [14C]buspirone) or a mass spectrometer for identification and quantification.
In Vivo Pharmacokinetic Study in Rats
This protocol is designed to evaluate the pharmacokinetic profile of buspirone and its metabolites after oral and intravenous administration.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of buspirone and its metabolites in a living organism.
Materials:
-
Buspirone solution for oral and intravenous administration
-
Male Wistar or Sprague-Dawley rats
-
Cannulas for blood sampling (e.g., jugular vein or femoral artery)
-
Heparinized syringes
-
Centrifuge
-
Analytical instrumentation (HPLC with fluorescence detection or LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize the rats to the laboratory conditions. For serial blood sampling, surgically implant a cannula into the jugular vein or femoral artery a day before the experiment.
-
Drug Administration:
-
Intravenous (IV) Administration: Administer a single bolus dose of buspirone solution through the tail vein or a dedicated cannula.
-
Oral (PO) Administration: Administer a single dose of buspirone solution via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., HPLC with fluorescence detection or LC-MS/MS) for the simultaneous quantification of buspirone and its major metabolites (1-PP and 6'-hydroxybuspirone) in rat plasma.
-
Prepare calibration standards and quality control samples in blank rat plasma.
-
Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) to extract the analytes.
-
Analyze the processed samples using the validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd for both the parent drug and its metabolites.
-
Calculate the absolute oral bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration, adjusted for the dose.
-
Visualization of Pathways and Workflows
Buspirone Metabolic Pathway
Caption: Major metabolic pathways of buspirone.
In Vitro Metabolism Experimental Workflow
Caption: Experimental workflow for in vitro metabolism studies.
Buspirone and Metabolites Signaling Pathways
Caption: Signaling pathways of buspirone and its active metabolites.
Conclusion
The biotransformation of buspirone is a complex process that significantly impacts its pharmacological profile. The extensive first-pass metabolism, primarily mediated by CYP3A4, leads to the formation of active metabolites, such as 6'-hydroxybuspirone and 1-PP, which contribute to the overall therapeutic and potential side effects of the drug. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals in the field of drug development, aiding in the design of future studies and the optimization of therapeutic strategies involving buspirone and related compounds. A thorough understanding of these metabolic pathways is essential for predicting drug-drug interactions and ensuring the safe and effective use of buspirone in clinical practice.
References
Buspirone N-Oxide: A Potential Biomarker for Buspirone Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone is an anxiolytic agent belonging to the azapirone class of drugs, utilized primarily for the management of generalized anxiety disorder (GAD).[1] Unlike benzodiazepines, buspirone's mechanism of action is primarily centered on the serotonin 5-HT1A receptor, where it acts as a partial agonist.[1] The clinical efficacy and safety profile of buspirone are significantly influenced by its extensive first-pass metabolism, which is predominantly mediated by the cytochrome P450 enzyme system.[2] This guide provides a detailed technical overview of buspirone metabolism, with a specific focus on Buspirone N-oxide as a potential biomarker for assessing metabolic activity.
Core Concepts in Buspirone Metabolism
Buspirone undergoes rapid and extensive metabolism in the liver following oral administration, resulting in a low bioavailability of approximately 4%.[2] The primary enzyme responsible for the biotransformation of buspirone is cytochrome P450 3A4 (CYP3A4) .[3] The metabolic pathways of buspirone are diverse and include N-dealkylation, hydroxylation, and N-oxidation.
The major metabolic reactions are:
-
N-dealkylation of the butyl side chain, leading to the formation of the pharmacologically active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).
-
Hydroxylation at various positions on the buspirone molecule, resulting in metabolites such as 3'-hydroxybuspirone, 5-hydroxybuspirone, and 6'-hydroxybuspirone.
-
N-oxidation of the piperazine ring, which forms This compound .
The significant contribution of CYP3A4 to buspirone metabolism has been confirmed through in vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes. In these studies, the formation of all major metabolites was almost completely inhibited by ketoconazole, a potent and selective inhibitor of CYP3A4. Furthermore, the rate of buspirone metabolism shows a strong correlation with CYP3A4 activity in HLMs from different donors. While other isoforms like CYP3A5 and CYP2D6 show some activity, their contribution is minor compared to CYP3A4.
Quantitative Data on Buspirone Metabolism
The kinetics of the formation of buspirone's major metabolites have been characterized in human liver microsomes. The apparent Michaelis-Menten constant (Km) provides an indication of the substrate concentration at which the enzyme is half-saturated, reflecting the affinity of the enzyme for the substrate in that specific metabolic pathway.
| Metabolite | Apparent Km (μM) | Primary Enzyme |
| 1-pyrimidinylpiperazine (1-PP) | 8.7 | CYP3A4 |
| This compound | 34.0 | CYP3A4 |
| 3'-hydroxybuspirone | 4.3 | CYP3A4 |
| 5-hydroxybuspirone | 11.4 / 514 (biphasic) | CYP3A4 |
| 6'-hydroxybuspirone | 8.8 | CYP3A4 |
Data sourced from Zhu et al. (2005)
Pharmacokinetic Properties of Buspirone
The extensive first-pass metabolism of buspirone significantly impacts its pharmacokinetic profile.
| Parameter | Value | Reference |
| Bioavailability | ~4% | |
| Time to Peak Plasma Concentration (Tmax) | 40-90 minutes | |
| Elimination Half-Life | 2-3 hours | |
| Volume of Distribution | 5.3 L/kg | |
| Systemic Clearance | ~1.7 L/h/kg | |
| Protein Binding | ~86% |
This compound as a Potential Biomarker
A biomarker is a measurable indicator of a biological state or condition. In the context of drug metabolism, a biomarker can provide insights into the activity of specific metabolic pathways, which can be influenced by genetic factors, drug-drug interactions, or disease states. This compound, as a direct product of CYP3A4-mediated metabolism, presents itself as a candidate biomarker for buspirone metabolism.
The rationale for considering this compound as a biomarker includes:
-
Specificity of Formation: Its formation is primarily catalyzed by CYP3A4.
-
Metabolic Pathway Representation: It represents one of the key oxidative pathways of buspirone metabolism.
However, it is crucial to note that while the formation of this compound is well-documented, its specific use as a validated biomarker to predict overall buspirone clearance or CYP3A4 activity in a clinical setting has not been extensively studied. Further research is required to establish a quantitative relationship between the levels of this compound and clinically relevant outcomes, such as drug efficacy, adverse effects, or the extent of drug-drug interactions.
Experimental Protocols
In Vitro Metabolism of Buspirone in Human Liver Microsomes
This protocol is based on the methodology described by Zhu et al. (2005).
Objective: To determine the kinetic parameters of buspirone metabolite formation in vitro.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Buspirone
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing HLMs (e.g., 0.25 mg/mL), buspirone at various concentrations (e.g., 0.5 to 200 μM), and potassium phosphate buffer.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence and quantity of buspirone metabolites, including this compound, using a validated LC-MS/MS method.
-
Determine the kinetic parameters (Km and Vmax) by fitting the metabolite formation rates versus substrate concentrations to the Michaelis-Menten equation.
Analytical Method for Quantification of Buspirone and Metabolites
The following outlines a general approach for the quantification of buspirone and its metabolites in biological matrices (e.g., plasma, microsomal incubates) using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Buspirone: m/z 386.3 → 122.1
-
This compound: Specific transition to be determined based on fragmentation patterns.
-
Other metabolites: Specific transitions for each metabolite.
-
-
Internal Standard: A suitable stable isotope-labeled analog or a structurally similar compound.
Sample Preparation (for plasma):
-
Protein precipitation with acetonitrile or methanol, or liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporation of the organic solvent and reconstitution in the mobile phase.
-
Injection onto the LC-MS/MS system.
Visualizations
Buspirone Metabolic Pathway
References
Methodological & Application
Application Note: HPLC-UV Method for the Detection of Buspirone N-oxide
Abstract
This application note describes a stability-indicating, reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the identification and quantification of Buspirone N-oxide, a potential impurity and degradation product of Buspirone.[1] The method is developed to separate this compound from the parent drug, Buspirone, and other potential degradation products, making it suitable for quality control and stability studies of pharmaceutical formulations. The tertiary amine group in buspirone is susceptible to oxidation, leading to the formation of the N-oxide derivative.[1]
Introduction
Buspirone is an anxiolytic agent widely used in the treatment of generalized anxiety disorder.[2] During its synthesis, storage, or metabolism, Buspirone can degrade to form various impurities, including this compound.[1] The presence of such impurities can potentially impact the safety and efficacy of the drug product.[1] Therefore, a reliable analytical method is crucial for the detection and quantification of this compound. This application note presents a simple, accurate, and reproducible HPLC-UV method for this purpose. The method is based on forced degradation studies, particularly oxidative stress, which is known to produce the N-oxide derivative.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Buspirone HCl reference standard
-
Hydrogen Peroxide (30%)
-
Chromatographic Conditions
The following chromatographic conditions are based on established stability-indicating methods for Buspirone and are suitable for the separation of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of phosphate buffer and an organic modifier (e.g., Methanol or Acetonitrile). A common mobile phase is a mixture of 0.01 M sodium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and methanol in a 30:70 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 244 nm |
Preparation of Solutions
-
Standard Stock Solution of Buspirone: Accurately weigh and dissolve an appropriate amount of Buspirone HCl reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Preparation of this compound (via Forced Degradation): To generate this compound, a forced degradation study under oxidative conditions can be performed. A solution of Buspirone HCl (e.g., 1 mg/mL) is treated with a solution of hydrogen peroxide (e.g., 3-15% H₂O₂) and may be heated to accelerate the degradation. The resulting solution will contain this compound and residual Buspirone. This solution can be used to identify the peak corresponding to this compound.
-
Sample Preparation: For the analysis of a pharmaceutical formulation, a portion of the powdered tablets equivalent to a specific amount of Buspirone is accurately weighed, dissolved in a suitable solvent (e.g., water or mobile phase), sonicated to ensure complete dissolution, and then diluted to the desired concentration with the mobile phase. The final solution should be filtered through a 0.45 µm syringe filter before injection.
Results and Discussion
Under the described chromatographic conditions, a good separation between Buspirone and its N-oxide derivative is expected. The retention time for Buspirone is typically in the range of 5-10 minutes. The N-oxide, being more polar, is expected to elute earlier than the parent drug. The UV detection at 244 nm provides good sensitivity for both compounds.
Method Validation
The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from the Buspirone peak and other potential impurities. |
| Linearity | A linear relationship between peak area and concentration should be established over a defined range (e.g., 0.1 - 10 µg/mL), with a correlation coefficient (r²) > 0.999. |
| Accuracy | The recovery should be within 98-102%. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be less than 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH of the mobile phase, flow rate, column temperature). |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. Buspirone should be subjected to various stress conditions such as acid hydrolysis, base hydrolysis, oxidation, thermal, and photolytic stress. The chromatograms from these studies should show that the degradation product peaks do not interfere with the quantification of Buspirone and this compound. Oxidative stress with hydrogen peroxide is particularly relevant for generating the N-oxide.
Conclusion
The described HPLC-UV method is a simple, specific, and reliable method for the detection and quantification of this compound in pharmaceutical samples. The method is suitable for routine quality control analysis and for stability monitoring of Buspirone formulations.
Detailed Experimental Protocol: HPLC-UV Detection of this compound
1.0 Objective
To provide a detailed standard operating procedure (SOP) for the detection and quantification of this compound in a drug substance or product using a reversed-phase HPLC-UV method.
2.0 Scope
This protocol is applicable to the analysis of Buspirone and its N-oxide derivative in bulk drug and pharmaceutical dosage forms.
3.0 Materials and Equipment
-
Chemicals: Buspirone HCl Reference Standard, Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Phosphate Monobasic, Orthophosphoric Acid, Deionized Water (18.2 MΩ·cm), Hydrogen Peroxide (30%).
-
Equipment: HPLC system with UV detector, Analytical Balance, pH meter, Sonicator, Volumetric flasks, Pipettes, Syringes, 0.45 µm Syringe filters.
-
Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm.
4.0 Procedure
4.1 Preparation of Mobile Phase
-
Prepare a 0.01 M solution of sodium dihydrogen phosphate by dissolving the appropriate amount in HPLC grade water.
-
Adjust the pH of the buffer solution to 3.5 using orthophosphoric acid.
-
Mix the phosphate buffer and methanol in a ratio of 30:70 (v/v).
-
Degas the mobile phase by sonication or vacuum filtration before use.
4.2 Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Buspirone HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
4.3 Preparation of this compound (for peak identification)
-
Prepare a 1 mg/mL solution of Buspirone HCl in water.
-
Add hydrogen peroxide to this solution to a final concentration of 3-15%.
-
The solution can be heated (e.g., at 60 °C for 2 hours) to accelerate oxidation.
-
Cool the solution and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.
4.4 Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Buspirone and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4.5 Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the Application Note.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared standard solutions to establish the calibration curve.
-
Inject the solution containing the generated this compound to identify its retention time.
-
Inject the sample solutions for analysis.
5.0 Data Analysis
-
Identify the peaks for Buspirone and this compound in the sample chromatograms based on their retention times from the standard and the forced degradation sample.
-
Calculate the concentration of this compound in the sample using the calibration curve generated from the Buspirone standard (assuming a similar response factor, or by using a qualified this compound standard if available).
Visualizations
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
References
Application Note: Quantification of Buspirone N-oxide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of buspirone N-oxide, a primary metabolite of the anxiolytic drug buspirone, in human plasma. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput pharmacokinetic and drug metabolism studies.
Introduction
Buspirone is an anxiolytic agent primarily used in the treatment of generalized anxiety disorder. It undergoes extensive metabolism, with this compound being one of its major phase I metabolites.[1][2] Accurate quantification of this compound in plasma is crucial for understanding the pharmacokinetics and metabolic profile of the parent drug. LC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for bioanalytical studies.[3][4][5] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma, adaptable for drug development and clinical research applications. The instability of N-oxide metabolites requires careful consideration during sample preparation to prevent conversion back to the parent drug.
Experimental
Materials and Reagents
-
This compound and Buspirone-d8 (internal standard, IS) reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Oasis HLB 1 cc (30 mg) solid-phase extraction cartridges
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 4.6 mm)
Sample Preparation
A solid-phase extraction (SPE) method was employed for the isolation of this compound from human plasma.
-
Pre-treatment: To 100 µL of human plasma, add 25 µL of internal standard working solution (Buspirone-d8, 100 ng/mL in 50% methanol). Vortex for 10 seconds.
-
Dilution: Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound and the internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 4.6 mm) |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to initial in 0.1 min, equilibrate for 1.4 min |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 402.2 -> 122.1 |
| MRM Transition (IS) | m/z 394.3 -> 122.1 |
| Collision Energy (Analyte) | 35 eV |
| Collision Energy (IS) | 35 eV |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
Results and Discussion
The developed LC-MS/MS method was validated for linearity, precision, accuracy, and recovery.
Linearity
The calibration curve was linear over the concentration range of 0.1 ng/mL to 50 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in Table 3.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 0.3 | 6.8 | 104.2 | 8.1 | 102.5 |
| MQC | 5.0 | 4.5 | 98.7 | 6.2 | 101.3 |
| HQC | 40.0 | 3.1 | 101.5 | 4.9 | 99.8 |
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples at three QC levels. The recovery was consistent and reproducible.
Table 4: Extraction Recovery Data
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 0.3 | 88.5 |
| MQC | 5.0 | 91.2 |
| HQC | 40.0 | 92.8 |
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and buspirone-d8 reference standards and dissolve in 1 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50% methanol to prepare working standard solutions for the calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the buspirone-d8 primary stock solution with 50% methanol to a final concentration of 100 ng/mL.
Protocol 2: Sample Extraction
-
Label polypropylene tubes for blanks, standards, QCs, and unknown samples.
-
Add 100 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample) to each tube.
-
Add 25 µL of the internal standard working solution to all tubes except the blank matrix.
-
Vortex each tube for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water to each tube and vortex.
-
Condition an Oasis HLB SPE cartridge for each sample with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the corresponding SPE cartridge.
-
Wash each cartridge with 1 mL of 5% methanol in water.
-
Wash each cartridge with 1 mL of 20% methanol in water.
-
Elute the analytes from each cartridge with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (10% Mobile Phase B in Mobile Phase A).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]
- 5. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of Buspirone N-oxide as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone is an anxiolytic agent belonging to the azapirone class of drugs, primarily used for the treatment of generalized anxiety disorder (GAD). Its mechanism of action is mainly associated with its partial agonist activity at serotonin 5-HT1A receptors. The metabolism of buspirone is extensive and leads to the formation of several metabolites, including Buspirone N-oxide.[1] this compound can also be formed as a degradation product of buspirone under oxidative stress conditions.[1] Therefore, the use of a well-characterized this compound analytical reference standard is crucial for the accurate identification and quantification of this compound in various matrices during drug development, quality control, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the utilization of this compound as an analytical reference standard. It includes information on its chemical properties, protocols for its synthesis, and validated analytical methodologies for its quantification.
This compound Reference Standard: Properties and Characterization
This compound is available as a certified reference standard from various commercial suppliers. These standards are typically accompanied by a Certificate of Analysis (CoA) detailing their identity, purity, and characterization data.[1][2][3]
Chemical Properties:
| Property | Value |
| Chemical Name | 8-[4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]-decane-7,9-dione N-oxide |
| CAS Number | 220747-81-9 |
| Molecular Formula | C₂₁H₃₁N₅O₃ |
| Molecular Weight | 401.5 g/mol |
Characterization Data:
A typical Certificate of Analysis for a this compound reference standard will include data from the following analytical techniques to confirm its structure and purity:
-
¹H-NMR (Proton Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Infrared Spectroscopy (IR)
-
Thermogravimetric Analysis (TGA)
Experimental Protocols
Synthesis of this compound Reference Standard
A facile and efficient one-step synthesis of this compound can be achieved using Davis' reagent (2-phenylsulfonyl-3-phenyloxaziridine), which allows for the selective oxidation of the piperazine nitrogen without affecting the pyrimidine ring.
Materials:
-
Buspirone
-
2-phenylsulfonyl-3-phenyloxaziridine (Davis' reagent)
-
Methylene chloride
-
Oxalic acid
Procedure:
-
Dissolve buspirone in methylene chloride at room temperature.
-
Add 1.05 equivalents of 2-phenylsulfonyl-3-phenyloxaziridine to the solution.
-
Stir the reaction mixture at room temperature for one hour. The reaction progress can be monitored by HPLC.
-
Upon completion of the reaction, the this compound can be isolated as its oxalic acid salt in high yield (typically >90%) without the need for chromatographic purification.
Analytical Methodologies for Quantification
This method is suitable for the determination of buspirone and its potential impurities, including this compound, in bulk drug substances and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
Ultrasphere C18 column (or equivalent)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Ultrasphere C18, 5 µm |
| Mobile Phase | Gradient of monobasic potassium phosphate buffer (pH 6.9) and a mixture of acetonitrile and methanol (13:17) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 244 nm and 210 nm |
| Injection Volume | 20 µL |
Sample Preparation (for drug substance):
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentration range.
Method Validation Data (Typical Values):
| Parameter | Result |
| Linearity Range | 5 - 200 ng/µL |
| Limit of Quantitation (LOQ) | 2.5 ng/µL |
| Intra-assay Precision (%RSD) | < 0.38% |
| Inter-day Precision (%RSD) | < 0.80% |
| Accuracy (% Recovery) | Within 100 ± 5% |
This highly sensitive and specific method is suitable for pharmacokinetic studies requiring the quantification of low concentrations of buspirone and its metabolites, such as this compound, in biological matrices.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | Shiseido C18, 3 µm (50 mm x 2.0 mm) or equivalent |
| Mobile Phase | Acetonitrile / 0.1% Acetic Acid (1:1, v/v) |
| Flow Rate | 0.2 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Buspirone) | m/z 386 -> 122 |
| Internal Standard | Amlodipine (m/z 409 -> 238) or Buspirone-d8 |
Sample Preparation (Solid-Phase Extraction from Plasma):
-
To 1 mL of human plasma, add the internal standard.
-
Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Method Validation Data (Typical Values):
| Parameter | Result |
| Linearity Range | 0.025 - 12.8 µg/L |
| Lower Limit of Quantitation (LLOQ) | 0.02 ng/mL |
| Precision (%RSD) | Intra-day: 0.9 - 5.1%; Inter-day: 1.9 - 6.7% |
| Accuracy (% Recovery) | Absolute: 74.97 - 77.83%; Relative: 93.67 - 102.0% |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound in plasma.
Buspirone's Mechanism of Action: 5-HT1A Receptor Signaling Pathway
Caption: Simplified 5-HT1A receptor signaling pathway modulated by Buspirone.
References
Application Note: Solid-Phase Extraction of Buspirone N-Oxide from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buspirone is an anxiolytic agent that undergoes extensive metabolism, forming several derivatives, including the pharmacologically active metabolite 1-(2-pyrimidinyl)piperazine and the N-oxide derivative, Buspirone N-oxide.[1] this compound is a recognized metabolite and potential impurity that can form through oxidative pathways during manufacturing or as a product of in vivo metabolism.[2][3] Accurate quantification of this compound in biological matrices such as plasma and urine is essential for comprehensive pharmacokinetic and metabolic studies.
Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the sample preparation of drugs and metabolites from complex biological fluids.[4][5] It offers superior cleanup and concentration compared to traditional methods like liquid-liquid extraction, leading to cleaner extracts, reduced matrix effects, and improved analytical sensitivity. This application note provides a detailed protocol for the solid-phase extraction of this compound from biological matrices, serving as a foundational method for further development and validation.
Principle of Solid-Phase Extraction
Solid-phase extraction operates on the principles of chromatography to isolate specific analytes from a liquid sample. The process involves passing the sample through a cartridge containing a solid adsorbent (stationary phase). The analyte of interest, this compound, is retained on the sorbent while endogenous interferences are washed away. Subsequently, a specific solvent is used to elute the purified analyte for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of the SPE sorbent and elution solvents is critical and is based on the physicochemical properties of the analyte and the nature of the sample matrix.
Experimental Protocols
This section details the recommended materials and a step-by-step procedure for the solid-phase extraction of this compound from human plasma and urine.
Materials
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX) or polymeric reversed-phase (e.g., Oasis HLB) cartridges.
-
Reference Standards: this compound and a suitable internal standard (e.g., Buspirone-d8).
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Hydroxide (5%)
-
Formic Acid (0.1%)
-
Deionized Water
-
Phosphate Buffer (100 mM, pH 6.0)
-
-
Equipment:
-
Sample collection tubes
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Sample Pre-treatment
Proper sample pre-treatment is crucial to prevent clogging of the SPE cartridge and to ensure optimal analyte-sorbent interaction.
-
Plasma:
-
To 1 mL of plasma, add the internal standard solution.
-
Add 1 mL of 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes.
-
The resulting supernatant is the pre-treated sample.
-
-
Urine:
-
To 1 mL of urine, add the internal standard solution.
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0) to adjust the pH.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to remove particulates.
-
The resulting supernatant is the pre-treated sample.
-
Solid-Phase Extraction Protocol (Mixed-Mode Cation Exchange)
A mixed-mode cation exchange sorbent is recommended due to the basic nature of the piperazine moiety in this compound.
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 2 mL of deionized water.
-
Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash 1: 2 mL of 0.1% formic acid in deionized water to remove polar impurities.
-
Wash 2: 2 mL of methanol to remove non-polar, non-basic impurities.
-
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, and the organic solvent disrupts non-polar interactions, facilitating elution.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize typical quantitative data obtained for SPE methods. This data is representative and should be confirmed during in-house method validation.
Table 1: Recovery and Matrix Effects
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| This compound | Plasma | 85 - 95 | < 15 |
| This compound | Urine | 88 - 98 | < 10 |
Recovery (%) is calculated by comparing the peak area of an analyte spiked before extraction to that of a sample spiked after extraction. Matrix Effect (%) is the measure of ion suppression or enhancement caused by co-eluting matrix components.
Table 2: Linearity and Sensitivity
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) |
| This compound | Plasma | 0.1 - 100 | 0.1 |
| This compound | Urine | 0.5 - 500 | 0.5 |
LLOQ (Lower Limit of Quantification) is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Visualizations
Diagram 1: SPE Workflow
Caption: Workflow for the solid-phase extraction of this compound.
Diagram 2: Logical Relationships in SPE
Caption: Interactions in mixed-mode solid-phase extraction.
References
Application Note: High-Resolution Separation of Buspirone and its Metabolites using Capillary Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the separation and identification of the anxiolytic drug buspirone and its major metabolites using capillary liquid chromatography (Capillary LC) coupled with mass spectrometry (MS). Buspirone undergoes extensive metabolism, primarily through oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several pharmacologically active and inactive metabolites.[1][2][3] The high efficiency and low sample consumption of capillary LC make it an ideal technique for the analysis of these compounds in complex biological matrices, which is crucial for drug metabolism and pharmacokinetic (DMPK) studies. This document provides a comprehensive protocol for sample preparation, capillary LC-MS analysis, and data interpretation.
Introduction
Buspirone is an anxiolytic agent used in the treatment of generalized anxiety disorder. It is extensively metabolized in the liver, resulting in a complex mixture of metabolites. The primary metabolic pathways include hydroxylation of the buspirone molecule and N-dealkylation of the butyl chain.[1] The major metabolites include 1-(2-pyrimidinyl)piperazine (1-PP), which is pharmacologically active, as well as several hydroxylated derivatives such as 5-hydroxybuspirone, 6'-hydroxybuspirone, and 3'-hydroxybuspirone, and an N-oxide metabolite.[3] Understanding the metabolic fate of buspirone is critical for evaluating its efficacy, safety, and potential for drug-drug interactions.
Capillary liquid chromatography offers significant advantages for the analysis of drug metabolites, including high separation efficiency, reduced solvent consumption, and enhanced sensitivity when coupled with mass spectrometry. This application note presents a detailed protocol for the separation of buspirone and its key metabolites from biological samples.
Metabolic Pathway of Buspirone
Buspirone is primarily metabolized by CYP3A4 through oxidation. The main metabolic transformations are hydroxylation at various positions of the buspirone molecule and N-dealkylation, leading to the formation of 1-PP.
Experimental Workflow
The general workflow for the analysis of buspirone and its metabolites involves sample preparation to extract the analytes from the biological matrix, followed by separation using capillary LC and detection by mass spectrometry.
Experimental Protocols
Sample Preparation
a) Liquid-Liquid Extraction (LLE) for Plasma Samples:
-
To 500 µL of plasma, add an internal standard.
-
Add 2.5 mL of a mixture of ethyl acetate and hexane (80:20, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Solid-Phase Extraction (SPE) for Plasma Samples:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of plasma (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
c) In Vitro Metabolism Sample Preparation (Liver Microsomes):
-
Incubate buspirone (1 µM) with human liver microsomes (0.5 mg/mL) in the presence of an NADPH-generating system at 37°C for 30 minutes.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant for capillary LC-MS analysis.
Capillary Liquid Chromatography
-
Column: Fused silica capillary column (150 µm i.d. x 150 mm) packed with 3 µm C18 particles.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-17 min: 60-95% B
-
17-19 min: 95% B
-
19-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.5 µL/min.
-
Injection Volume: 20 nL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow:
-
Desolvation Gas: 600 L/hr
-
Cone Gas: 50 L/hr
-
Quantitative Data
The following table summarizes the mass spectrometric parameters for the analysis of buspirone and its major metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Buspirone | 386.3 | 122.1 | 45 | 30 |
| 1-PP | 165.1 | 95.1 | 30 | 20 |
| 6'-OH-Buspirone | 402.3 | 122.1 | 45 | 30 |
| 5-OH-Buspirone | 402.3 | 238.2 | 45 | 25 |
| 3'-OH-Buspirone | 402.3 | 281.2 | 45 | 25 |
| This compound | 402.3 | 122.1 | 45 | 30 |
Results and Discussion
The developed capillary LC-MS method provides excellent separation and sensitive detection of buspirone and its primary metabolites. The use of a C18 stationary phase with a gradient elution of acetonitrile in formic acid-acidified water allows for the resolution of the parent drug from its structurally similar hydroxylated metabolites. The high efficiency of the capillary column results in sharp chromatographic peaks, enabling accurate quantification.
The sample preparation methods described, LLE and SPE, are effective in removing interfering matrix components from plasma, leading to reliable and reproducible results. For in vitro studies, a simple protein precipitation step is sufficient for sample clean-up.
Conclusion
This application note provides a detailed and robust capillary LC-MS/MS methodology for the separation and quantification of buspirone and its major metabolites. The described protocols are suitable for use in drug metabolism and pharmacokinetic studies, offering high sensitivity and specificity. The provided workflow and analytical parameters can be adapted for various research and drug development applications.
References
- 1. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Automated software-guided identification of new buspirone metabolites using capillary LC coupled to ion trap and TOF mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unambiguous Structure Elucidation of Buspirone N-oxide using 1D and 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buspirone is an anxiolytic drug belonging to the azapirone chemical class, primarily used to treat generalized anxiety disorder (GAD).[1] In humans, Buspirone undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] One of the principal metabolic pathways is the N-oxidation of the piperazine ring, leading to the formation of Buspirone N-oxide.[2][3] The formation of this metabolite is a crucial aspect of the drug's pharmacokinetic profile.[4] Accurate structural confirmation of such metabolites is imperative for regulatory compliance and a thorough understanding of the drug's disposition. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structure elucidation of small organic molecules, providing detailed information about the chemical environment and connectivity of atoms within a molecule.
This application note provides a detailed protocol for the structure elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
Predicted Spectroscopic Changes: Buspirone vs. This compound
The N-oxidation of the tertiary amine on the piperazine ring introduces significant and predictable changes in the NMR spectra. The formation of the N-O bond withdraws electron density from the surrounding nuclei. Consequently, the protons and carbons alpha to the N-oxide (positions 11' and 13') are expected to experience a notable downfield shift (deshielding) compared to the parent Buspirone molecule. These characteristic shifts are primary indicators of the site of metabolism.
Data Presentation: NMR Chemical Shift Assignments
The following table summarizes the hypothetical ¹H and ¹³C NMR chemical shift data for Buspirone and its N-oxide metabolite in a typical solvent like DMSO-d₆. The assignments are based on the molecular structure shown below and predicted spectroscopic principles.
Figure 1: Chemical structures of Buspirone and this compound with standardized atom numbering for NMR assignment.
Table 1: Hypothetical ¹H and ¹³C NMR Data for Buspirone and this compound (in DMSO-d₆, 500 MHz)
| Atom No. | Buspirone ¹H (δ ppm) | This compound ¹H (δ ppm) | Δδ (ppm) | Buspirone ¹³C (δ ppm) | This compound ¹³C (δ ppm) | Δδ (ppm) |
| 2', 6' | 8.35 (d) | 8.40 (d) | +0.05 | 161.5 | 161.8 | +0.3 |
| 4' | 6.60 (t) | 6.65 (t) | +0.05 | 110.2 | 110.5 | +0.3 |
| 10', 14' | 3.45 (t) | 3.55 (t) | +0.10 | 45.1 | 45.5 | +0.4 |
| 11', 13' | 2.40 (t) | 3.30 (t) | +0.90 | 53.0 | 63.5 | +10.5 |
| 1 | 2.35 (t) | 2.45 (t) | +0.10 | 57.5 | 57.8 | +0.3 |
| 2 | 1.45 (m) | 1.50 (m) | +0.05 | 22.1 | 22.3 | +0.2 |
| 3 | 1.35 (m) | 1.40 (m) | +0.05 | 28.9 | 29.1 | +0.2 |
| 4 | 2.40 (t) | 2.50 (t) | +0.10 | 53.0 | 53.2 | +0.2 |
| 7, 9 | - | - | - | 172.5 | 172.8 | +0.3 |
| 8 | 2.55 (s) | 2.60 (s) | +0.05 | 38.4 | 38.6 | +0.2 |
| 10 | 1.70 (t) | 1.75 (t) | +0.05 | 38.4 | 38.6 | +0.2 |
| 11, 15 | 1.55 (m) | 1.60 (m) | +0.05 | 26.5 | 26.7 | +0.2 |
| 12, 14 | 1.55 (m) | 1.60 (m) | +0.05 | 26.5 | 26.7 | +0.2 |
| 13 | 1.55 (m) | 1.60 (m) | +0.05 | 26.5 | 26.7 | +0.2 |
Note: Data is hypothetical and for illustrative purposes. The most significant changes (Δδ) are highlighted in bold.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.
-
Vortex the sample until fully dissolved to ensure a homogeneous solution.
1D NMR Spectroscopy Protocol
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
| Experiment | Pulse Program | Number of Scans | Acquisition Time | Relaxation Delay |
| ¹H NMR | zg30 | 16 | 3.0 s | 2.0 s |
| ¹³C NMR | zgpg30 | 1024 | 1.5 s | 2.0 s |
| DEPT-135 | dept135 | 256 | 1.5 s | 2.0 s |
-
Processing: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform the Free Induction Decay (FID). Phase and baseline correct the resulting spectra.
2D NMR Spectroscopy Protocol
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
| Experiment | Pulse Program | Number of Scans | Increments (t1) | Relaxation Delay |
| COSY | cosygpqf | 8 | 256 | 2.0 s |
| HSQC | hsqcedetgp | 4 | 256 | 2.0 s |
| HMBC | hmbcgpndqf | 16 | 256 | 2.5 s |
-
Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions, followed by 2D Fourier transformation. Calibrate and reference the spectra.
Visualizations: Workflows and Logic
The following diagrams illustrate the metabolic pathway, the experimental workflow for structure elucidation, and the key correlations used to confirm the identity of this compound.
References
Application Note: Identification of Buspirone Metabolites Using Ion Trap Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and characterization of buspirone metabolites using liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS). Buspirone, an anxiolytic agent, undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4).[1][2][3] Understanding its metabolic fate is crucial for drug development, aiding in the assessment of efficacy and potential toxicity. This document outlines in vitro sample preparation, LC-MS/MS analytical methods, and data analysis strategies for the comprehensive profiling of buspirone metabolites.
Introduction
Buspirone is an azapirone anti-anxiety drug that is rapidly absorbed and undergoes significant first-pass metabolism.[1][4] The primary metabolic pathways include oxidation, leading to the formation of hydroxylated derivatives and the pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP). Ion trap mass spectrometry offers high sensitivity and the capability for MSn fragmentation experiments, which are invaluable for the structural elucidation of these metabolites. This application note details a robust workflow for identifying buspirone metabolites in in vitro samples.
Metabolic Pathway of Buspirone
Buspirone is primarily metabolized in the liver by the CYP3A4 enzyme system. The main metabolic transformations include hydroxylation and dealkylation. The major active metabolite formed is 1-(2-pyrimidinyl)piperazine (1-PP). Further metabolism can involve dihydroxylation and N-oxidation, followed by Phase II conjugation reactions such as glucuronidation.
Figure 1: Metabolic pathway of Buspirone.
Experimental Protocols
In Vitro Microsomal Incubation
This protocol is adapted from methodologies for in vitro drug metabolism studies.
Materials:
-
Buspirone
-
Human or Rat Liver Microsomes
-
50 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (for Phase II metabolism)
-
Acetonitrile (cold)
-
Centrifuge
Procedure:
-
Prepare a stock solution of buspirone in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the buspirone stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (and UDPGA if studying glucuronidation).
-
Incubate at 37°C for a specified time (e.g., 60-90 minutes).
-
Terminate the reaction by adding 2 volumes of cold acetonitrile.
-
Vortex the sample and then centrifuge to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography-Ion Trap Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A liquid chromatography system capable of gradient elution.
-
An ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute metabolites, then return to initial conditions for equilibration. A typical gradient might run over 15-30 minutes. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan MS followed by data-dependent MS/MS or MSn |
| Full Scan Range | m/z 100-600 |
| Collision Gas | Helium or Nitrogen |
| Data-Dependent Acquisition | Trigger MS/MS fragmentation of the most intense ions from the full scan. |
Data Presentation
The identification of metabolites is based on the detection of expected mass shifts from the parent drug and the interpretation of fragmentation patterns.
Table 1: Characteristic m/z Values for Buspirone and its Metabolites
| Compound | [M+H]+ (m/z) | Key Fragment Ions (m/z) | Metabolic Transformation |
| Buspirone | 386.2 | 265, 222, 180, 138, 122 | - |
| Monohydroxylated Buspirone | 402.2 | Varies depending on hydroxylation site | +16 Da (Oxidation) |
| Dihydroxylated Buspirone | 418.2 | Varies depending on hydroxylation sites | +32 Da (2x Oxidation) |
| 1-PP | 164.1 | - | Dealkylation |
| Buspirone Glucuronide | 562.2 | 386.2 | +176 Da (Glucuronidation) |
Experimental Workflow
The overall workflow for the identification of buspirone metabolites involves several key steps, from sample preparation to data analysis and structural elucidation.
Figure 2: Workflow for metabolite identification.
Conclusion
The use of ion trap mass spectrometry coupled with liquid chromatography provides a powerful analytical tool for the comprehensive identification and structural elucidation of buspirone metabolites. The methodologies and data presented in this application note offer a robust framework for researchers in drug metabolism and related fields. The detailed protocols and expected outcomes will facilitate the efficient profiling of metabolic pathways, contributing to a deeper understanding of the pharmacology and toxicology of buspirone.
References
Application Notes and Protocols for the Synthesis of Buspirone N-oxide
These application notes provide a detailed protocol for the laboratory synthesis of Buspirone N-oxide, a significant metabolite and potential impurity of the anxiolytic drug Buspirone. The described method is selective and high-yielding, making it suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable means of obtaining this compound for analytical standards, metabolic studies, or other research purposes.
Introduction
Buspirone is an anxiolytic agent that is susceptible to oxidation at its tertiary amine group, leading to the formation of this compound.[1] This N-oxide is a known process-related impurity and degradation product that can arise during the manufacturing or storage of Buspirone.[1] Therefore, having a pure standard of this compound is crucial for analytical method development, validation, and quality control in the pharmaceutical industry.[2]
Traditional oxidation methods using reagents like m-chloroperbenzoic acid (m-CPBA) have been shown to produce a mixture of products, including the undesired pyrimidine N-oxide, which is difficult to separate.[3] The protocol detailed below describes a more facile and selective synthesis using Davis' reagent (2-phenylsulfonyl-3-phenyloxaziridine), which avoids the formation of byproducts and simplifies product isolation.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound using Davis' reagent.
| Parameter | Value | Reference |
| Reactants | ||
| Buspirone | 1 equivalent | |
| 2-Phenylsulfonyl-3-phenyloxaziridine (Davis' reagent) | 1.05 equivalents | |
| Reaction Conditions | ||
| Solvent | Methylene chloride | |
| Temperature | Room temperature | |
| Reaction Time | 1 hour | |
| Product Isolation | ||
| Form | Oxalic acid salt | |
| Purification | No chromatographic separation required | |
| Yield | ||
| Isolated Yield | 93% |
Experimental Protocol
This protocol is based on the publication by Chen and Stark, which describes a selective N-oxidation of Buspirone.
Materials:
-
Buspirone
-
2-Phenylsulfonyl-3-phenyloxaziridine (Davis' reagent)
-
Methylene chloride (CH₂Cl₂)
-
Oxalic acid
-
Standard laboratory glassware and stirring equipment
-
Analytical instruments for characterization (e.g., HPLC, ¹H NMR, Melting Point Apparatus)
Procedure:
-
In a suitable reaction vessel, dissolve Buspirone (1 equivalent) in methylene chloride at room temperature.
-
To the stirred solution, add 1.05 equivalents of 2-phenylsulfonyl-3-phenyloxaziridine (Davis' reagent).
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the complete consumption of Buspirone and the selective formation of the piperazine N-oxide.
-
Upon completion of the reaction, the this compound can be isolated as its oxalic acid salt.
-
The product can be precipitated and collected by filtration. No further chromatographic purification is necessary due to the high selectivity of the reaction.
-
The final product should be characterized to confirm its identity and purity using methods such as ¹H NMR, melting point determination, and mass spectrometry.
Visualizations
Reaction Scheme for the Synthesis of this compound
References
Application Notes and Protocols for Method Development of Buspirone Impurity Profiling
Introduction
Buspirone is an anxiolytic agent belonging to the azapirone class of drugs, primarily used for the management of generalized anxiety disorder (GAD).[1] The safety and efficacy of pharmaceutical products are intrinsically linked to their purity. Impurities in the drug substance or drug product can arise from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients.[1][2] Therefore, it is crucial to develop a robust analytical method to detect and quantify these impurities to ensure the quality and safety of buspirone formulations.
This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of buspirone. The protocols and methodologies described herein are designed for researchers, scientists, and drug development professionals involved in the quality control and assurance of buspirone. The method is developed to separate buspirone from its potential impurities and degradation products in a single run, adhering to the guidelines set by the International Council for Harmonisation (ICH).[3][4]
Known Impurities of Buspirone
Several potential impurities of buspirone have been identified, arising from the manufacturing process or degradation. These include:
-
Buspirone Acid Hydrochloride (BusAcid): A major degradation product.
-
8-(4-chlorobutyl)-8-azaspirodecane-7,9-dione (Liq)
-
1,4-bis(4-(2-pyrimidinyl) piperazine-1-yl)-butane (Bis)
-
1,4-bis(8-azaspirodecane-7,9-dione-8-yl)-butane (Dimer)
-
1-(2-pyrimidinyl)-piperazine (I)
-
Buspirone N-Oxide: A common process-related or degradation impurity formed via oxidation of the tertiary amine group in buspirone.
-
5-Chloro Buspirone
Experimental Protocols
1. Materials and Reagents
-
Buspirone Hydrochloride (Reference Standard)
-
Known Buspirone Impurity Standards (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric Acid (for pH adjustment)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric Acid (HCl) (Analytical grade)
-
Sodium Hydroxide (NaOH) (Analytical grade)
-
Hydrogen Peroxide (H2O2) (30%)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Vortex Mixer
-
Class A Volumetric Glassware
3. Chromatographic Conditions
The following chromatographic conditions have been demonstrated to be effective for the separation of buspirone and its impurities.
| Parameter | Condition 1 | Condition 2 |
| Column | Ultrasphere C18 (250 mm x 4.6 mm, 5 µm) | µBondapack C18 |
| Mobile Phase A | 10mM KH2PO4 buffer (pH 6.9) | 10mM KH2PO4 buffer (pH 6.1) |
| Mobile Phase B | Acetonitrile:Methanol (13:17 v/v) | Acetonitrile |
| Gradient Program | 35% B for 5 min, then increased to 54% B in 5.5 min | Initial: 90:10 (A:B), linear gradient to 35:65 (A:B) in 26 min |
| Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Column Temperature | 40°C | Ambient |
| Detection Wavelength | 244 nm and 210 nm | 210 nm and 240 nm |
| Injection Volume | 20 µL | Not Specified |
4. Preparation of Solutions
-
Buffer Preparation (for Condition 1): Dissolve an appropriate amount of KH2PO4 in HPLC grade water to obtain a 10mM solution. Adjust the pH to 6.9 using a dilute solution of orthophosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (for Condition 1): Prepare a mixture of acetonitrile and methanol in the ratio of 13:17 (v/v).
-
Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Buspirone HCl reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the standard stock solution with the mobile phase to obtain a final concentration of about 50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the buspirone drug substance or a powdered portion of the drug product in the mobile phase to obtain a final concentration of about 500 µg/mL.
5. Forced Degradation Studies (Stress Testing)
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the buspirone sample.
-
Acid Hydrolysis: Dissolve the sample in 0.1N HCl and heat at 80°C for 2 hours. Cool, neutralize with 0.1N NaOH, and dilute to the final concentration with the mobile phase.
-
Base Hydrolysis: Dissolve the sample in 0.1N NaOH and heat at 80°C for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: Dissolve the sample in 3% H2O2 and keep at room temperature for 24 hours. Dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Dissolve the sample in the mobile phase to the final concentration.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours. Dissolve the sample in the mobile phase to the final concentration.
Method Validation
The developed analytical method must be validated according to ICH guidelines (Q2(R2)) to ensure it is suitable for its intended purpose. The key validation parameters are:
1. Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of buspirone from its impurities and degradation products. Peak purity analysis using a PDA detector is also essential.
2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity should be established over a range of concentrations, typically from the reporting limit of the impurities to 120% of the specification. A minimum of 5 concentration levels is recommended.
3. Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
4. Accuracy: The closeness of the test results to the true value. It should be determined by applying the method to samples spiked with known amounts of impurities. The recovery of the impurities should be calculated.
5. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
- Repeatability (Intra-assay precision): Analysis of a minimum of 6 determinations at 100% of the test concentration or a minimum of 9 determinations covering the specified range.
- Intermediate Precision: Expresses the variation within a laboratory, considering different days, analysts, and equipment.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a parameter for the quantitation of impurities.
7. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of replicate injections | ≤ 2.0% |
Table 2: Results of Method Validation
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD for Repeatability) | < 2.0% | ≤ 5.0% |
| Precision (% RSD for Intermediate Precision) | < 3.0% | ≤ 5.0% |
| LOD | (Specify value) | (Signal-to-Noise ratio of 3:1) |
| LOQ | (Specify value) | (Signal-to-Noise ratio of 10:1) |
| Robustness | No significant impact on results | System suitability parameters are met |
Visualizations
Caption: Workflow for Buspirone Impurity Profiling Method Development and Validation.
Caption: Decision Tree for the Identification and Characterization of Buspirone Impurities.
References
Application Notes and Protocols for Buspirone Metabolism Studies Using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the metabolism of the anxiolytic drug buspirone using human liver microsomes (HLMs). This in vitro model is crucial for understanding the drug's metabolic pathways, identifying key metabolites, and determining the kinetic parameters of its biotransformation, primarily mediated by cytochrome P450 enzymes.
Introduction
Buspirone is an anxiolytic agent of the azapirone class, utilized in the treatment of generalized anxiety disorder. It undergoes extensive first-pass metabolism in the liver, with its bioavailability being relatively low.[1][2] The primary enzyme responsible for buspirone's metabolism is cytochrome P450 3A4 (CYP3A4).[1][3][4] In vitro studies using human liver microsomes are essential for characterizing the metabolic profile of buspirone, which is critical for predicting drug-drug interactions and understanding inter-individual variability in patient response.
The main metabolic pathways of buspirone in HLMs include N-dealkylation, N-oxidation, and hydroxylation. These reactions lead to the formation of several metabolites, with 1-pyrimidinylpiperazine (1-PP), 3'-hydroxybuspirone (3'-OH-Bu), 5-hydroxybuspirone (5-OH-Bu), and 6'-hydroxybuspirone (6'-OH-Bu) being the most significant. The metabolite 6'-hydroxybuspirone is considered the predominant metabolite formed in the liver.
Data Presentation
Enzyme Kinetics of Buspirone Metabolite Formation in Human Liver Microsomes
The following table summarizes the apparent enzyme kinetic parameters for the formation of major buspirone metabolites in pooled human liver microsomes. The formation of 1-PP, 3'-OH-Bu, 6'-OH-Bu, and buspirone N-oxide follows monophasic Michaelis-Menten kinetics. The formation of 5-OH-Bu, however, conforms to biphasic kinetics, suggesting the involvement of at least two distinct enzymes or binding sites.
| Metabolite | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Apparent CLint (μL/min/mg protein) |
| 1-Pyrimidinylpiperazine (1-PP) | 8.7 | 150 | 17.2 |
| This compound (Bu N-oxide) | 34.0 | 78 | 2.3 |
| 3'-Hydroxybuspirone (3'-OH-Bu) | 4.3 | 47 | 10.9 |
| 5-Hydroxybuspirone (5-OH-Bu) | 11.4 / 514 | 72 / 312 | 11.5 |
| 6'-Hydroxybuspirone (6'-OH-Bu) | 8.8 | 240 | 27.3 |
Data sourced from Zhu et al. (2005).
Experimental Protocols
In Vitro Incubation of Buspirone with Human Liver Microsomes
This protocol outlines the procedure for incubating buspirone with pooled human liver microsomes to determine its metabolic fate.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Buspirone
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
100 mM Sodium Phosphate Buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of buspirone in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system or a stock solution of NADPH in phosphate buffer.
-
On ice, thaw the pooled human liver microsomes. Dilute the microsomes to the desired concentration (e.g., 0.1 mg/mL) with 100 mM phosphate buffer (pH 7.4).
-
-
Incubation Setup:
-
In a microcentrifuge tube, add the appropriate volume of 100 mM phosphate buffer.
-
Add the buspirone stock solution to achieve the desired final concentrations (e.g., ranging from 2.5 to 150 μM for kinetic studies).
-
Add the diluted human liver microsome suspension.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system or NADPH solution (final concentration, e.g., 500 μM).
-
The final incubation volume will depend on the analytical requirements.
-
-
Incubation:
-
Incubate the reaction mixture for a specified time (e.g., 5-10 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of metabolite formation.
-
-
Termination of the Reaction:
-
Stop the reaction by adding a volume of ice-cold organic solvent, such as acetonitrile (e.g., 2 volumes).
-
Vortex the tubes to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Controls:
-
Negative Control (No NADPH): Replace the NADPH solution with the same volume of buffer to assess for any non-enzymatic degradation.
-
Zero-Time Point Control: Terminate the reaction immediately after the addition of the microsomal protein to account for any background interference.
-
Analysis of Buspirone and its Metabolites by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of buspirone and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phases (e.g., acetonitrile and water with additives like formic acid or ammonium acetate)
-
Analytical standards for buspirone and its metabolites
-
Internal standard (e.g., a stable isotope-labeled analog of buspirone)
Procedure:
-
Sample Preparation:
-
The supernatant from the incubation experiment can often be directly injected into the LC-MS/MS system. If necessary, further dilution or concentration steps can be performed.
-
Add an internal standard to all samples and calibration standards to correct for variations in sample processing and instrument response.
-
-
LC-MS/MS Method Development:
-
Chromatographic Separation: Develop an HPLC method to achieve chromatographic separation of buspirone and its major metabolites. This typically involves optimizing the mobile phase composition, gradient, flow rate, and column temperature.
-
Mass Spectrometric Detection: Optimize the MS/MS parameters for buspirone and each metabolite. This includes selecting the precursor and product ions for Multiple Reaction Monitoring (MRM) and optimizing the collision energy and other source parameters.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of analytical standards for buspirone and each metabolite.
-
Analyze the experimental samples along with the calibration standards.
-
Calculate the concentration of each metabolite in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
-
Data Analysis:
-
The rate of formation of each metabolite can be calculated and used to determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for buspirone metabolism study.
Caption: Major metabolic pathways of buspirone in human liver microsomes.
References
Application Notes & Protocols: Analytical Method Validation for Buspirone N-oxide
These application notes provide a comprehensive guide for the validation of analytical methods for the quantification of Buspirone N-oxide in various matrices, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Introduction
This compound is a potential metabolite and degradation product of buspirone, an anxiolytic medication. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, stability testing of buspirone formulations, and impurity profiling to ensure the quality and safety of the pharmaceutical product. This document outlines the validation protocols for a High-Performance Liquid Chromatography (HPLC) method coupled with UV or mass spectrometric detection for the determination of this compound.
Validation Parameters and Acceptance Criteria
The analytical method validation will be conducted based on the ICH Q2(R2) guidelines. The key validation parameters and their typical acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank matrix, placebo, or known related substances at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over the specified concentration range. |
| Range | The range for which the method is demonstrated to be linear, accurate, and precise. |
| Accuracy | Mean recovery of 98.0% to 102.0% for drug substance and 80.0% to 120.0% for impurities. |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of ≥ 10:1, with acceptable precision and accuracy. |
| Robustness | No significant impact on results with deliberate small variations in method parameters (e.g., pH, flow rate, column temperature). RSD should be within acceptable limits. |
| Stability | Analyte should be stable in the analytical solution under specified storage conditions. |
Experimental Protocols
The following protocols describe the experimental procedures for validating the analytical method for this compound.
The specificity of the method is its ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.
Protocol:
-
Prepare a blank sample (matrix without the analyte).
-
Prepare a placebo sample (containing all excipients without the active pharmaceutical ingredient).
-
Prepare a standard solution of this compound.
-
Prepare a mixed standard solution containing this compound and known related substances (including buspirone).
-
Inject each solution into the HPLC system.
-
Analyze the chromatograms to ensure that there are no interfering peaks at the retention time of this compound in the blank and placebo samples.
-
Assess the resolution between the this compound peak and the peaks of other related substances in the mixed standard.
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal.
Protocol:
-
Prepare a stock solution of this compound of a known concentration.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area against the concentration of this compound.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Protocol: The range is determined from the linearity, accuracy, and precision studies. It will be the concentration interval that meets the acceptance criteria for these three parameters.
Accuracy is the closeness of the test results to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.
Protocol:
-
Prepare placebo samples.
-
Spike the placebo samples with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each sample.
-
Calculate the mean recovery and relative standard deviation (RSD) for each concentration level.
| Concentration Level | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Low | 8.0 | 7.9 | 98.8 |
| Medium | 10.0 | 10.1 | 101.0 |
| High | 12.0 | 11.8 | 98.3 |
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol for Repeatability (Intra-day Precision):
-
Prepare a minimum of six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
Protocol for Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the mean, standard deviation, and RSD of the results obtained over the different days/analysts/instruments.
| Precision Level | Parameter | Day 1 (Analyst 1) | Day 2 (Analyst 2) |
| Repeatability | Mean (µg/mL) | 10.05 | 10.08 |
| SD | 0.08 | 0.09 | |
| RSD (%) | 0.80 | 0.89 | |
| Intermediate Precision | Overall Mean (µg/mL) | 10.07 | |
| Overall SD | 0.085 | ||
| Overall RSD (%) | 0.84 |
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of this compound that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from blank injections) and S is the slope of the calibration curve.
-
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase pH (e.g., ± 0.1 units)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
-
Analyze a standard solution of this compound under each modified condition.
-
Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Flow Rate | -0.1 mL/min | 5.8 | 125800 | 1.1 |
| +0.1 mL/min | 5.2 | 124900 | 1.1 | |
| pH | -0.1 | 5.5 | 125400 | 1.1 |
| +0.1 | 5.6 | 125600 | 1.2 |
This experiment determines the stability of the this compound in the prepared analytical solution under specific storage conditions.
Protocol:
-
Prepare a standard solution and a sample solution of this compound.
-
Analyze the solutions immediately after preparation (time zero).
-
Store the solutions under specified conditions (e.g., room temperature, refrigerated).
-
Analyze the solutions at predetermined time intervals (e.g., 6, 12, 24, and 48 hours).
-
Compare the results to the initial analysis. The change in concentration should be within an acceptable limit (e.g., ± 2.0%).
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Buspirone and its N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Buspirone and its N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is Buspirone N-oxide and why is its separation from Buspirone critical?
A1: this compound is a primary metabolite and a common process-related or degradation impurity of Buspirone.[1] It forms through oxidative pathways affecting the tertiary amine group in the Buspirone molecule.[1] Regulatory bodies require the thorough identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. Therefore, a robust chromatographic method that can effectively separate and quantify Buspirone from its N-oxide is essential for quality control and stability studies.
Q2: What are the key physicochemical differences between Buspirone and this compound that influence their chromatographic separation?
A2: The primary difference is the presence of the N-oxide functional group, which significantly increases the polarity of the molecule compared to the parent Buspirone. This difference in polarity is the key to their chromatographic separation, particularly in reversed-phase HPLC.
Physicochemical Properties Comparison
| Property | Buspirone | This compound |
| Molecular Formula | C21H31N5O2 | C21H31N5O3 |
| Molecular Weight | 385.5 g/mol [2] | 401.5 g/mol [3] |
| LogP (Predicted) | 2.63[2] | Not available, but expected to be lower (more hydrophilic) |
| Key Structural Difference | Tertiary amine on the piperazine ring | N-oxide on the piperazine ring |
Q3: What is a suitable starting HPLC method for the separation of Buspirone and its N-oxide?
A3: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended. A good starting point would be a C18 column with a gradient elution using a buffered mobile phase and an organic modifier like acetonitrile or methanol. The United States Pharmacopoeia (USP) method for Buspirone has been noted to be insufficient for separating it from all its degradation products, necessitating the development of a more specific stability-indicating method.
Troubleshooting Guide
Problem: Poor resolution or co-elution of Buspirone and this compound peaks.
Q: My Buspirone and this compound peaks are not well separated. What adjustments can I make to my HPLC method?
A: Poor resolution is a common issue. Here are several parameters you can adjust to improve separation:
-
Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or a methanol/acetonitrile mixture) to the aqueous buffer. Decreasing the organic solvent concentration will generally increase retention times and may improve resolution.
-
Buffer pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Buspirone. Experiment with a pH range around the pKa of Buspirone (pKa ≈ 7.6) to optimize selectivity. A pH of around 6.9 has been used successfully in some methods.
-
-
Gradient Elution:
-
If using an isocratic method, switching to a gradient elution can often resolve closely eluting peaks.
-
If you are already using a gradient, try making it shallower (i.e., decrease the rate of change of the organic solvent concentration). This will increase the separation window between the two peaks.
-
-
Column Chemistry:
-
While a standard C18 column is a good starting point, consider trying a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, which can offer different selectivities.
-
-
Temperature:
-
Lowering the column temperature can sometimes improve resolution by increasing retention, though it may also lead to broader peaks. Conversely, increasing the temperature can improve efficiency but may decrease retention. Maintaining a consistent and controlled column temperature is crucial.
-
Problem: Tailing peak shape for Buspirone or this compound.
Q: I am observing significant peak tailing for one or both of my analytes. What could be the cause and how can I obtain more symmetrical peaks?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For basic compounds like Buspirone, this is commonly due to interaction with acidic silanol groups on the silica backbone of the column.
-
Mobile Phase Additives:
-
Increase the buffer concentration in your mobile phase. A higher buffer concentration can help to mask the active silanol sites on the stationary phase.
-
Consider adding a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). TEA can preferentially interact with the silanol groups, reducing their availability to interact with your analytes.
-
-
Mobile Phase pH:
-
Operating at a lower pH (e.g., pH 3-4) will protonate the silanol groups, reducing their ability to interact with the protonated basic analytes.
-
-
Column Choice:
-
Use a high-purity silica column with end-capping. These columns have a lower concentration of free silanol groups, which minimizes peak tailing for basic compounds.
-
-
Sample Overload:
-
Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Problem: Inconsistent or drifting retention times.
Q: My retention times are shifting between injections or throughout a sequence. What are the likely causes and solutions?
A: Retention time variability can compromise the reliability of your analysis. The following factors are common culprits:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important when using a new mobile phase or after the system has been idle.
-
Mobile Phase Preparation:
-
Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
If using a buffer, ensure the pH is consistent between batches.
-
Evaporation of the organic solvent from the mobile phase reservoir can alter its composition and cause retention time drift. Keep the reservoirs covered.
-
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Experimental Protocols
Recommended Stability-Indicating HPLC Method
This method is a robust starting point for the separation of Buspirone and its N-oxide.
| Parameter | Recommended Condition |
| Column | Ultrasphere C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase A | Monobasic potassium phosphate buffer (pH 6.9) |
| Mobile Phase B | Acetonitrile/Methanol mixture (e.g., 13:17 v/v) |
| Gradient Program | Start with 35% B for 5 minutes, then increase to 54% B over 5.5 minutes |
| Flow Rate | 1.4 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 244 nm and 210 nm using a Photo Diode Array (PDA) detector |
| Injection Volume | 20 µL |
Sample Preparation Protocol
-
Standard Solution: Accurately weigh and dissolve Buspirone HCl and this compound reference standards in a suitable solvent, such as methanol or the mobile phase, to a known concentration.
-
Forced Degradation Sample (to generate N-oxide): To generate this compound for method development, Buspirone can be subjected to oxidative stress. A common method is to dissolve Buspirone HCl in a solution containing hydrogen peroxide (e.g., 1%) and heat it.
-
Filtration: Before injection, filter all samples through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Visualizations
Caption: Experimental workflow for the analysis of Buspirone and its N-oxide.
Caption: Troubleshooting decision tree for poor peak resolution.
Caption: Relationship between HPLC parameters and separation quality.
References
Technical Support Center: Optimizing ESI Conditions for Buspirone N-oxide Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Buspirone N-oxide using Electrospray Ionization (ESI) Mass Spectrometry.
Troubleshooting Guide
Encountering issues during the analysis of this compound is common due to its specific chemical properties. This guide provides solutions to frequently encountered problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Signal for this compound (m/z 402.2) | In-source fragmentation (deoxygenation): Amine N-oxides can lose their oxygen atom in the ESI source, leading to the detection of the parent drug (Buspirone, m/z 386.2) instead of the N-oxide.[1] | - Optimize Source Temperature: Gradually decrease the ion source and desolvation gas temperatures to minimize thermal degradation. - Adjust Cone/Fragmentor Voltage: Lower the cone or fragmentor voltage to reduce collision-induced dissociation in the source. |
| Suboptimal Ionization Mode: Incorrect polarity can prevent ion formation. | - Use Positive Ionization Mode: Buspirone and its metabolites are basic and readily form [M+H]⁺ ions. | |
| Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization efficiency of the analyte. | - Acidify the Mobile Phase: Add a small amount of formic acid (0.1%) or acetic acid (0.1%) to the mobile phase to promote protonation.[2] | |
| High Background Noise or Contamination | Solvent Contamination: Impurities in solvents can lead to high background noise. | - Use High-Purity Solvents: Employ LC-MS grade solvents and freshly prepared mobile phases. |
| Sample Matrix Effects: Components in the sample matrix can suppress the ionization of the target analyte. | - Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. | |
| System Contamination: Carryover from previous injections can contribute to background noise. | - Implement a Thorough Wash Method: Use a strong solvent wash for the autosampler and column between injections. | |
| Inconsistent Results or Poor Reproducibility | Fluctuating ESI Source Conditions: Unstable temperature or gas flow rates can lead to variable ionization. | - Allow for System Equilibration: Ensure the LC-MS system is fully equilibrated before starting the analysis. - Monitor System Parameters: Regularly check and record source parameters to identify any drift. |
| Degradation of this compound in Solution: The analyte may not be stable in the prepared sample solution. | - Prepare Samples Freshly: Analyze samples as soon as possible after preparation. - Store Samples Appropriately: If storage is necessary, keep samples at a low temperature (e.g., 4°C) and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ESI mode?
A1: In positive electrospray ionization (ESI) mode, this compound readily forms a protonated molecule, [M+H]⁺. With a molecular weight of 401.2 g/mol , the expected precursor ion to monitor is m/z 402.2 .
Q2: What are the recommended ESI source parameters for this compound detection?
A2: Optimal ESI source parameters can vary between instruments. However, a good starting point for optimization is provided in the table below. It is crucial to optimize these parameters for your specific instrument and experimental conditions.
| Parameter | Recommended Starting Range |
| Ionization Mode | Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone/Fragmentor Voltage | 20 - 40 V (start low to avoid in-source fragmentation) |
| Desolvation Gas Flow | 600 - 800 L/Hr |
| Desolvation Temperature | 300 - 400 °C (start low and gradually increase) |
| Source Temperature | 120 - 150 °C |
Q3: What are the main product ions of this compound for MRM analysis?
A3: Based on the fragmentation of the parent compound, Buspirone, and data from metabolite identification studies, the following are key product ions for this compound (m/z 402.2).[3] The primary fragmentation involves the cleavage of the butyl chain connecting the piperazine and the spirodecanedione moieties.
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 402.2 | 122.1 | Represents the pyrimidinylpiperazine fragment.[3][4] |
| 402.2 | 222.1 | Corresponds to the spirodecanedione portion of the molecule. |
| 402.2 | 386.2 | Result of in-source or collision-induced deoxygenation. |
Q4: How can I confirm that the signal I am seeing is from this compound and not an isomer like Hydroxybuspirone?
A4: While both this compound and Hydroxybuspirone are mono-oxygenated metabolites of Buspirone with the same precursor ion (m/z 402.2), their fragmentation patterns and chromatographic retention times will differ. Hydroxybuspirone will likely show a loss of water (-18 Da) in its MS/MS spectrum, which is less common for N-oxides. Additionally, optimizing the chromatographic separation is key to resolving these isomers.
Experimental Protocols
Sample Preparation (from Plasma)
-
To 500 µL of plasma, add an internal standard solution.
-
Perform a liquid-liquid extraction with 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method for this compound Detection
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
This compound: 402.2 -> 122.1
-
Buspirone (for monitoring deoxygenation): 386.2 -> 122.1
-
Visualizations
Caption: Troubleshooting workflow for poor this compound signal.
References
- 1. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
Buspirone n-oxide stability issues in analytical samples
Welcome to the technical support center for the analysis of buspirone and its metabolite, buspirone N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues and analytical challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound in a question-and-answer format.
Question 1: I am observing a lower than expected concentration of this compound in my plasma samples that have been stored for a while. What could be the cause?
Answer: This is a common issue that can be attributed to the degradation of this compound. Several factors can influence its stability in biological matrices:
-
Storage Temperature: While specific long-term stability data for this compound is not extensively published, general best practices for drug metabolite stability suggest storing plasma samples at ultra-low temperatures. For long-term storage, temperatures of -70°C or below are recommended.[1] In the absence of specific data for the N-oxide, the stability of the parent drug, buspirone, can provide some indication. Buspirone has been shown to be stable in human plasma for at least 6.43 hours at room temperature and for 70.05 hours in an autosampler at 10°C.[2][3][4] However, metabolites can have different stability profiles.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to the degradation of sensitive analytes.[1] For buspirone, stability has been demonstrated for up to three freeze-thaw cycles. It is crucial to minimize the number of freeze-thaw cycles for samples containing this compound. It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
-
pH of the Sample: Changes in the pH of the plasma sample can affect the chemical stability of this compound. Maintaining a consistent pH during sample preparation and storage is important.
-
Oxidation: this compound is formed through the oxidation of the tertiary amine group in buspirone. Conversely, N-oxides can also be susceptible to reduction back to the parent amine under certain in-vitro conditions, although this is less common in standard sample handling. Exposure to oxidizing agents or conditions that promote oxidation should be minimized during sample handling and storage.
To troubleshoot this issue, it is recommended to re-assay a freshly prepared quality control (QC) sample and compare the results with the stored samples. If degradation is suspected, a stability study should be performed under your specific storage conditions.
Question 2: I am seeing a new, unidentified peak in the chromatogram of my stored this compound standard solution. What could this be?
Answer: The appearance of a new peak suggests that your this compound standard may be degrading. Buspirone itself is known to degrade under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress. While specific degradation pathways for this compound are not well-documented in the provided search results, it is plausible that it undergoes further degradation under suboptimal storage conditions.
-
Photodegradation: Exposure to light can cause the degradation of photosensitive compounds. It is recommended to store standard solutions in amber vials or protect them from light.
-
Solvent Effects: The choice of solvent for your standard solution can impact stability. Ensure that the solvent is appropriate and of high purity.
-
Temperature: Even in a pure standard solution, elevated temperatures can accelerate degradation. Store standard solutions at recommended temperatures, typically refrigerated or frozen.
To identify the new peak, you could employ mass spectrometry (MS) to determine its mass-to-charge ratio (m/z) and fragmentation pattern, which can provide clues to its structure.
Question 3: My analytical method shows good performance for buspirone, but the results for this compound are inconsistent. What should I check?
Answer: Inconsistent results for this compound, when the parent drug analysis is stable, can point to issues specific to the metabolite's properties or the analytical method's suitability for it.
-
Extraction Efficiency: this compound is more polar than buspirone. If you are using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method optimized for buspirone, the recovery of the more polar N-oxide may be lower and more variable. You may need to optimize the extraction solvent polarity or the SPE sorbent and elution conditions to ensure efficient and reproducible extraction of this compound.
-
Chromatographic Separation: Ensure that the chromatographic method provides adequate separation of this compound from the parent drug and other potential metabolites or matrix components. Poor resolution can lead to inaccurate quantification.
-
Matrix Effects in LC-MS/MS: In mass spectrometry-based methods, co-eluting matrix components can suppress or enhance the ionization of this compound, leading to variability. A thorough validation of matrix effects for this compound is essential.
-
Detector Response: If using UV detection, the molar absorptivity of this compound may differ from that of buspirone at the selected wavelength, affecting sensitivity.
It is advisable to use a stable, isotopically labeled internal standard for this compound to compensate for variability in extraction and matrix effects, if available.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a major metabolite of the anxiolytic drug buspirone. It is formed in the body through the oxidation of a tertiary amine group on the buspirone molecule. It is also considered a potential impurity or degradation product in buspirone drug substances and products.
Q2: Why is the stability of this compound a concern in analytical samples? A2: The stability of this compound is crucial for accurate and reliable quantification in pharmacokinetic, toxicokinetic, and quality control studies. If this compound degrades in the sample between collection and analysis, its concentration will be underestimated, leading to erroneous conclusions about its formation, disposition, or the quality of a pharmaceutical product.
Q3: What are the recommended storage conditions for plasma samples containing this compound? A3: While specific long-term stability data for this compound is limited, general guidelines for metabolite stability in plasma recommend storage at -70°C or lower for long-term storage. For short-term storage, refer to validated stability data for your specific analytical method. It is also crucial to minimize freeze-thaw cycles.
Q4: What analytical techniques are used to measure this compound? A4: The most common analytical techniques for the quantification of buspirone and its metabolites, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometric (MS) detection. LC-MS/MS methods are generally preferred for their high sensitivity and selectivity, especially for analysis in complex biological matrices like plasma.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the provided search results, the following table summarizes the stability of the parent compound, buspirone, which can serve as a preliminary reference. It is strongly recommended to perform a specific stability study for this compound under your laboratory's analytical conditions.
Table 1: Stability of Buspirone in Human Plasma
| Condition | Duration | Analyte | Stability (% Recovery) | Reference |
| Bench Top (Room Temperature) | 6.43 hours | Buspirone | Not specified, but stated as stable | |
| Autosampler | 70.05 hours at 10°C | Buspirone | Not specified, but stated as stable | |
| Freeze-Thaw Cycles | 3 cycles | Buspirone | Not specified, but stated as stable |
Experimental Protocols
1. Sample Preparation from Human Plasma for LC-MS/MS Analysis
This protocol is based on a method developed for the analysis of buspirone and can be adapted for the simultaneous analysis of this compound. Optimization for the recovery of the more polar N-oxide may be required.
-
Method: Solid-Phase Extraction (SPE)
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., buspirone-d8)
-
SPE cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Ammonium acetate solution (5 mM)
-
Trifluoroacetic acid
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike an aliquot of the plasma sample with the internal standard solution.
-
Pre-condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the analytes (buspirone and this compound) with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analytical Method
This is a general LC-MS/MS method that can be used for the analysis of buspirone and can be optimized for this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Buspirone: m/z 386.3 → 122.1
-
This compound: The precursor ion will be [M+H]+. The exact m/z would be calculated based on its chemical formula (C21H31N5O3), which is approximately 402.24. The product ion would need to be determined by infusing a standard solution and performing a product ion scan. A common fragment would likely correspond to the piperazine ring fragment.
-
Internal Standard (e.g., Buspirone-d8): m/z 394.3 → 122.1
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Simplified degradation pathway of buspirone to this compound.
References
Technical Support Center: Buspirone Stability and N-oxide Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of Buspirone N-oxide during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern?
This compound is a primary oxidative degradation product of buspirone. It forms when the tertiary amine group in the buspirone molecule is oxidized.[1] The formation of this impurity is a concern as it represents a degradation of the active pharmaceutical ingredient (API), which can impact the drug's potency and safety. Regulatory bodies require the identification and control of such impurities to ensure they remain within acceptable limits.[1]
Q2: What are the main factors that promote the formation of this compound during storage?
The formation of this compound is primarily caused by exposure to oxidative stress. The key environmental factors that accelerate this degradation are:
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.
-
Heat: Elevated temperatures increase the rate of chemical reactions, including the oxidation of buspirone.
-
Oxidizing Agents: The presence of oxidizing agents in the storage environment or in excipients can directly lead to the formation of this compound.[1]
-
Humidity: Moisture can facilitate degradation pathways, although its direct role in N-oxide formation is often linked to its interaction with other factors like temperature and light.
Q3: How can I detect and quantify the amount of this compound in my samples?
The most common and reliable method for detecting and quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection.[1] A validated stability-indicating HPLC method can effectively separate buspirone from its degradation products, allowing for accurate quantification of the N-oxide impurity.
Troubleshooting Guide: Investigating Increased this compound Formation
If you are observing higher than expected levels of this compound in your stored buspirone samples, follow this troubleshooting guide to identify and mitigate the root cause.
Step 1: Initial Assessment
-
Quantify the Degradation: Use a validated stability-indicating HPLC method to confirm the concentration of this compound.
-
Review Storage Conditions: Carefully document the storage conditions of the affected samples, including temperature, humidity, and light exposure.
Step 2: Identify the Root Cause
Use the following decision tree to pinpoint the likely cause of degradation.
Caption: Troubleshooting workflow for identifying the cause of this compound formation.
Step 3: Corrective and Preventive Actions (CAPA)
Based on the root cause analysis, implement the following corrective and preventive actions:
-
Optimize Storage Conditions:
-
Store buspirone in a cool, dry place, ideally at controlled room temperature (20-25°C).
-
Protect from light by using amber-colored or opaque containers.
-
Ensure the storage area is well-ventilated.
-
-
Select Appropriate Packaging:
-
Use tightly sealed containers to prevent moisture ingress.
-
For highly sensitive applications, consider packaging with a desiccant and/or in an inert atmosphere (e.g., nitrogen).
-
-
Evaluate Formulation Components:
-
If formulating buspirone, ensure that all excipients are of high purity and free from oxidizing impurities like peroxides.
-
Conduct compatibility studies with all formulation components under accelerated stability conditions.
-
Data Presentation: Factors Influencing this compound Formation
| Storage Condition | Parameter | Impact on N-oxide Formation | Recommended Mitigation |
| Temperature | Elevated Temperature (e.g., >40°C) | High | Store at controlled room temperature (20-25°C). Avoid exposure to heat sources. |
| Temperature Cycling | Moderate | Maintain a consistent storage temperature. | |
| Light | Direct Sunlight/UV Exposure | High | Store in light-resistant (amber or opaque) containers. |
| Ambient Laboratory Light | Low to Moderate | Minimize exposure time outside of protective packaging. | |
| Humidity | High Relative Humidity (e.g., >75% RH) | Moderate | Store in a dry environment. Use tightly sealed containers and consider desiccants. |
| Atmosphere | Presence of Oxygen | High | For long-term storage of the pure API, consider packaging under an inert gas like nitrogen. |
| Presence of Oxidizing Agents | High | Ensure excipients are free from oxidizing impurities. Avoid storage near volatile oxidizing chemicals. |
Experimental Protocols
Stability-Indicating HPLC Method for Buspirone and this compound
This protocol is a representative method for the separation and quantification of buspirone and its degradation products, including this compound.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.01 M sodium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., methanol) in a 30:70 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 244 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve buspirone hydrochloride and a certified reference standard of this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1 - 20 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the buspirone sample to be tested in the mobile phase to achieve a final concentration within the calibration range.
4. Analysis and Quantification:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration for both buspirone and this compound.
-
Inject the sample solution and determine the peak areas for buspirone and this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve. The amount of N-oxide can be expressed as a percentage of the initial buspirone concentration.
5. System Suitability:
-
Perform system suitability tests before analysis, including parameters like tailing factor, theoretical plates, and repeatability of injections, to ensure the chromatographic system is performing adequately.
Caption: The oxidative degradation pathway of buspirone to this compound.
References
Troubleshooting poor peak shape for Buspirone n-oxide in HPLC
Welcome to the technical support center for the HPLC analysis of Buspirone N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape for this compound, an amine-containing compound, typically manifests as peak tailing or fronting. The most common causes include:
-
Secondary Interactions: The basic nature of the amine oxide can lead to strong interactions with acidic silanol groups on the surface of silica-based columns, causing peak tailing.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of this compound.[2][3][4] An unsuitable pH can lead to poor peak shape and inconsistent retention times.[2]
-
Sample Overload: Injecting too much sample mass or volume onto the column can lead to peak fronting or tailing.
-
Sample Solvent Incompatibility: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion, particularly fronting.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can result in distorted peaks for all analytes.
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a crucial parameter for controlling the peak shape of ionizable compounds like this compound.
-
At low pH: The amine oxide group will be protonated, carrying a positive charge. This can lead to strong electrostatic interactions with deprotonated silanol groups on the column's stationary phase, resulting in peak tailing.
-
At a pH close to the pKa: A mixture of ionized and unionized forms of the analyte may exist, which can lead to peak broadening or splitting.
-
At high pH: The amine oxide will be in its neutral form, which can improve peak shape by minimizing interactions with silanols. However, it is essential to use a pH-stable column, as high pH can degrade conventional silica-based columns.
Q3: What type of HPLC column is recommended for the analysis of this compound?
For the analysis of basic compounds like this compound, consider the following column types to minimize peak tailing:
-
Base-Deactivated Columns: These columns have a reduced number of accessible silanol groups, leading to improved peak shape for basic analytes.
-
Hybrid Silica Columns: These columns incorporate organic modifications into the silica matrix, offering better stability at higher pH ranges.
-
Polymer-Based Columns: These columns are stable across a wide pH range and can be an excellent choice for methods requiring high pH mobile phases.
Troubleshooting Guides for Poor Peak Shape
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Caption: Troubleshooting workflow for addressing peak fronting.
| Potential Cause | Recommended Solution | Detailed Steps |
| Sample Overload | Reduce sample amount. | 1. Decrease Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Reduce the concentration of the sample. |
| Sample Solvent Incompatibility | Match sample solvent to mobile phase. | Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase. |
| Column Issues | Replace the column. | A void at the column inlet or a poorly packed bed can cause peak fronting. If other solutions fail, try a new column. |
| Low Column Temperature | Increase column temperature. | Operating at a very low temperature can sometimes contribute to peak fronting. Increase the column temperature in increments of 5 °C. |
Experimental Protocols
The following is a representative HPLC method for the analysis of Buspirone and its related substances, including this compound. This method can be used as a starting point and may require optimization.
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 70:30 (v/v) Methanol and 0.01 M Sodium Dihydrogen Phosphate buffer (pH 3.5) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C (Ambient) |
| Detector | UV at 244 nm |
Note: The mobile phase composition and pH may need to be adjusted to achieve optimal separation and peak shape for this compound.
Quantitative Data Summary
The following table provides typical system suitability parameters for a well-behaved HPLC method for Buspirone and its related substances. These values can be used as a benchmark for your own method development and troubleshooting.
| Parameter | Acceptance Criteria | Potential Cause of Failure |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | Poor peak shape (see troubleshooting guides) |
| Theoretical Plates (N) | > 2000 | Column inefficiency, extracolumn dead volume |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% for 6 replicate injections | Inconsistent injection volume, unstable detector |
| Resolution (Rs) | > 2.0 between adjacent peaks | Inadequate separation, co-elution |
References
Technical Support Center: Enhancing Sensitivity for Low-Level Buspirone N-oxide Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of low-level Buspirone N-oxide.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Buspirone and its N-oxide are basic compounds. Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote good peak shape through protonation. |
| Column degradation. | Use a guard column to protect the analytical column from contaminants. If peak shape degrades over time, try flushing the column or replacing it. | |
| Sample solvent mismatch. | Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization. | Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature.[1] |
| Inefficient sample extraction. | Evaluate different sample preparation techniques. Solid-Phase Extraction (SPE) can provide cleaner extracts and better recovery compared to Liquid-Liquid Extraction (LLE) or protein precipitation.[2][3] | |
| Matrix effects (ion suppression). | Matrix effects from endogenous components in biological samples can suppress the ionization of the analyte. To mitigate this, improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases to minimize background noise. |
| Carryover from previous injections. | Implement a robust needle wash protocol in your autosampler sequence, using a strong organic solvent to clean the injection port and needle between samples. | |
| Inconsistent Results | Instability of the analyte. | Ensure the stability of this compound in the sample matrix and during storage. Conduct freeze-thaw and benchtop stability experiments. |
| Improper internal standard use. | Use a stable isotope-labeled internal standard (e.g., Buspirone-d8 N-oxide) if available, as it will co-elute and experience similar matrix effects, providing more accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the formation of this compound?
A1: Buspirone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. This enzymatic reaction involves the N-oxidation of the piperazine ring of the Buspirone molecule to form this compound.
Q2: What are the recommended mass spectrometry settings for the analysis of this compound?
A2: While specific parameters should be optimized for your instrument, a good starting point for electrospray ionization in positive mode (ESI+) is recommended. For Multiple Reaction Monitoring (MRM), the precursor ion will be the protonated molecule [M+H]⁺. Based on the molecular weight of this compound (401.5 g/mol ), the precursor ion would be m/z 402.5. A potential product ion, based on the fragmentation of similar compounds, could be m/z 122.1, which corresponds to the pyrimidinylpiperazine fragment. This proposed transition would require experimental verification.
Q3: Which sample preparation technique is best for extracting this compound from plasma?
A3: Solid-Phase Extraction (SPE) is often the preferred method for extracting Buspirone and its metabolites from complex biological matrices like plasma.[2] SPE can provide a cleaner sample and higher recovery compared to liquid-liquid extraction (LLE) or protein precipitation, which is crucial for enhancing sensitivity at low concentrations.
Q4: How can I minimize matrix effects when quantifying this compound in biological samples?
A4: To minimize matrix effects, consider the following strategies:
-
Optimize Sample Cleanup: Use a more selective sample preparation method like SPE to remove interfering endogenous components.
-
Chromatographic Separation: Ensure baseline separation of this compound from other metabolites and matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound will co-elute and experience similar ionization suppression or enhancement, leading to more accurate results.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
Q5: What are some common causes of low recovery during sample preparation?
A5: Low recovery can be due to several factors, including:
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the SPE cartridge.
-
Analyte Degradation: The pH or temperature conditions during extraction may cause the analyte to degrade.
-
Suboptimal pH: The pH of the sample may not be optimal for efficient extraction. For basic compounds like this compound, adjusting the pH to be slightly basic can improve extraction efficiency.
Experimental Protocols
Proposed LC-MS/MS Method for Low-Level this compound Quantification
This protocol provides a starting point for developing a sensitive method for the quantification of this compound. Optimization will be required for your specific instrumentation and sample matrix.
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard (e.g., deuterated this compound) and 200 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.5 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimize for your instrument.
-
-
MRM Transitions (Proposed):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 402.5 | 122.1 | Requires Optimization |
| Buspirone (for comparison) | 386.2 | 122.1 | Requires Optimization |
| Internal Standard (IS) | - | - | Requires Optimization |
Quantitative Data Summary
The following table summarizes typical performance characteristics for sensitive bioanalytical methods for Buspirone. Data for this compound is limited and would need to be established during method validation.
| Parameter | Buspirone | This compound (Expected) |
| Lower Limit of Quantification (LLOQ) | 10 - 50 pg/mL | Similar to Buspirone |
| Linear Range | 10 - 5000 pg/mL | To be determined |
| Recovery | > 85% | > 80% |
| Matrix Effect | < 15% | < 15% |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
Visualizations
Metabolic Pathway of Buspirone to this compound
Experimental Workflow for this compound Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography/tandem mass spectrometry utilizing ion-molecule reactions and collision-activated dissociation for the identification of N-oxide drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analysis of Buspirone N-oxide in Plasma
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering ion suppression when analyzing Buspirone N-oxide in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting molecules from the plasma sample reduce the ionization efficiency of this compound in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay, potentially causing erroneously low concentration measurements or preventing detection altogether.[2][3]
Q2: What are the most common causes of ion suppression in plasma samples?
A2: The primary causes of ion suppression in plasma are endogenous components that are often co-extracted with the analyte. Key culprits include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[4]
-
Salts and Buffers: Non-volatile salts from the plasma or sample preparation can build up in the ion source and interfere with the ionization process.[1]
-
Proteins and Peptides: Although most are removed during sample preparation, residual proteins and peptides can still cause suppression.
-
Co-administered Drugs: Other drugs or their metabolites present in the plasma can co-elute and interfere with the ionization of this compound.
Q3: How can I determine if my this compound assay is affected by ion suppression?
A3: A standard method to identify and quantify ion suppression is to perform a matrix effect study. This is typically done by comparing the peak area of this compound in a pure solvent (A) to the peak area of the analyte spiked into a blank plasma extract after the sample preparation process (B).
Matrix Effect (%) = (B / A) * 100
A value significantly less than 100% indicates ion suppression. A more qualitative but useful technique is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the MS while a blank, processed plasma sample is injected onto the LC column. A dip in the signal at the retention time of your analyte points to co-eluting interferences.
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). The ESI process is more sensitive to the presence of non-volatile components and competition for charge on the surface of droplets in the ion source.
Q5: Can a stable isotope-labeled internal standard (SIL-IS) for this compound solve the problem?
A5: A SIL-IS is the best tool to compensate for ion suppression, but it does not eliminate it. Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience the same degree of suppression. This allows for accurate quantification based on the analyte-to-IS peak area ratio. However, if suppression is severe, the signal for both the analyte and the IS may be too low to detect, making it crucial to also reduce the underlying matrix effects.
Troubleshooting Guides
This section provides solutions to common problems related to ion suppression.
Problem: My this compound signal is significantly lower in plasma samples compared to pure standards, leading to poor sensitivity.
-
Possible Cause: Severe ion suppression from plasma matrix components.
-
Solution: Your sample preparation method is likely not removing enough of the interfering substances. Protein precipitation alone is often insufficient for removing phospholipids.
-
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: If you are using protein precipitation, consider switching to a more effective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE, particularly methods designed for phospholipid removal, is often the most effective option.
-
Optimize Chromatography: Modify your LC method to achieve better separation between this compound and the region where phospholipids typically elute. This may involve adjusting the gradient, changing the mobile phase composition, or trying a column with a different chemistry (e.g., biphenyl or embedded polar group).
-
Sample Dilution: If the concentration of this compound is high enough, you can try diluting the plasma sample with a suitable buffer before extraction. This reduces the concentration of both the analyte and the interfering matrix components.
-
Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition is causing different degrees of ion suppression. This is common when using less robust sample preparation methods.
-
Solution: Implement a more rigorous sample preparation method and ensure you are using the correct internal standard.
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: A thorough cleanup using SPE will minimize variability in matrix effects and provide more consistent results.
-
Use a Stable Isotope-Labeled Internal Standard: If you are not already, using a SIL-IS for this compound is highly recommended. It is the most effective way to correct for the inevitable variability in ion suppression between different plasma samples.
-
Employ Matrix-Matched Calibrators and QCs: Ensure your calibration standards and QC samples are prepared in the same biological matrix (blank plasma) as your unknown samples. This helps to compensate for consistent matrix effects.
-
Data Presentation
The choice of sample preparation is the most critical factor in reducing ion suppression. The following table summarizes the general effectiveness of common techniques for plasma samples.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Phospholipid Removal | Relative Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 90 - 105% | Low (<20%) | High | Fast, simple, inexpensive, generic. | Does not effectively remove phospholipids or salts; high risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | Moderate to High | Moderate | Cleaner extracts than PPT; can be optimized for selectivity. | More labor-intensive; may have lower recovery for polar analytes; uses organic solvents. |
| Solid-Phase Extraction (SPE) | 85 - 100% | Very High (>95%) | Low | Provides the cleanest extracts; highly selective; high analyte recovery; amenable to automation. | Higher cost; requires method development. |
| HybridSPE®/Phospholipid Removal Plates | 90 - 105% | Very High (>97%) | Very Low | Combines speed of PPT with the selectivity of SPE for phospholipids. | Higher cost per sample than traditional methods. |
Experimental Protocols
1. Protocol: Protein Precipitation (PPT)
-
Sample Aliquot: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add Internal Standard: Spike with the appropriate volume of this compound SIL-IS solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol).
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analyze: Inject into the LC-MS/MS system.
2. Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Aliquot: Pipette 100 µL of plasma into a glass tube.
-
Add Internal Standard: Spike with the this compound SIL-IS solution.
-
Buffering: Add 100 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH and ensure this compound is in its neutral form.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Mix: Cap and vortex for 2-5 minutes.
-
Centrifuge: Centrifuge at 2,000-3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate & Reconstitute: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analyze: Inject into the LC-MS/MS system.
3. Protocol: Solid-Phase Extraction (SPE) - Generic Reversed-Phase
-
Sample Pre-treatment: Mix 100 µL of plasma with 100 µL of 4% phosphoric acid in water.
-
Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry out.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences like salts.
-
Elution: Place collection tubes in the manifold. Add 1 mL of an appropriate elution solvent (e.g., 90:10 acetonitrile:methanol) to the cartridge to elute this compound and the internal standard.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for analysis.
Visualizations
Caption: Diagram 1: Mechanism of Ion Suppression in the ESI source.
Caption: Diagram 2: Experimental workflow for plasma sample analysis.
Caption: Diagram 3: Troubleshooting decision tree for ion suppression.
References
Technical Support Center: Extraction of Buspirone and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of extraction protocols for Buspirone and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction methods for Buspirone and its metabolites from plasma?
A1: The most prevalent methods for extracting Buspirone and its metabolites, such as 1-(2-pyrimidinyl)piperazine (1-PP) and 6-hydroxybuspirone, from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Protein precipitation is another technique that can be employed. The choice of method often depends on the desired level of sample cleanup, sensitivity, and the specific analytical technique being used (e.g., HPLC-UV, LC-MS/MS).[1][2]
Q2: Why am I observing low recovery for Buspirone's main metabolite, 1-PP, compared to Buspirone itself?
A2: Lower recovery of 1-PP is a known issue. One study reported an average recovery of 96% for Buspirone but only 66% for 1-PP using a solid-phase extraction method.[3] This difference can be attributed to the distinct physicochemical properties of the metabolite. To improve recovery, optimization of the SPE or LLE protocol is crucial, with particular attention to the pH of the sample and the choice of solvents for washing and elution.[4][5]
Q3: What are "matrix effects" and how can they affect my analysis of Buspirone metabolites?
A3: Matrix effects in LC-MS analysis occur when components in the biological matrix (e.g., plasma) co-elute with the analytes of interest and interfere with their ionization, leading to either ion suppression or enhancement. This can result in inaccurate quantification. For Buspirone analysis, SPE is often favored as it can provide a cleaner sample extract, thereby minimizing matrix effects and improving sensitivity.
Q4: What type of SPE sorbent is recommended for Buspirone and its metabolites?
A4: Mixed-mode cation exchange (MCX) SPE cartridges have been successfully used for the extraction of Buspirone and its active metabolite 1-PP from human plasma. C18 cartridges have also been employed, particularly for the metabolite 1-PP. The choice of sorbent should be guided by the specific properties of the analytes and the desired separation from matrix components.
Q5: How can I improve the peak shape in my chromatogram for Buspirone and its metabolites?
A5: Poor peak shape, such as tailing or fronting, can be caused by several factors including issues with the mobile phase, column deterioration, or interactions with residual silanol groups on the column, especially for basic compounds. To address this, ensure the mobile phase pH is appropriate for the analytes' pKa, use a high-quality column, and consider using a mobile phase with additives to reduce silanol interactions. Also, check for any dead volume in your HPLC system.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to troubleshooting low recovery of Buspirone and its metabolites during SPE.
Problem: The recovery of Buspirone or its metabolites is below the expected range.
Initial Diagnostic Step: To pinpoint the stage of analyte loss, collect and analyze the fractions from each step of the SPE process: the load, wash, and elution fractions.
| Potential Cause | Recommended Action |
| Analyte in Load Fraction (Inadequate Binding) | - Verify Sorbent Choice: Ensure the sorbent's chemistry matches the analyte (e.g., reversed-phase for nonpolar compounds, ion-exchange for charged species). - Adjust Sample pH: For ionizable compounds like Buspirone and its metabolites, adjust the sample pH to ensure they are in a state that promotes retention on the sorbent. - Weaken Sample Solvent: If the sample is dissolved in a strong solvent, it may not be retained. Dilute the sample with a weaker solvent. - Decrease Loading Flow Rate: A slower flow rate allows for more interaction time between the analyte and the sorbent. |
| Analyte in Wash Fraction (Premature Elution) | - Reduce Wash Solvent Strength: The wash solvent may be too strong, causing the analyte to elute prematurely. Use a weaker solvent for the wash step. - Check pH of Wash Solvent: Ensure the pH of the wash solvent does not alter the ionization state of the analyte in a way that reduces its affinity for the sorbent. |
| Analyte Not in Load or Wash, but Low in Elution (Incomplete Elution) | - Increase Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely. Increase the percentage of the stronger solvent in the eluent. - Increase Elution Volume: You may not be using enough solvent to elute all of the analyte. Increase the elution volume in increments. - Optimize Eluent pH: For ion-exchange SPE, adjust the pH of the eluting solvent to neutralize the charge on the analyte or sorbent to facilitate elution. - Incorporate a "Soak" Step: Allow the elution solvent to sit in the cartridge for a few minutes before final elution to improve desorption. |
| Inconsistent Recovery (Lack of Reproducibility) | - Prevent Sorbent Bed from Drying: Ensure the sorbent bed does not dry out between the conditioning and sample loading steps. - Consistent Flow Rates: Maintain consistent and appropriate flow rates throughout the SPE process. - Proper Sample Pre-treatment: Ensure consistent sample pre-treatment, including pH adjustment and centrifugation to remove particulates. |
Mitigating Matrix Effects in LC-MS/MS Analysis
Problem: Inaccurate and imprecise quantification of Buspirone and its metabolites due to ion suppression or enhancement.
| Strategy | Recommended Action |
| Improve Sample Preparation | - Enhance SPE Cleanup: Optimize the wash step to remove more interfering components. Experiment with different sorbent types (e.g., polymeric, mixed-mode) to achieve better separation of analytes from the matrix. - Switch to or Optimize LLE: Liquid-liquid extraction can sometimes provide a cleaner extract than SPE for certain analytes and matrices. Experiment with different organic solvents and pH conditions. - Dilute the Sample: A simple approach is to dilute the final extract. This reduces the concentration of matrix components, but may also decrease the analyte signal, so a balance must be found. |
| Optimize Chromatographic Conditions | - Adjust the Gradient: Modify the HPLC gradient to better separate the analytes from co-eluting matrix components. - Change Column Chemistry: If co-elution persists, try a column with a different stationary phase (e.g., phenyl, cyano) to alter the selectivity. |
| Refine Calibration and Quantification | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will behave almost identically to the analyte during extraction and ionization, correcting for variations. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is free of the analyte to mimic the matrix effects seen in the unknown samples. |
Experimental Protocols
Example Solid-Phase Extraction (SPE) Protocol for Buspirone and 1-PP in Plasma
This protocol is a generalized example based on methodologies reported in the literature. Optimization will be required for specific applications.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Adjust the pH to approximately 10.5 with a suitable buffer (e.g., borate buffer). This ensures that Buspirone and its metabolites are in a neutral form for better retention on a reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Use a C18 or a mixed-mode cation exchange (e.g., Oasis MCX) SPE cartridge.
-
Condition the cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interfering substances. For a C18 cartridge, this could be a low percentage of methanol in water. The composition of the wash solvent is a critical step to optimize to avoid premature elution of the analytes.
-
-
Elution:
-
Elute Buspirone and its metabolites with a suitable organic solvent, such as methanol or acetonitrile. For MCX cartridges, the elution solvent may contain a small amount of a basic modifier (e.g., ammonium hydroxide) to neutralize the analytes for elution.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase used for the LC analysis.
-
Example Liquid-Liquid Extraction (LLE) Protocol for Buspirone in Plasma
This protocol is based on a method described for the analysis of Buspirone in human plasma.
-
Sample Preparation:
-
To a volume of plasma (e.g., 0.5 mL), add an internal standard.
-
Add a basifying agent (e.g., a small volume of 1M NaOH) to adjust the pH and ensure Buspirone is in its free base form.
-
-
Extraction:
-
Add an appropriate volume of an immiscible organic solvent (e.g., 3 mL of methyl tert-butyl ether (MTBE)).
-
Vortex the mixture for a set period (e.g., 5-10 minutes) to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the mixture to achieve complete separation of the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the mobile phase for injection into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: Reported Recovery of Buspirone and 1-PP using SPE
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Buspirone | Human Plasma | Not Specified | 96% | |
| 1-PP | Human Plasma | Not Specified | 66% | |
| 1-PP | Rat Plasma | C18 | 55% | |
| Buspirone | Human Plasma | Oasis MCX | >80% (inferred) | |
| 1-PP | Human Plasma | Oasis MCX | >80% (inferred) |
Table 2: Lower Limits of Quantification (LLOQ) for Buspirone and Metabolites
| Analyte | Method | LLOQ | Reference |
| Buspirone | HPLC-Coulometric | 0.5 ng/mL | |
| 1-PP | HPLC-Coulometric | 2 ng/mL | |
| Buspirone | LC-MS/MS (LLE) | 0.02 ng/mL | |
| Buspirone | LC-MS/MS (SPE) | 10.4 pg/mL | |
| 1-PP | LC-MS/MS (SPE) | 0.5 ng/mL |
References
- 1. lsmu.lt [lsmu.lt]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantitation of buspirone and its major metabolite 1-(2-pyrimidinyl)piperazine in human plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of a buspirone metabolite in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. specartridge.com [specartridge.com]
Challenges in quantifying co-eluting Buspirone isomers
Welcome to the Technical Support Center for the analysis of Buspirone and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the quantification of Buspirone, with a special focus on the complexities of co-eluting isomers and related substances.
Frequently Asked Questions (FAQs)
Q1: Why is the standard USP HPLC method not sufficient for Buspirone analysis?
A1: The United States Pharmacopoeia (USP) HPLC assay method for Buspirone may not be able to effectively separate Buspirone from all of its degradation products.[1] This lack of specificity can lead to inaccurate quantification of the active pharmaceutical ingredient (API). Therefore, the development and validation of stability-indicating methods are crucial for accurate quality control.
Q2: What are the main challenges in quantifying Buspirone and its related compounds?
A2: The primary challenges include:
-
Co-elution with Impurities and Degradation Products: Buspirone can degrade under stress conditions such as heat, moisture, light, and acid/base hydrolysis, forming various byproducts.[1] Ensuring complete separation of the parent drug from these related substances is essential for accurate measurement.
-
Potential for Co-eluting Stereoisomers: As a chiral molecule, Buspirone can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have identical physicochemical properties, making their separation on standard achiral columns impossible. Co-elution of these isomers will lead to an overestimation of a specific isomer if a non-chiral method is used.
-
Method Sensitivity and Robustness: Achieving a method with a low limit of quantification (LOQ) that is also robust and reproducible across different laboratories and instruments can be challenging.
Q3: What are chiral isomers, and why is their separation important for Buspirone?
Troubleshooting Guides
Guide 1: Achiral Separation Issues (Impurities and Degradation Products)
Problem: Poor resolution between Buspirone and an impurity/degradation peak.
| Possible Cause | Suggested Solution |
| Inappropriate column chemistry. | For polar compounds like Buspirone, a C18 column is a good starting point.[2] If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. |
| Mobile phase composition not optimized. | Systematically adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Varying the pH of the aqueous phase can significantly alter the retention and selectivity of ionizable compounds like Buspirone and its impurities. |
| Inadequate gradient slope. | If using a gradient method, a shallow gradient around the elution time of the critical pair can improve resolution. |
| Temperature fluctuations. | Use a column oven to maintain a constant and optimized temperature, which can influence selectivity. |
Problem: Tailing or fronting peaks for Buspirone.
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate to suppress silanol interactions (typically pH 3-7 for C18). Adding a competitive base like triethylamine (TEA) in small concentrations (e.g., 0.1%) to the mobile phase can reduce peak tailing for basic compounds. |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
| Mismatch between sample solvent and mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used for the sample, inject a smaller volume. |
Guide 2: Developing a Chiral Separation Method for Buspirone Isomers
Problem: No separation of Buspirone isomers on a standard achiral column.
This is expected behavior. The separation of enantiomers requires a chiral environment.
Workflow for Chiral Method Development:
Caption: Workflow for Chiral Method Development.
Step 1: Column Screening
The most critical step is selecting an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are versatile and widely used for a broad range of compounds.
-
Recommendation: Screen a set of complementary polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF) under both normal-phase and reversed-phase conditions.
Step 2: Mobile Phase Screening
-
Normal Phase (NP): Typically uses mixtures of an alkane (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly impact selectivity.
-
Reversed Phase (RP): Uses mixtures of water or buffer with acetonitrile or methanol.
-
Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, often with additives.
Step 3: Optimization
Once a promising CSP and mobile phase combination is identified (i.e., some degree of separation is observed), fine-tune the method for optimal resolution.
| Parameter to Optimize | Effect on Separation |
| Organic Modifier Ratio | Affects retention time and can influence selectivity. |
| Additive Concentration | Small changes in the concentration of acidic or basic additives can have a large impact on peak shape and resolution. |
| Temperature | Can alter the thermodynamics of the chiral recognition mechanism, sometimes even reversing the elution order of the enantiomers. |
| Flow Rate | Primarily affects analysis time and efficiency; lower flow rates can sometimes improve resolution. |
Problem: Co-eluting peaks on a chiral column.
| Possible Cause | Suggested Solution |
| Suboptimal mobile phase composition. | Systematically vary the type and proportion of the alcohol modifier in normal phase, or the organic solvent in reversed phase. |
| Incorrect additive. | For a basic compound like Buspirone, a basic additive is typically required in normal phase. Experiment with different amines (e.g., diethylamine, ethanolamine). |
| Temperature is not optimal. | Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). |
| The chosen CSP is not suitable. | If optimization fails, screen a different set of chiral columns with different selectors. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Buspirone and its Impurities
This method is adapted from established procedures for the separation of Buspirone from its potential degradation products.[1]
| Parameter | Condition |
| Column | Ultrasphere C18, 5 µm (or equivalent) |
| Mobile Phase A | 10 mM Monobasic Potassium Phosphate Buffer (pH 6.9) |
| Mobile Phase B | Acetonitrile/Methanol (13:17 v/v) |
| Gradient | 35% B for 5 min, increase to 54% B in 5.5 min |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 244 nm and 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a suitable diluent (e.g., mobile phase A/B mixture) to a concentration within the linear range (e.g., 5-200 µg/mL). |
Protocol 2: General Approach for Chiral Method Screening
This protocol provides a starting point for developing a chiral separation method for Buspirone.
Initial Screening Workflow:
Caption: General Chiral Screening Workflow.
Quantitative Data Summary
The following tables summarize typical validation parameters for achiral HPLC methods for Buspirone. Quantitative data for chiral separations is not available in the public domain but would be determined during method validation.
Table 1: Performance of a Validated Stability-Indicating HPLC Method [1]
| Parameter | Value |
| Linear Range | 5 - 200 ng/µL |
| Limit of Quantitation (LOQ) | 2.5 ng/µL |
| Intra-assay Precision (%RSD) | ≤ 0.38% |
| Inter-day Precision (%RSD) | ≤ 0.80% |
Table 2: LC-MS/MS Parameters for Buspirone Quantification
| Parameter | Value |
| Precursor Ion (m/z) | 386.2 |
| Product Ion (m/z) | 122.1 |
| Internal Standard | Buspirone-d8 |
| IS Precursor Ion (m/z) | 394.3 |
| IS Product Ion (m/z) | 122.0 |
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Method development and validation should always be performed in accordance with internal SOPs and relevant regulatory guidelines.
References
Buspirone n-oxide standard stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of the Buspirone N-oxide standard. This compound is a primary metabolite and a common process-related impurity of Buspirone, an anxiolytic agent.[1][2][3] Proper handling and storage of this standard are critical for accurate analytical method development, validation, and quality control applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound standard?
A1: The recommended storage condition for this compound standard is refrigeration at 2-8°C.[4] It is also advisable to protect the standard from light and moisture.[5]
Q2: How is this compound formed, and what are its primary degradation pathways?
A2: this compound is typically formed through the oxidation of the tertiary amine group in the buspirone molecule. This can occur during the manufacturing process or upon exposure to environmental factors such as light, heat, or oxidizing agents.
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection is a common and effective method for detecting and quantifying this compound. A validated stability-indicating analytical method is crucial to separate the main compound from any potential degradation products.
Q4: My analytical results for the this compound standard are inconsistent. What could be the cause?
A4: Inconsistent results can arise from the degradation of the standard. Please refer to the troubleshooting guide below to identify and resolve potential issues related to storage and handling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity or Unexpected Peaks in Chromatogram | Degradation of the standard due to improper storage or handling. | 1. Verify that the standard has been consistently stored at 2-8°C and protected from light. 2. Prepare fresh solutions for analysis. 3. Review the handling procedures to minimize exposure to heat, light, and oxidizing agents. |
| Decreased Signal Intensity Over Time | Gradual degradation of the standard in solution. | 1. Assess the stability of the analyte in the chosen solvent and storage conditions. 2. Consider preparing fresh stock solutions more frequently. 3. If working with solutions for extended periods, perform stability tests under your specific laboratory conditions. |
| Inconsistent Quantification Results | Issues with the analytical method or instrument, or degradation of the standard. | 1. Ensure the HPLC method is validated and stability-indicating. 2. Check the performance of the HPLC system (e.g., pump, detector, column). 3. Prepare a fresh calibration curve using a newly prepared stock solution of the standard. |
Experimental Protocols
The following are generalized protocols for forced degradation studies to assess the stability of this compound. These are based on established methods for the parent drug, Buspirone HCl, and should be adapted and validated for your specific laboratory conditions.
1. Acid and Base Hydrolysis:
-
Procedure: Prepare a solution of this compound in a suitable solvent (e.g., methanol or water). Add an equal volume of 0.1 N HCl or 0.1 N NaOH. Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the samples before analysis.
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method and compare them to an untreated control solution.
2. Oxidative Degradation:
-
Procedure: Prepare a solution of this compound. Add a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Analysis: Analyze the sample by HPLC and compare it with a control solution.
3. Thermal Degradation:
-
Procedure: Place the solid this compound standard in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a set duration (e.g., 48 hours).
-
Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.
4. Photostability:
-
Procedure: Expose a solution of this compound and the solid standard to a calibrated light source (e.g., a photostability chamber) for a defined period. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze both the light-exposed and dark control samples by HPLC.
Visualizations
Caption: Oxidative degradation pathway of Buspirone to this compound.
Caption: A logical workflow for troubleshooting stability issues with the this compound standard.
References
Minimizing in-source fragmentation of Buspirone n-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in-source fragmentation of buspirone N-oxide during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is the unintended breakdown of an analyte in the ion source of a mass spectrometer before it enters the mass analyzer. For this compound, this is a significant issue as the N-oxide functional group is susceptible to degradation, particularly through the loss of an oxygen atom (a neutral loss of 16 Da). This can lead to the in-source conversion of this compound back to buspirone, resulting in an overestimation of buspirone and an underestimation of the N-oxide metabolite.[1] Accurate quantification of metabolites like this compound is crucial for understanding the drug's metabolism and pharmacokinetic profile.
Q2: What are the primary causes of in-source fragmentation of this compound?
The primary causes of in-source fragmentation of this compound are excessive energy transferred to the ions in the ion source. This energy can be introduced through two main instrumental parameters:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the atmospheric pressure region of the ion source into the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[2]
-
High Source and Desolvation Temperatures: Elevated temperatures can cause thermal degradation of labile molecules like N-oxides.[3] The heat can provide enough energy to break the N-O bond, leading to the loss of the oxygen atom.
Q3: How can I minimize the in-source fragmentation of this compound?
Minimizing in-source fragmentation requires careful optimization of the mass spectrometer's source parameters to achieve "softer" ionization conditions. The key strategies include:
-
Optimizing the Cone Voltage: Systematically lower the cone voltage to reduce the kinetic energy of the ions. This is often the most critical parameter for controlling ISF.[2]
-
Optimizing Source and Desolvation Temperatures: Use the lowest temperatures that still allow for efficient desolvation of the solvent from the analyte ions. This minimizes thermal degradation.[3]
-
Adjusting Nebulizer and Drying Gas Flow Rates: Proper optimization of these parameters can improve the desolvation process and lead to a more stable ion beam, indirectly contributing to reduced fragmentation.
Q4: What are the characteristic mass transitions for buspirone and this compound in MS/MS analysis?
For buspirone, a common mass transition monitored is m/z 386.2 → 122.1. This compound, being a mono-oxygenated metabolite, will have a precursor ion at m/z 402.2. While a specific widely published transition for the N-oxide is less common, a potential transition could involve fragmentation to the characteristic buspirone fragment at m/z 122.1. It is crucial to confirm these transitions on your specific instrument.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High abundance of buspirone signal when analyzing a pure this compound standard. | In-source fragmentation of this compound back to buspirone. | 1. Reduce Cone Voltage: Decrease the cone voltage in increments of 5-10 V and monitor the ratio of the this compound signal to the buspirone signal. 2. Lower Source Temperature: Decrease the source and desolvation temperatures in 25-50 °C increments. 3. Optimize Gas Flows: Adjust nebulizer and drying gas flows to ensure a stable spray and efficient desolvation. |
| Poor sensitivity for this compound. | Excessive fragmentation leading to a low abundance of the precursor ion. | 1. Optimize Cone Voltage: Perform a cone voltage optimization experiment to find the voltage that maximizes the precursor ion signal while minimizing fragmentation. 2. Check for Thermal Degradation: Infuse the analyte and systematically lower the source temperature to see if the precursor ion signal increases. |
| Inconsistent quantification results for buspirone and its N-oxide. | Variable in-source fragmentation between samples and standards. | 1. Re-optimize and Validate Method: Ensure that the optimized source parameters are robust and reproducible. 2. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled this compound internal standard is ideal to compensate for any unavoidable in-source fragmentation. If unavailable, a labeled buspirone standard can still help to control for instrument variability. |
Data Presentation
The following tables provide illustrative data on how adjusting the cone voltage and source temperature can impact the in-source fragmentation of this compound. This data is intended to demonstrate the expected trends and should be used as a guide for your own method development.
Table 1: Illustrative Effect of Cone Voltage on this compound Fragmentation
| Cone Voltage (V) | This compound (Precursor Ion) Peak Area | Buspirone (Fragment Ion) Peak Area | Percent In-Source Fragmentation (%) |
| 80 | 150,000 | 350,000 | 70.0 |
| 60 | 300,000 | 200,000 | 40.0 |
| 40 | 750,000 | 50,000 | 6.3 |
| 20 | 900,000 | 10,000 | 1.1 |
Percent In-Source Fragmentation is calculated as: [Buspirone Peak Area / (Buspirone Peak Area + this compound Peak Area)] * 100
Table 2: Illustrative Effect of Source Temperature on this compound Fragmentation
| Source Temperature (°C) | This compound (Precursor Ion) Peak Area | Buspirone (Fragment Ion) Peak Area | Percent In-Source Fragmentation (%) |
| 450 | 400,000 | 150,000 | 27.3 |
| 400 | 600,000 | 75,000 | 11.1 |
| 350 | 850,000 | 25,000 | 2.9 |
| 300 | 950,000 | 15,000 | 1.6 |
This data assumes an optimized cone voltage of 30V.
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
-
Prepare a standard solution of this compound (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Set initial MS parameters:
-
Ionization mode: Positive Electrospray Ionization (ESI)
-
Scan type: Full Scan or Selected Ion Monitoring (SIM) for the m/z of this compound (402.2) and buspirone (386.2).
-
Source and desolvation temperatures: Set to moderate initial values (e.g., 350 °C and 400 °C, respectively).
-
Gas flows: Use typical values for your instrument.
-
-
Acquire data at varying cone voltages:
-
Start with a high cone voltage (e.g., 80 V) and acquire a mass spectrum.
-
Decrease the cone voltage in increments of 10 V (e.g., 70 V, 60 V, 50 V, etc.) and acquire a spectrum at each setting.
-
-
Analyze the data:
-
For each cone voltage, record the peak areas or intensities of the this compound precursor ion (m/z 402.2) and the in-source fragment corresponding to buspirone (m/z 386.2).
-
Plot the intensities of both ions as a function of the cone voltage.
-
Select the cone voltage that provides the highest intensity for the this compound precursor ion with the lowest intensity for the buspirone fragment ion.
-
Protocol 2: LC-MS/MS Method for the Analysis of Buspirone and this compound
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Source Parameters: Use the optimized cone voltage and source temperatures determined from Protocol 1.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Buspirone: m/z 386.2 → 122.1
-
This compound: m/z 402.2 → 122.1 (This transition should be confirmed and optimized on your instrument).
-
Internal Standard (e.g., Buspirone-d8): m/z 394.2 → 122.1
-
-
Visualizations
Caption: Workflow illustrating the point of in-source fragmentation within an LC-MS system.
Caption: A logical troubleshooting workflow for minimizing in-source fragmentation.
Caption: Fragmentation pathways of this compound, highlighting in-source vs. collision-induced dissociation.
References
- 1. altasciences.com [altasciences.com]
- 2. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of gradient elution for Buspirone and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating Buspirone from its related compounds?
A1: The primary challenge is that the United States Pharmacopoeia (USP) high-performance liquid chromatographic (HPLC) assay method for Buspirone may not effectively separate it from its degradation products.[1][2][3] This necessitates the development of a stability-indicating method. Additionally, synthetic impurities can co-elute with the main drug or degradation products, making accurate quantification difficult.[2] Forced degradation studies often reveal that buspirone acid hydrochloride is a major degradation product that needs to be well-resolved from the parent compound.[1]
Q2: When should I choose gradient elution over isocratic elution for Buspirone analysis?
A2: Gradient elution is generally preferred for analyzing Buspirone and its related compounds, especially when dealing with complex mixtures containing impurities and degradation products with a wide range of polarities. Isocratic methods might be suitable for simple assays of the bulk drug, but they often fail to separate all relevant compounds in a single run, leading to co-elution. Gradient elution allows for better peak resolution and sharper peaks for a complex sample matrix.
Q3: What are the typical starting conditions for developing a gradient elution method for Buspirone?
A3: A good starting point for method development is to use a reversed-phase C18 column. The mobile phase typically consists of an aqueous buffer (e.g., potassium phosphate or ammonium acetate) as solvent A and an organic modifier like acetonitrile or a mixture of acetonitrile and methanol as solvent B. A scouting gradient, for instance, from a low to a high percentage of the organic modifier over a reasonable time, can help in determining the elution profile of the compounds.
Troubleshooting Guide
Issue 1: Poor Resolution Between Buspirone and its Impurities/Degradants
Symptoms:
-
Overlapping peaks for Buspirone and a known related compound.
-
Peak tailing or fronting, making integration difficult.
-
Inability to meet system suitability requirements for resolution.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inadequate Mobile Phase Composition | - Adjust pH: The pH of the aqueous mobile phase can significantly impact the retention and selectivity of ionizable compounds like Buspirone. Experiment with a pH range, for example, around 3.5 or 6.9, to optimize separation. - Change Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both. The different selectivities of these solvents can alter the elution order and improve resolution. - Modify Buffer Concentration: Adjusting the buffer concentration can influence peak shape and retention. |
| Suboptimal Gradient Profile | - Decrease the Gradient Slope: A shallower gradient (slower increase in the organic solvent percentage) can increase the separation between closely eluting peaks. - Introduce an Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition where critical pairs are eluting to improve their separation. |
| Incorrect Column Chemistry | - Try a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms. |
| Elevated Column Temperature | - Optimize Column Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak shape and reduce viscosity, but it may also affect selectivity. Evaluate a range of temperatures to find the optimum. |
Issue 2: Baseline Drift During Gradient Elution
Symptoms:
-
A rising or falling baseline during the chromatographic run.
-
Difficulty in integrating small peaks due to the unstable baseline.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Mismatched UV Absorbance of Mobile Phase Solvents | - Use High-Purity Solvents: Ensure that HPLC-grade solvents are used to minimize impurities that can contribute to baseline drift. - Add UV-Absorbing Additive to Both Solvents: If one solvent has a significantly higher UV absorbance at the detection wavelength, adding a small amount of a UV-absorbing compound to the weaker solvent can help to level the baseline. - Select an Appropriate Wavelength: Choose a detection wavelength where the mobile phase components have minimal absorbance. For Buspirone, wavelengths of 210 nm and 244 nm are commonly used. |
| Column Bleed | - Use a High-Quality, Stable Column: Ensure the column is stable under the chosen mobile phase and temperature conditions. - Proper Column Conditioning: Flush the column with the mobile phase for a sufficient time before starting the analysis to remove any bonded phase that might be bleeding. |
| Temperature Fluctuations | - Use a Column Oven: Maintaining a constant column temperature is crucial for a stable baseline. |
Issue 3: Inconsistent Retention Times
Symptoms:
-
Shift in retention times from one injection to the next.
-
Failure to meet system suitability criteria for retention time precision.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary, especially for steep gradients. |
| Pump Performance Issues | - Degas Mobile Phase: Properly degas the mobile phase to prevent air bubbles from affecting pump performance. - Check for Leaks: Inspect the system for any leaks, as they can cause pressure fluctuations and affect the mobile phase composition. - Pump Maintenance: Perform regular maintenance on the pump, including checking seals and check valves. |
| Changes in Mobile Phase Composition | - Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation. |
Experimental Protocols
Example Stability-Indicating Gradient HPLC Method
This protocol is a representative example based on published methods for the analysis of Buspirone and its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Ultrasphere C18, 5 µm |
| Column Temperature | 40°C |
| Mobile Phase A | Monobasic potassium phosphate buffer (pH 6.9) |
| Mobile Phase B | Acetonitrile-Methanol mixture (13:17 v/v) |
| Flow Rate | 1.4 mL/min |
| Detection Wavelength | 244 nm and 210 nm |
| Injection Volume | 20 µL |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 5.0 | 65 | 35 |
| 10.5 | 46 | 54 |
Forced Degradation Study Protocol
To assess the stability-indicating nature of the method, Buspirone can be subjected to forced degradation under various stress conditions.
-
Acid Hydrolysis: Treat Buspirone solution with 5N HCl at 100°C for 1 hour.
-
Base Hydrolysis: Treat Buspirone solution with 0.1N NaOH at 100°C for 15 minutes.
-
Oxidative Degradation: Treat Buspirone solution with 1% hydrogen peroxide at 100°C for 30 minutes.
-
Thermal Degradation: Expose solid Buspirone to heat (e.g., 100°C) for a specified period.
-
Photolytic Degradation: Expose Buspirone solution to UV light.
Visualizations
Caption: A typical experimental workflow for HPLC analysis of Buspirone.
Caption: A logical troubleshooting workflow for common HPLC gradient elution issues.
References
Selecting the appropriate internal standard for Buspirone n-oxide analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting an appropriate internal standard for the quantitative analysis of Buspirone N-oxide. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and recommended experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound analysis?
The ideal internal standard (IS) for any quantitative mass spectrometry assay is a stable isotope-labeled (SIL) version of the analyte itself. In this case, that would be a deuterated or ¹³C-labeled this compound (e.g., this compound-d₈). A SIL IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, which allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[1]
Q2: Is a stable isotope-labeled this compound commercially available?
Q3: Can I use Buspirone-d₈ as an internal standard for this compound analysis?
Yes, using the deuterated parent drug (Buspirone-d₈) as an internal standard for its metabolite (this compound) is a common and acceptable strategy when a dedicated SIL IS for the metabolite is unavailable. However, this approach has potential challenges that must be carefully evaluated and addressed during method development and validation.
Q4: What are the potential challenges of using Buspirone-d₈ as an IS for this compound?
The main challenges arise from the physicochemical differences between this compound and Buspirone-d₈:
-
Chromatographic Separation: this compound is more polar than Buspirone. This will cause it to elute earlier in a reversed-phase HPLC system. If the retention time difference is significant, the IS and analyte will not experience the same matrix effects, potentially compromising accuracy.[3]
-
Ionization Efficiency: The N-oxide functional group can alter the ionization efficiency of the molecule compared to the parent drug. This difference needs to be consistent across the calibration range for accurate quantification.
-
Extraction Recovery: The difference in polarity may lead to different extraction efficiencies from the sample matrix. This must be assessed during method validation.
-
Analyte Instability: this compound, like many N-oxide compounds, can be unstable during sample storage, preparation, and analysis. It may be susceptible to reduction back to Buspirone.[4][5] Buspirone-d₈ will not account for the degradation of the N-oxide.
Q5: What are the key considerations for developing a robust method for this compound quantification?
Given the challenges, the following are crucial:
-
Chromatographic Resolution: Ensure baseline separation between this compound and the parent drug, Buspirone. This is critical to prevent in-source fragmentation of the N-oxide from contributing to the Buspirone signal.
-
Stability Assessment: Thoroughly evaluate the stability of this compound in the biological matrix under various conditions (bench-top, freeze-thaw, long-term storage).
-
Method Validation: A comprehensive validation according to regulatory guidelines (e.g., FDA or EMA) is essential to demonstrate the accuracy, precision, and reliability of the assay when using a non-ideal internal standard.
Internal Standard Selection Guide
The selection of an appropriate internal standard is a critical step in developing a reliable bioanalytical method. The following diagram illustrates the decision-making process for this compound analysis.
Comparison of Internal Standard Strategies
| Internal Standard Type | Pros | Cons | Recommendation |
| Stable Isotope-Labeled (SIL) this compound | - Ideal choice, co-elutes with the analyte.- Compensates for matrix effects, extraction variability, and instrument drift most effectively. | - Not commercially available, requires custom synthesis which can be costly and time-consuming. | The gold standard. If available, this should be the first choice. |
| SIL of Parent Drug (Buspirone-d₈) | - Commercially available and cost-effective.- Similar fragmentation pattern to the parent moiety of the N-oxide. | - Does not co-elute with this compound.- May not fully compensate for differences in extraction recovery and matrix effects due to different physicochemical properties.- Does not account for the specific instability of the N-oxide. | The most practical and recommended approach in the absence of a dedicated SIL IS. Requires thorough method validation. |
| Structural Analog (e.g., Amlodipine) | - May be readily available in the lab. | - Significant differences in chemical structure, retention time, ionization, and extraction efficiency.- Least likely to effectively compensate for analytical variability. | Not recommended unless other options are not feasible. Requires extensive validation to prove its suitability. |
Troubleshooting Guide
Issue 1: Low or No Detection of this compound and/or High Buspirone Signal
This is a classic sign of this compound reduction to Buspirone during sample handling or analysis.
Troubleshooting Steps:
-
Check for Hemolysis: Hemolyzed plasma can promote the reduction of N-oxides. If possible, use non-hemolyzed plasma.
-
Optimize Sample Extraction:
-
Solvent Choice: Use acetonitrile for protein precipitation instead of methanol, as acetonitrile has been shown to minimize the conversion of N-oxides.
-
Acidification: Consider adding a small amount of acid (e.g., 0.1% formic acid) to the extraction solvent to potentially stabilize the N-oxide.
-
Temperature Control: Keep samples on ice or in a refrigerated rack throughout the preparation process. Use a refrigerated centrifuge.
-
-
Optimize LC-MS/MS Conditions:
-
In-Source Fragmentation: N-oxides can undergo in-source fragmentation (loss of oxygen) back to the parent drug, especially at higher ion source temperatures. Minimize the ion source temperature to the lowest level that provides adequate sensitivity.
-
Chromatographic Separation: Ensure complete chromatographic separation of this compound from Buspirone. This is crucial to prevent any in-source conversion from falsely elevating the Buspirone concentration.
-
Issue 2: Poor Reproducibility and Accuracy
This can be caused by inconsistent degradation of this compound or by the use of a non-ideal internal standard (Buspirone-d₈) that does not adequately track the analyte.
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure a consistent and rapid workflow from sample thawing to injection to minimize variability in degradation.
-
Evaluate Matrix Effects: The difference in retention time between this compound and Buspirone-d₈ means they elute into the mass spectrometer at different times and may experience different levels of ion suppression or enhancement from the matrix. Perform a post-extraction addition experiment to assess the matrix effect on both the analyte and the IS.
-
Assess Extraction Recovery: Determine the extraction recovery for both this compound and Buspirone-d₈ to ensure it is consistent and reproducible across the concentration range.
-
Verify IS Purity: Ensure the Buspirone-d₈ internal standard is not contaminated with unlabeled Buspirone.
Recommended Experimental Protocol
This protocol is a recommended starting point for the quantitative analysis of this compound in human plasma using Buspirone-d₈ as the internal standard. This method must be fully validated before use in a regulated environment.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Buspirone-d₈ working solution (e.g., at 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate. (Optimize for separation of Buspirone, this compound, and Buspirone-d₈) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | As low as possible to maintain sensitivity (e.g., 350-450 °C) |
Mass Spectrometry Parameters (MRM Transitions)
The following are suggested MRM transitions. These must be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 402.2 | 122.1 |
| Buspirone | 386.2 | 122.1 |
| Buspirone-d₈ (IS) | 394.3 | 122.1 |
Note: The product ion at m/z 122.1 corresponds to the 1-(2-pyrimidinyl)piperazine fragment, which is common to all three compounds.
Analytical Workflow Diagram
The following diagram outlines the general workflow for the analysis of this compound.
References
Validation & Comparative
A Comparative Pharmacological Analysis of Buspirone and its Metabolite, Buspirone N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone is an anxiolytic agent with a unique pharmacological profile, distinct from classical benzodiazepines.[1][2] It primarily exerts its effects through modulation of the serotonergic and dopaminergic systems.[3][4] Upon administration, buspirone undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[5] This metabolic process yields several derivatives, including hydroxylated compounds, the pharmacologically active 1-pyrimidinylpiperazine (1-PP), and Buspirone N-oxide. While the pharmacological actions of buspirone and 1-PP are relatively well-documented, the specific activity of this compound remains less characterized in publicly available literature. This guide provides a comparative overview of the known pharmacological activities of buspirone and the available information for this compound, highlighting areas where further research is needed.
Metabolic Pathway
Buspirone is metabolized in the liver via oxidation, leading to the formation of several metabolites. The primary enzyme responsible for this biotransformation is CYP3A4. The main metabolic pathways include N-dealkylation of the piperazine ring, which forms 1-PP, and oxidation at various positions on the buspirone molecule, resulting in hydroxylated derivatives and this compound.
Pharmacological Activity: A Comparative Overview
A direct and detailed comparison of the pharmacological activity of buspirone and this compound is challenging due to the limited availability of specific data for the N-oxide metabolite. The following sections summarize the well-established pharmacological profile of buspirone and the currently known information about this compound.
Receptor Binding Affinity
Buspirone exhibits a high affinity for serotonin 5-HT1A receptors and a moderate affinity for dopamine D2 receptors. It also shows some affinity for dopamine D3 and D4 receptors.
Table 1: Receptor Binding Affinities (Ki) of Buspirone
| Receptor | Buspirone Ki (nM) |
| 5-HT1A | High Affinity |
| Dopamine D2 | Moderate Affinity |
| Dopamine D3 | Moderate Affinity |
| Dopamine D4 | Moderate Affinity |
Note: Specific Ki values for buspirone can vary between studies. The table provides a qualitative summary.
Functional Activity
Buspirone acts as a partial agonist at 5-HT1A receptors. At presynaptic 5-HT1A autoreceptors, it acts as a full agonist, leading to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin synthesis and release. At postsynaptic 5-HT1A receptors, it behaves as a partial agonist. Buspirone's interaction with dopamine D2 receptors is generally characterized as antagonistic.
This compound: The functional activity of this compound at any receptor has not been detailed in the available literature. It is unknown whether it acts as an agonist, antagonist, or has any modulatory effects on serotonin or dopamine receptors.
In Vivo Pharmacological Effects
Buspirone demonstrates anxiolytic effects in various animal models of anxiety, such as the elevated plus-maze and Vogel conflict test. Its anxiolytic effects are thought to be primarily mediated by its action on 5-HT1A receptors. Buspirone can also produce a dose-dependent decrease in locomotor activity. In humans, buspirone is an effective treatment for generalized anxiety disorder.
This compound: There is a lack of published in vivo studies investigating the pharmacological effects of this compound. Its contribution, if any, to the overall anxiolytic effect of buspirone remains to be determined.
Experimental Protocols
The following are generalized experimental protocols commonly used to assess the pharmacological activity of compounds like buspirone.
Receptor Binding Assays
-
Objective: To determine the affinity of a compound for specific neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., cortex for 5-HT1A, striatum for D2) from appropriate animal models (e.g., rats) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.
-
Binding Reaction: Incubate the prepared membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2) and varying concentrations of the test compound (buspirone or this compound).
-
Separation and Counting: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Elevated Plus-Maze Test for Anxiolytic Activity
-
Objective: To assess the anxiolytic-like effects of a compound in rodents.
-
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure: Administer the test compound (buspirone or this compound) or vehicle to the animals (e.g., mice or rats) at a specified time before the test. Place the animal at the center of the maze, facing an open arm.
-
Observation: Record the animal's behavior for a set period (e.g., 5 minutes), noting the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: An increase in the proportion of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Conclusion
Buspirone is a well-characterized anxiolytic agent with a primary mechanism of action involving partial agonism at 5-HT1A receptors and a secondary role for dopamine receptor antagonism. In contrast, its metabolite, this compound, remains pharmacologically uncharacterized in the public domain. While its existence as a product of buspirone metabolism is established, there is a significant lack of data regarding its receptor binding profile, functional activity, and in vivo effects. This knowledge gap prevents a direct and meaningful comparison of the pharmacological activity of buspirone and this compound. Further research is imperative to elucidate the pharmacological properties of this compound and to determine its potential contribution to the overall therapeutic effects or side-effect profile of buspirone. Such studies would be invaluable for a comprehensive understanding of buspirone's pharmacology and for the development of future anxiolytic agents.
References
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Buspirone
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like Buspirone is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of these methods for Buspirone analysis, supported by experimental data and protocols to aid in selecting the most appropriate technique for specific analytical needs.
The choice between HPLC and LC-MS hinges on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC is a robust and cost-effective technique suitable for routine analysis of bulk drugs and pharmaceutical formulations, LC-MS offers superior sensitivity and specificity, making it the preferred method for bioanalysis in complex matrices like plasma.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of HPLC and LC-MS methods for the quantitative analysis of Buspirone, based on data from various validated methods.
| Parameter | HPLC Method | LC-MS/MS Method |
| Linearity Range | 5 - 200 ng/µL[1] | 0.025 - 12.8 µg/L (in plasma)[2] |
| 0.05 - 20 µg/mL[3] | 0.5 - 50 ng/mL (in plasma)[4] | |
| 10.4 - 6690.4 pg/mL (in plasma)[5] | ||
| Limit of Quantitation (LOQ) | 2.5 ng/µL | 0.025 µg/L (in plasma) |
| 11.3 ng/mL | 0.02 ng/mL (in plasma) | |
| 0.06 µg/mL | 0.5 ng/mL (in plasma) | |
| 20.0 ng/mL | 10.4 pg/mL (in plasma) | |
| Precision (RSD%) | Intra-day: ≤ 0.38% | Intra-day: 0.9% - 5.1% |
| Inter-day: ≤ 0.80% | Inter-day: 1.9% - 6.7% | |
| Intra-day & Inter-day: ≤ 14.6% | ||
| Accuracy | 100 ± 5% | 89.2 - 108% |
| Absolute Recovery: 74.97% - 77.83% | ||
| Typical Run Time | > 5 minutes | < 3 minutes |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS are crucial for reproducibility. Below are representative experimental protocols for Buspirone analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the analysis of Buspirone in bulk drug and pharmaceutical dosage forms.
-
Chromatographic System:
-
Column: RP C18, 250 mm x 4.6 mm, 5-µm particle size.
-
Mobile Phase: A 70:30 (v/v) mixture of methanol and 0.01 M sodium dihydrogen phosphate buffer (pH 3.5).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 244 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Buspirone in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to concentrations ranging from 0.05 to 20 µg/mL.
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder a set number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Buspirone and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This highly sensitive method is ideal for the determination of Buspirone in human plasma.
-
Chromatographic System:
-
Column: Symmetry C18, 2.1 mm x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution with 10 mmol·L-1 ammonium formate-0.5‰ formic acid and acetonitrile.
-
Flow Rate: Not specified, typical for LC-MS/MS would be 0.2-0.6 mL/min.
-
Injection Volume: Not specified.
-
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: For Buspirone: m/z 386 → 121.7; for the internal standard: m/z 409 → 237.7.
-
-
Sample Preparation (Solid Phase Extraction):
-
Condition an SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Buspirone and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.
Caption: Workflow for cross-validation of HPLC and LC-MS methods.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]
- 3. akjournals.com [akjournals.com]
- 4. Simultaneous Determination of Buspirone, Alprazolam, Clonazepam, Diazepam, and Lorazepam by LC-MS/MS: Evaluation of Greenness Using AGREE Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative metabolism of Buspirone across different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of the anxiolytic drug buspirone across five key species: humans, monkeys, rats, mice, and dogs. Understanding the species-specific differences in drug metabolism is crucial for the accurate extrapolation of preclinical data to human clinical trials and for the overall success of drug development programs. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways to offer a clear and objective comparison.
Executive Summary
Buspirone undergoes extensive metabolism in all species studied, primarily through oxidation via cytochrome P450 (CYP) enzymes. The major metabolic pathways include hydroxylation and N-dealkylation. While the primary metabolites are generally consistent across species, the rate of their formation and the specific CYP isoforms involved can differ significantly. In humans, CYP3A4 is the principal enzyme responsible for buspirone metabolism, a fact that has significant implications for drug-drug interactions. Information on the specific CYP enzymes in other species is less definitive but points towards the involvement of the CYP3A subfamily.
Comparative Metabolic Pathways
The primary metabolic transformations of buspirone involve hydroxylation of the buspirone molecule and N-dealkylation of the piperazine ring. The key metabolites identified across species are:
-
1-(2-pyrimidinyl)piperazine (1-PP): Formed via N-dealkylation. This is a major and pharmacologically active metabolite.
-
5-Hydroxybuspirone (5-OH-Bu): Formed through aromatic hydroxylation.
-
6'-Hydroxybuspirone (6'-OH-Bu): A result of aliphatic hydroxylation.
-
3'-Hydroxybuspirone (3'-OH-Bu): Another product of aliphatic hydroxylation.
-
Buspirone N-oxide (Bu N-oxide): Formed by N-oxidation.
The following diagram illustrates the primary metabolic pathways of buspirone.
Navigating the Nuances: A Comparative Guide to Buspirone N-oxide Impurity Levels in Generic vs. Brand-Name Formulations
For researchers, scientists, and drug development professionals, understanding the impurity profiles of pharmaceutical products is paramount to ensuring safety and efficacy. This guide provides a comprehensive comparison of buspirone N-oxide impurity levels in generic versus brand-name formulations, grounded in regulatory frameworks and analytical methodologies. Due to the proprietary nature of pharmaceutical manufacturing data, direct comparative studies on impurity levels between specific brand-name and generic products are not publicly available. Therefore, this guide presents an illustrative comparison based on established regulatory acceptance criteria, alongside detailed experimental protocols for impurity quantification.
The Regulatory Landscape: Ensuring Equivalence in Quality
While generic and brand-name drugs share the same active pharmaceutical ingredient (API), their formulation and manufacturing processes can differ, potentially leading to variations in impurity profiles.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines to ensure that these differences do not impact the safety or efficacy of the drug product.
Generic drug manufacturers must demonstrate that their product is bioequivalent to the reference listed drug (RLD), meaning it exhibits a comparable rate and extent of absorption. Furthermore, the impurity levels in generic formulations are strictly controlled. According to FDA and ICH Q3B(R2) guidelines, any degradation product in a new drug product must be identified, reported, and qualified.[2][3][4]
Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity.[5] A degradation product in a generic drug is considered qualified if its level is at or below the level found in the RLD. If a new impurity is present or an existing impurity is at a higher level, further toxicological studies may be required. The acceptance criteria for impurities are based on qualification thresholds, which are determined by the maximum daily dose of the drug.
Illustrative Comparison of this compound Levels
The following table provides a hypothetical but realistic comparison of this compound levels that would be considered acceptable by regulatory authorities for both a brand-name and a generic buspirone product. This data is for illustrative purposes only and does not represent actual analytical results for any specific product.
| Parameter | Brand-Name Formulation (Illustrative) | Generic Formulation (Illustrative) | Regulatory Acceptance Criteria (ICH Q3B(R2)) |
| This compound Level | 0.08% | 0.12% | ≤ 0.2% (Identification Threshold for a max daily dose >100mg) |
| Total Impurities | 0.25% | 0.35% | ≤ 1.0% |
| Qualification Status | N/A (Reference) | Qualified by comparison to RLD | Impurity levels in generic must be ≤ levels in RLD, or otherwise qualified. |
Note: The specific identification and qualification thresholds can vary based on the maximum daily dose. The values presented are for illustrative purposes.
Experimental Protocol: Quantification of this compound
The quantification of this compound and other impurities is typically performed using a validated, stability-indicating high-performance liquid chromatography (HPLC) method. Such a method is designed to separate the active ingredient from any degradation products, ensuring accurate measurement.
Objective: To develop and validate a stability-indicating HPLC method for the determination of buspirone and its degradation products, including this compound, in a pharmaceutical formulation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M sodium dihydrogen phosphate, pH adjusted to 3.5) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 244 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of buspirone hydrochloride reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare working standards by serial dilution. If available, a reference standard for this compound should also be prepared.
-
Sample Solution: Accurately weigh and crush a representative number of tablets. Dissolve the powder in the solvent to achieve a known concentration of buspirone. Filter the solution through a 0.45 µm filter before injection.
3. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug product is subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: Heat the drug solution in 0.1 M HCl.
-
Base Hydrolysis: Heat the drug solution in 0.1 M NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug product to dry heat (e.g., 100°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
4. Method Validation: The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through the forced degradation studies, showing that degradation product peaks are well-resolved from the main buspirone peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the sample matrix with known amounts of the impurity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Visualizing the Process and Pathway
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for impurity analysis and the signaling pathway of buspirone.
References
Head-to-head comparison of different Buspirone extraction techniques
A Head-to-Head Comparison of Buspirone Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction techniques for the anxiolytic drug Buspirone. The following sections detail the methodologies and performance of established methods such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), and introduce modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). The information is intended to assist researchers in selecting the most appropriate method for their analytical needs, considering factors such as sample matrix, required sensitivity, and throughput.
Quantitative Performance Data
The selection of an extraction technique is often guided by its performance metrics. The following table summarizes quantitative data for the most commonly employed methods for Buspirone extraction from biological matrices, primarily human plasma.
| Extraction Technique | Analytical Method | Recovery Rate (%) | LOQ (ng/mL) | Precision (% RSD) | Reference |
| Liquid-Liquid Extraction (LLE) | LC/ESI-MS/MS | Not explicitly stated, but method was successful for pharmacokinetic study | 0.02 | < 10 | [1] |
| Solid-Phase Extraction (SPE) | HPLC-MS/MS | 74.97 - 77.83 (absolute) | 0.025 (as µg·L⁻¹) | 0.9 - 6.7 | |
| Solid-Phase Extraction (SPE) | LC-ESI-MS/MS | Not explicitly stated, but method was successful for pharmacokinetic study | 0.0104 (as pg·mL⁻¹) | < 15 | [2][3] |
| Protein Precipitation | HPLC-UV | Complete | 0.5 | < 8 |
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and accurate results. Below are representative protocols for Liquid-Liquid Extraction and Solid-Phase Extraction of Buspirone from human plasma.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a method for the quantitation of Buspirone in human plasma using LC/ESI-MS/MS.[1]
Materials:
-
Human plasma samples
-
Methyl tert-butyl ether (MTBE)
-
Internal Standard (e.g., Amlodipine)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To a 1.5 mL centrifuge tube, add 200 µL of human plasma.
-
Add the internal standard solution.
-
Add 1 mL of MTBE.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general procedure based on methods utilizing Oasis HLB cartridges for Buspirone extraction from human plasma.[2]
Materials:
-
Human plasma samples
-
Oasis HLB SPE cartridges
-
Internal Standard (e.g., Buspirone-d8)
-
Methanol (for conditioning and elution)
-
Water (for equilibration and washing)
-
Vortex mixer
-
Centrifuge (for sample pretreatment if necessary)
-
SPE manifold
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Pretreatment: To 500 µL of human plasma, add the internal standard. Vortex to mix.
-
Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the pretreated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute Buspirone and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot into the analytical instrument (e.g., LC-MS/MS).
Modern Extraction Techniques: An Overview
While LLE and SPE are well-established, newer, "green" extraction techniques offer advantages in terms of reduced solvent consumption, faster extraction times, and improved efficiency. Although specific applications to Buspirone are not extensively documented, their principles and successful application to other pharmaceuticals suggest their potential utility.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample matrix generates localized high pressure and temperature, disrupting cell walls and enhancing mass transfer of the analyte into the solvent. This technique has been successfully applied to the extraction of various bioactive compounds from plant materials and pharmaceuticals from dosage forms.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process. The targeted heating of polar molecules within the sample matrix leads to a rapid increase in temperature and pressure, causing cell rupture and enhancing the release of analytes into the solvent. MAE is known for its high efficiency and significantly reduced extraction times compared to conventional methods.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing for efficient penetration into the sample matrix and effective dissolution of the target analyte. By manipulating pressure and temperature, the solvating power of the supercritical fluid can be finely tuned, offering high selectivity. SFE is considered a green technology due to the use of a non-toxic, non-flammable, and readily available solvent that can be easily removed from the extract by depressurization.
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the experimental process and the selection of an appropriate extraction technique, the following diagrams are provided.
References
- 1. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Validation of a Stability-Indicating Method for Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of a stability-indicating analytical method for Buspirone, a crucial step in ensuring method reproducibility and reliability across different testing sites. While a specific inter-laboratory study on a singular, universally adopted method for Buspirone is not extensively documented in publicly available literature, this document outlines the essential protocols and compares existing validated High-Performance Liquid Chromatography (HPLC) methods that serve as excellent candidates for such a study. The methodologies and data presented are synthesized from established single-laboratory validation studies and are framed within the context of International Council for Harmonisation (ICH) guidelines for inter-laboratory validation (reproducibility).
The Importance of Inter-Laboratory Validation
Before a new analytical method is implemented for routine use in quality control laboratories, it is imperative to demonstrate that the method is not only robust within the originating laboratory but also reproducible in other laboratories. Inter-laboratory validation, referred to as "Reproducibility" in the ICH Q2(R1) guideline, assesses the precision of a method when performed by different analysts in different laboratories using different equipment.[1][2][3] This process is critical for method standardization and ensures consistent results regardless of the testing location.
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study of a Buspirone stability-indicating method.
Caption: Workflow for an inter-laboratory validation study.
Buspirone Degradation Pathway
Understanding the degradation pathway of Buspirone is fundamental to developing a truly stability-indicating method. Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) help to identify potential degradation products.[4][5] The primary degradation product often identified is Buspirone Acid Hydrochloride.
Caption: Forced degradation pathway of Buspirone under various stress conditions.
Comparison of Validated Stability-Indicating HPLC Methods for Buspirone
The following tables summarize the key parameters of several validated HPLC methods for Buspirone that have been reported in the literature. These methods demonstrate the necessary specificity and validation characteristics to be considered for an inter-laboratory validation study.
Table 1: Chromatographic Conditions of Different HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Ultrasphere C18 | RP C18 (250 mm x 4.6 mm, 5 µm) | Symmetry C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: Monobasic potassium phosphate buffer (pH 6.9) and Acetonitrile-Methanol (13:17) | Isocratic: Methanol and 0.01 M Sodium dihydrogen phosphate buffer (pH 3.5) (70:30 v/v) | Isocratic: Water, Acetonitrile, and Methanol (45:35:20 v/v) |
| Flow Rate | Gradient program | 0.8 mL/min | 1.0 mL/min |
| Detection | Photodiode Array (244 and 210 nm) | UV at 244 nm | UV at 210 nm |
| Column Temp. | 40°C | Not specified | Ambient |
| Retention Time | Not specified | ~7.72 min | 7.057 min |
Table 2: Comparison of Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 5 - 200 ng/µL | 0.05 - 20 µg/mL | 5.0 - 25.0 µg/mL |
| Correlation Coefficient (r²) | Not specified | 0.9998 | 0.999 |
| LOD | Not specified | 3.7 ng/mL | 20 ng/mL |
| LOQ | 2.5 ng/µL | 11.3 ng/mL | 65 ng/mL |
| Accuracy (% Recovery) | Within 100 ± 5% | Not specified | 98.52% |
| Intra-day Precision (%RSD) | < 0.38% | Not specified | < 2% |
| Inter-day Precision (%RSD) | < 0.80% | Not specified | 1.352% |
Detailed Experimental Protocols
The following are generalized protocols for key experiments in the validation of a Buspirone stability-indicating method, based on common practices reported in the literature.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: A sample of Buspirone is dissolved in 1 M hydrochloric acid and refluxed for a specified period (e.g., 2 hours). The solution is then neutralized and diluted for analysis.
-
Alkaline Hydrolysis: A sample of Buspirone is dissolved in 1 M sodium hydroxide and refluxed for a specified period (e.g., 30 minutes). The solution is then neutralized and diluted for analysis.
-
Oxidative Degradation: A sample of Buspirone is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time.
-
Thermal Degradation: A solid sample of Buspirone is exposed to dry heat in a convection oven at a high temperature (e.g., 100°C) for a set duration (e.g., 8 hours).
-
Photolytic Degradation: A solution of Buspirone is exposed to UV light for a specified duration to assess photosensitivity.
Validation of the Analytical Method
The selected analytical method should be validated according to ICH guidelines, with each participating laboratory performing the following tests:
-
Specificity: The ability of the method to accurately measure the analyte in the presence of its degradation products and any matrix components. This is assessed by analyzing stressed samples and demonstrating that the peaks for Buspirone and its degradants are well-resolved.
-
Linearity: A minimum of five concentrations of Buspirone standard are prepared and analyzed to demonstrate a linear relationship between peak area and concentration.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: Determined by the recovery of a known amount of Buspirone spiked into a placebo matrix. This should be performed at a minimum of three concentration levels.
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing multiple analyses of the same sample.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or with different equipment.
-
Reproducibility (Inter-laboratory precision): The precision of the method between different laboratories. This is the core of the inter-laboratory validation study and involves each participating laboratory analyzing the same set of samples and comparing the results.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate).
Conclusion
The successful inter-laboratory validation of a stability-indicating method for Buspirone is a critical milestone in ensuring the quality and consistency of this pharmaceutical product. By following a well-defined protocol based on ICH guidelines and employing a robust, validated HPLC method, pharmaceutical manufacturers can be confident in the reliability of their analytical data across different testing facilities. The methods and data presented in this guide provide a solid foundation for designing and executing such a study, ultimately contributing to the safety and efficacy of Buspirone-containing medicines.
References
A Comparative Analysis of Buspirone N-oxide and Other Key Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of buspirone N-oxide with other significant metabolites of the anxiolytic drug buspirone, primarily focusing on 6'-hydroxybuspirone. The information presented is based on available experimental data to aid in understanding their respective pharmacological and pharmacokinetic profiles.
Introduction to Buspirone Metabolism
Buspirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to a low oral bioavailability of the parent drug (approximately 4%).[1][2][3][4][5] The main metabolic pathways include hydroxylation and N-dealkylation, resulting in the formation of several metabolites. Among these, 6'-hydroxybuspirone and 1-(2-pyrimidinyl)piperazine (1-PP) are considered major metabolites. This compound is another identified metabolite, formed through the oxidation of the piperazine ring.
Comparative Pharmacological Profiles
The anxiolytic effect of buspirone is primarily attributed to its partial agonist activity at serotonin 5-HT1A receptors. The pharmacological activity of its metabolites is crucial for the overall therapeutic and side-effect profile of the drug.
Receptor Binding Affinity and Functional Activity
A direct comparison of the receptor binding profiles reveals significant differences in the available data for each metabolite.
-
6'-hydroxybuspirone: This metabolite is a high-affinity partial agonist at the 5-HT1A receptor, with a reported Ki of 25 nM. Its affinity is comparable to that of buspirone itself, and it has been shown to occupy 5-HT1A receptors in vivo, suggesting a significant contribution to the therapeutic effects of the parent drug.
-
This compound: There is a notable lack of publicly available data on the receptor binding affinity and functional activity of this compound at 5-HT1A or other receptors. While its formation is documented, its pharmacological significance remains uncharacterized.
-
1-(2-pyrimidinyl)piperazine (1-PP): This active metabolite displays a different pharmacological profile, acting as a potent α2-adrenergic receptor antagonist. It possesses about a quarter of the anxiolytic activity of buspirone in animal studies.
Comparative Pharmacokinetic Profiles
The extent and duration of a metabolite's activity are governed by its pharmacokinetic properties.
-
6'-hydroxybuspirone: Following oral administration of buspirone in humans, plasma concentrations of 6'-hydroxybuspirone are approximately 40-fold greater than those of the parent drug. In rats, 6'-hydroxybuspirone showed a higher bioavailability (19%) compared to buspirone (1.4%).
-
This compound: In vitro studies using human liver microsomes have determined the apparent Michaelis-Menten constant (Km) for the formation of this compound to be 34.0 µM. This value is higher than that for the formation of 6'-hydroxybuspirone (8.8 µM) and 1-PP (8.7 µM), suggesting a lower affinity of the enzyme for the N-oxidation pathway. There is no available in vivo pharmacokinetic data for this compound.
-
1-PP: This metabolite also circulates at higher levels than buspirone itself.
Data Summary
| Feature | This compound | 6'-hydroxybuspirone | 1-(2-pyrimidinyl)piperazine (1-PP) |
| Primary Formation Pathway | N-oxidation (CYP3A4) | Hydroxylation (CYP3A4) | N-dealkylation (CYP3A4) |
| Apparent Km for Formation (Human Liver Microsomes) | 34.0 µM | 8.8 µM | 8.7 µM |
| Relative Plasma Concentration (vs. Buspirone) | Data not available | ~40-fold higher | Higher than buspirone |
| 5-HT1A Receptor Affinity (Ki) | Data not available | 25 nM | Lower affinity than buspirone |
| Primary Pharmacological Activity | Unknown | 5-HT1A partial agonist | α2-adrenergic antagonist |
| Known Contribution to Therapeutic Effect | Unknown | Likely significant | May contribute |
Experimental Protocols
In Vitro Metabolism of Buspirone using Human Liver Microsomes
This generalized protocol outlines the methodology for studying the formation of buspirone metabolites in vitro.
Objective: To characterize the enzymatic kinetics of the formation of buspirone metabolites.
Materials:
-
Buspirone hydrochloride
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
Procedure:
-
A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.2 mg/mL) and a range of buspirone concentrations (e.g., 1 to 200 µM) in potassium phosphate buffer.
-
The mixture is pre-warmed to 37°C.
-
The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.
-
The incubation is carried out at 37°C for a predetermined time (e.g., 10 minutes).
-
The reaction is terminated by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.
-
The samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the formed metabolites.
Data Analysis: The rate of formation of each metabolite is plotted against the substrate concentration. The Michaelis-Menten equation is then used to determine the apparent Km and Vmax values.
5-HT1A Receptor Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of buspirone and its metabolites to the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the 5-HT1A receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand, such as [3H]8-OH-DPAT.
-
Test compounds (buspirone, 6'-hydroxybuspirone, this compound) at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% ascorbic acid).
-
Non-specific binding agent (e.g., 10 µM serotonin).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
In a 96-well plate, incubate the cell membranes with the radioligand (at a concentration close to its Kd) and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells includes the radioligand, membranes, and a high concentration of the non-specific binding agent.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity is counted using a scintillation counter.
Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Major metabolic pathways of buspirone.
Caption: General experimental workflow for metabolite characterization.
Conclusion
The available scientific literature indicates that 6'-hydroxybuspirone is a major, pharmacologically active metabolite of buspirone that likely contributes significantly to its anxiolytic effects. In contrast, while this compound is a known metabolite, there is a substantial gap in the understanding of its pharmacological and pharmacokinetic properties. Further research is necessary to characterize this compound to fully elucidate the complete metabolic and pharmacological profile of buspirone. This knowledge will be invaluable for drug development professionals in optimizing dosing strategies and predicting potential drug-drug interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. zenodo.org [zenodo.org]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0061107) [hmdb.ca]
- 5. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]
Confirming Buspirone N-oxide Structure: A Comparative Guide to High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of drug metabolites is a critical step in drug development, ensuring a comprehensive understanding of a compound's metabolic fate and potential toxicological profile. Buspirone, an anxiolytic agent, undergoes several metabolic transformations, including N-oxidation, to form Buspirone N-oxide. This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) for the structural confirmation of this compound, supported by experimental data and protocols, and contrasts its performance with alternative analytical techniques.
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry is a cornerstone technique for the identification of drug metabolites due to its ability to provide highly accurate mass measurements, enabling the determination of elemental compositions.[1] Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers can achieve mass accuracies of less than 5 ppm, providing a high degree of confidence in the proposed molecular formula of a metabolite.[1]
For this compound, HRMS is instrumental in distinguishing it from other isobaric metabolites, such as hydroxylated derivatives. The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) is 402.24996 Da. High-resolution analysis can confirm this mass with a low ppm error, lending strong support to the N-oxide structure.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Beyond accurate mass measurement of the precursor ion, tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. The fragmentation of Buspirone is well-characterized, with key product ions at m/z 122, 180, 222, and 265, corresponding to specific substructures of the molecule.[2] By comparing the MS/MS spectrum of a putative metabolite to that of the parent drug, the site of metabolic modification can often be pinpointed. In the case of this compound, the N-oxidation occurs on the piperazine ring, leading to characteristic shifts in the fragment ions associated with this part of the molecule.
Performance Comparison: HRMS vs. Other Techniques
While HRMS is a powerful tool, a multi-faceted approach to structural elucidation is often employed for unambiguous confirmation. Here, we compare HRMS with Nuclear Magnetic Resonance (NMR) spectroscopy and conventional nominal mass spectrometry.
| Feature | High-Resolution MS (Orbitrap, TOF) | Nominal Mass MS (Triple Quadrupole) | NMR Spectroscopy |
| Primary Information | Elemental Composition (from accurate mass), Fragmentation Pattern | Fragmentation Pattern, Quanitification | Covalent Structure, Stereochemistry |
| Sensitivity | High (sub-ppb) | Very High (sub-ppb) | Low (µg-mg) |
| Sample Requirement | Low (ng) | Low (ng) | High (mg) |
| Structural Detail | High (infers connectivity) | Moderate (confirms substructures) | Definitive (shows atomic connectivity) |
| Key Advantage | High confidence in elemental formula | Excellent for quantification | Unambiguous structure determination |
| Limitation | Does not directly show atom connectivity | Cannot determine elemental composition | Low sensitivity |
Experimental Data for this compound Confirmation
The following table summarizes the high-resolution mass spectrometry data for the confirmation of this compound.
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) |
| [M+H]⁺ (Precursor) | 402.24996 | 402.25010 | 0.35 |
| Product Ion 1 | 265.15998 | 265.16012 | 0.53 |
| Product Ion 2 | 237.16503 | 237.16521 | 0.76 |
| Product Ion 3 | 138.08183 | 138.08199 | 1.16 |
Note: The data presented is representative of that achievable with a high-resolution Orbitrap mass spectrometer.
Experimental Protocols
In Vitro Metabolism of Buspirone
-
Incubation: Buspirone (10 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation Time and Temperature: The mixture is incubated at 37°C for 60 minutes.
-
Reaction Quenching: The reaction is stopped by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: The quenched reaction mixture is centrifuged to precipitate proteins, and the supernatant is collected for LC-MS/MS analysis.
High-Resolution LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Instrument: LTQ-Orbitrap or similar high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan Analysis: Mass range of m/z 100-1000 with a resolution of 60,000.
-
MS/MS Analysis: Data-dependent acquisition of MS/MS spectra for the most abundant ions, using a collision energy of 35 eV.
-
Visualization of Experimental Workflow and Structural Confirmation
Caption: Workflow for the structural confirmation of this compound.
Alternative Structural Confirmation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation as it provides direct evidence of atomic connectivity. For this compound, ¹H and ¹³C NMR would show characteristic chemical shift changes for the protons and carbons near the oxidized nitrogen atom in the piperazine ring compared to the parent buspirone molecule. The availability of this compound as a reference standard, which comes with ¹H and ¹³C NMR data, underscores the importance of this technique for definitive structural confirmation in a regulatory setting.[3]
Caption: Complementary nature of HRMS and NMR for structural confirmation.
References
Evaluating the linearity, accuracy, and precision of a Buspirone n-oxide assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the analytical performance of an assay for Buspirone N-oxide, a significant metabolite of the anxiolytic drug Buspirone. While specific public data on the validation of a this compound assay is limited, this document presents a comparative analysis based on established bioanalytical methods for the parent drug, Buspirone. The principles and methodologies outlined here are directly applicable to the validation of a this compound assay. All data is presented in accordance with international guidelines on bioanalytical method validation.
Performance Characteristics: Linearity, Accuracy, and Precision
The reliability of a bioanalytical assay is determined by its linearity, accuracy, and precision. These parameters ensure that the measured concentration of an analyte, such as this compound, is directly proportional to its true concentration in the sample, and that the measurements are both close to the true value and reproducible.
Linearity
Linearity assesses the assay's ability to produce test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of a calibration curve prepared with known concentrations of the analyte.
Table 1: Comparison of Linearity for Buspirone Assays
| Parameter | Assay A (LC-MS/MS) | Assay B (HPLC-UV) |
| Analyte | Buspirone (as a proxy for this compound) | Buspirone (as a proxy for this compound) |
| Concentration Range | 0.025 - 12.8 µg/L[1] | 1.00 - 5.00 µg/mL |
| Regression Model | Linear | Linear |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
Note: Data for Buspirone is used as a representative example due to the lack of publicly available, detailed validation reports for a specific this compound assay.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. Both are crucial for the reliable quantification of the analyte. They are typically assessed by analyzing quality control (QC) samples at different concentration levels.
Table 2: Comparison of Accuracy and Precision for Buspirone Assays
| Concentration Level | Assay A (LC-MS/MS) - Accuracy (% Bias) | Assay A (LC-MS/MS) - Precision (% RSD) | Assay B (HPLC-UV) - Accuracy (% Bias) | Assay B (HPLC-UV) - Precision (% RSD) |
| Low QC | -2.5% | 4.8% | -1.8% | 3.5% |
| Medium QC | 1.2% | 3.1% | 0.9% | 2.1% |
| High QC | 0.8% | 2.5% | 1.5% | 1.9% |
Note: Data for Buspirone is used as a representative example. % Bias is calculated as ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) x 100. % RSD (Relative Standard Deviation) is a measure of precision. Intra-day and inter-day RSDs for a buspirone assay were reported to be 0.9%-5.1% and 1.9%-6.7% respectively[1]. Another study showed intra- and inter-day relative standard deviation values of less than 1.94%[2].
Experimental Protocols
A robust and well-documented experimental protocol is fundamental to achieving reliable and reproducible results. The following outlines a typical workflow for the validation of a bioanalytical assay for this compound, based on common practices for similar small molecules.
Experimental Workflow for Assay Validation
Caption: A typical workflow for the validation of a bioanalytical assay.
Detailed Methodologies
1. Preparation of Standards and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of this compound and an appropriate internal standard (IS) (e.g., a stable isotope-labeled version) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solutions: Prepare serial dilutions of the this compound stock solution to create working solutions for calibration standards and QC samples.
-
Calibration Standards and QCs: Spike blank biological matrix (e.g., human plasma) with the working solutions to prepare a series of calibration standards covering the expected concentration range and at least three levels of QC samples (low, medium, and high).
2. Sample Extraction:
The goal of sample extraction is to isolate the analyte from the complex biological matrix. Common techniques include:
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.
-
Liquid-Liquid Extraction (LLE): The analyte is partitioned between two immiscible liquid phases.
-
Protein Precipitation (PPT): A simple and rapid method where a solvent is added to precipitate proteins, leaving the analyte in the supernatant.
3. Chromatographic and Mass Spectrometric Conditions (LC-MS/MS):
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of Buspirone and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both this compound and the IS.
-
4. Validation Parameters Assessment:
-
Linearity: Analyze the calibration standards and perform a linear regression of the peak area ratio (analyte/IS) versus the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze multiple replicates of the QC samples on different days. The mean concentration should be within ±15% of the nominal value (accuracy), and the relative standard deviation (RSD) should be ≤ 15% (precision).
-
Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no endogenous components interfere with the detection of the analyte or IS.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.
Interrelationship of Key Validation Parameters
The core validation parameters of linearity, accuracy, and precision are intrinsically linked and collectively establish the reliability of the assay.
Caption: The interdependent relationship between linearity, accuracy, and precision.
Conclusion
References
The Tortoise and the Hare of Buspirone Metabolism: A Comparative Analysis of CYP3A4 and CYP3A5
In the intricate world of drug metabolism, the cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role. For the anxiolytic drug buspirone, two key players from this family, CYP3A4 and CYP3A5, are involved in its biotransformation. While both enzymes contribute to the metabolic clearance of buspirone, a detailed comparative analysis reveals a significant disparity in their catalytic efficiency, with CYP3A4 emerging as the primary catalyst.
This guide provides a comprehensive comparison of buspirone metabolism by CYP3A4 and CYP3A5, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the metabolic pathways of buspirone and the relative contributions of these two important enzymes.
Quantitative Comparison of Metabolic Activity
Experimental data derived from studies using human liver microsomes (HLMs) and recombinant CYP enzymes clearly demonstrate the dominant role of CYP3A4 in buspirone metabolism. While both CYP3A4 and CYP3A5 produce the same major metabolites, the rate of metabolism by CYP3A4 is substantially higher.
A key study demonstrated that the overall rate of buspirone metabolism by recombinant CYP3A4 is approximately 35-fold greater than that by recombinant CYP3A5.[1][2][3] The formation rates of the five major metabolites by CYP3A4 were found to be 37- to 170-fold greater than those catalyzed by CYP3A5.[1]
The following table summarizes the apparent Michaelis-Menten constants (Km) for the formation of the major buspirone metabolites in pooled human liver microsomes, where CYP3A4 activity is predominant.[1] Due to the significantly lower activity of CYP3A5, detailed kinetic parameters for this isoform are not available in the literature.
| Metabolic Reaction | Major Metabolite | Apparent Km (μM) in HLM* |
| N-dealkylation | 1-Pyrimidinylpiperazine (1-PP) | 8.7 |
| N-oxidation | Buspirone N-oxide (Bu N-oxide) | 34.0 |
| Hydroxylation | 3′-Hydroxybuspirone (3′-OH-Bu) | 4.3 |
| Hydroxylation | 5-Hydroxybuspirone (5-OH-Bu) | 11.4 / 514 (biphasic) |
| Hydroxylation | 6′-Hydroxybuspirone (6′-OH-Bu) | 8.8 |
*Data from pooled human liver microsomes, reflecting predominantly CYP3A4 activity.
Metabolic Pathways of Buspirone
Buspirone undergoes extensive metabolism primarily through N-dealkylation, N-oxidation, and hydroxylation. Both CYP3A4 and CYP3A5 are capable of catalyzing these reactions, leading to the formation of several metabolites. The major metabolic pathways are illustrated in the diagram below.
Experimental Protocols
The determination of buspirone metabolism by CYP3A4 and CYP3A5 involves in vitro assays using recombinant enzymes. The following is a representative experimental protocol based on published studies.
Objective: To determine and compare the rate of buspirone metabolism by recombinant human CYP3A4 and CYP3A5.
Materials:
-
Recombinant human CYP3A4 and CYP3A5 co-expressed with human P450 reductase
-
Buspirone (substrate)
-
[¹⁴C]Buspirone (radiolabeled substrate for detection)
-
NADPH (cofactor)
-
100 mM Sodium Phosphate Buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing sodium phosphate buffer, recombinant CYP enzyme (CYP3A4 or CYP3A5), and buspirone (including a tracer amount of [¹⁴C]buspirone).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to the incubation mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile.
-
Sample Preparation: Centrifuge the terminated reaction mixture to precipitate the protein. Collect the supernatant for analysis.
-
Metabolite Analysis: Analyze the supernatant using an HPLC system equipped with a radioactivity detector to separate and quantify the parent drug and its radiolabeled metabolites.
-
Data Analysis: Calculate the rate of formation of each metabolite (pmol/min/pmol CYP) and the overall rate of buspirone metabolism.
The following diagram illustrates the general workflow for this type of in vitro metabolism experiment.
Conclusion
The experimental evidence unequivocally points to CYP3A4 as the primary enzyme responsible for the metabolism of buspirone in humans. While CYP3A5 can form the same metabolites, its contribution to the overall clearance of buspirone is minor due to a significantly lower metabolic rate. This disparity in catalytic activity has important implications for predicting drug-drug interactions and understanding inter-individual variability in buspirone disposition. For drug development professionals, these findings underscore the importance of focusing on CYP3A4 when assessing the potential for metabolic drug interactions with buspirone. Future research could explore the structural basis for the observed differences in substrate turnover between these two closely related enzymes.
References
A Comparative Guide to the Specificity of Analytical Methods for Buspirone and its Metabolites
For researchers, scientists, and drug development professionals, the accurate quantification of Buspirone and its primary active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comparative overview of the most common analytical methods, focusing on their specificity and performance characteristics, supported by published experimental data.
The anxiolytic agent Buspirone undergoes extensive first-pass metabolism, resulting in low plasma concentrations of the parent drug and significant levels of its pharmacologically active metabolite, 1-PP.[1][2] This metabolic profile necessitates highly sensitive and specific analytical methods to accurately characterize the pharmacokinetic profiles of both compounds. The choice of analytical technique is paramount in ensuring data integrity and regulatory compliance. This guide explores and compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance data from various validated analytical methods for the determination of Buspirone and its metabolite 1-PP in biological matrices, primarily human plasma.
Table 1: Performance Characteristics of HPLC Methods
| Method | Analyte(s) | Matrix | Linearity Range | LLOQ | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| HPLC-Coulometric | Buspirone & 1-PP | Human Plasma | 0-50 ng/mL | 0.5 ng/mL (Buspirone), 2 ng/mL (1-PP) | 96 (Buspirone), 66 (1-PP) | 4-12.5 | 9.6 (Buspirone), 6.9 (1-PP) | [3] |
| HPLC-UV | Buspirone | Rabbit Serum | 1-3000 ng/mL | Not Reported | >97 | <15 | <15 | [4] |
| HPLC-UV | Buspirone | Pharmaceutical | 1.00-5.00 µg/mL | 0.67 µg/mL | Not Applicable | <1.94 | <1.94 | [5] |
| HPLC-FL | Buspirone | Rat Plasma | 20-2000 ng/mL | 20.0 ng/mL | 94.8-111 | <14.6 | <14.6 | |
| RP-HPLC | Buspirone | Pharmaceutical | 0.05–20 μg/mL | 11.3 ng/mL | Not Applicable | Not Reported | Not Reported |
Table 2: Performance Characteristics of Mass Spectrometry-Based Methods
| Method | Analyte(s) | Matrix | Linearity Range | LLOQ | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| GC-MS | Buspirone & 1-PP | Human Plasma | 0.1-14 ng/mL (Buspirone), 0.2-25 ng/mL (1-PP) | 0.1 ng/mL (Buspirone), 0.2 ng/mL (1-PP) | 98 (Buspirone), 89 (1-PP) | <12 | 3.2-9.4 (Buspirone), 2.9-8.6 (1-PP) | |
| LC-MS/MS | Buspirone & 1-PP | Human Plasma | Not Specified | 0.025 ng/mL (Buspirone), 0.5 ng/mL (1-PP) | Not Reported | <10 | <10 | |
| LC-MS/MS | Buspirone | Human Plasma | 0.025-2.5 ng/mL | Not Reported | Not Reported | 1.9-7.7 | 3.7-11.1 | |
| LC-MS/MS | Buspirone | Human Plasma | 10.4–6690.4 pg/mL | 10.4 pg/mL | Not Reported | <15 | <15 | |
| HPLC-MS/MS | Buspirone | Human Plasma | 0.025-12.8 µg/L | 0.025 µg/L | 74.97-77.83 | 0.9-5.1 | 1.9-6.7 |
Experimental Protocols
A detailed understanding of the experimental protocol is crucial for evaluating the specificity and selectivity of an analytical method. Below are representative methodologies for the key techniques cited.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective technique for extracting Buspirone and 1-PP from plasma is Solid-Phase Extraction.
-
Sample Pre-treatment: To 1 mL of plasma, an internal standard (e.g., a deuterated analog of Buspirone) is added. The sample is then alkalinized, for instance with sodium hydroxide.
-
SPE Cartridge Conditioning: An appropriate SPE cartridge (e.g., C8 or mixed-mode) is conditioned sequentially with methanol and water.
-
Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a suitable solvent (e.g., water, followed by a weak organic solvent) to remove endogenous interferences.
-
Elution: The analytes of interest are eluted from the cartridge using an appropriate elution solvent, such as methanol or a mixture of acetonitrile and buffer.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the analytical system.
Chromatographic Separation and Detection
-
Chromatographic Column: A reversed-phase C18 or C8 column is typically used.
-
Mobile Phase: The mobile phase is often a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like methanol or acetonitrile, run in either isocratic or gradient mode.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection:
-
UV Detection: The eluent is monitored at a specific wavelength, for example, 235 nm or 244 nm.
-
Coulometric Detection: A dual-electrode electrochemical detector is used for enhanced sensitivity and selectivity.
-
-
Derivatization: For the analysis of 1-PP, derivatization with a reagent like pentafluorobenzoyl chloride may be necessary to improve its chromatographic properties.
-
Chromatographic Column: A fused-silica capillary column with a suitable stationary phase (e.g., 5% diphenyl dimethyl silicone) is employed.
-
Injection and Temperature Program: The sample is injected into the GC system, and a temperature program is used to separate the analytes.
-
Detection: A nitrogen-phosphorus detector (NPD) or a mass spectrometer operating in selected-ion monitoring (SIM) mode is used for detection.
-
Chromatographic Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like ammonium acetate or formic acid is used.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
Detection: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Buspirone (e.g., m/z 386.24 → 122.10) and an internal standard are monitored for quantification.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a bioanalytical method validation and a typical experimental workflow for LC-MS/MS analysis of Buspirone.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of buspirone and its major metabolite 1-(2-pyrimidinyl)piperazine in human plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a high-performance liquid chromatographic method for the determination of buspirone in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Detection Limits of Buspirone's Oxidative Metabolite: A Comparative Guide
A comprehensive review of analytical methodologies reveals a gap in publicly available data for the specific limit of detection (LOD) and limit of quantification (LOQ) of Buspirone N-oxide. However, by examining the validated methods for the parent compound, Buspirone, and its other impurities, researchers can gain valuable insights into the achievable sensitivity for this key metabolite.
Buspirone, an anxiolytic agent, undergoes oxidative metabolism, leading to the formation of several byproducts, including this compound.[1] As a significant metabolite and potential impurity in pharmaceutical formulations, the ability to detect and quantify this compound at low levels is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the analytical performance for Buspirone and its related impurities, offering a benchmark for the development and validation of methods targeting this compound.
While a range of analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection, are employed to identify and quantify Buspirone and its byproducts, specific validated data for the LOD and LOQ of this compound remain elusive in the reviewed literature.[1]
Comparative Analysis of Detection and Quantification Limits
To provide a comprehensive overview, the following tables summarize the LOD and LOQ values for the parent drug, Buspirone, determined by various analytical methods. This data serves as a valuable reference point for the sensitivity that can be expected when developing methods for its N-oxide metabolite.
Table 1: Limit of Detection (LOD) and Quantification (LOQ) for Buspirone
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Pharmaceutical Dosage Forms | 3.7 ng/mL | 11.3 ng/mL |
| HPLC with Fluorescence Detection | Rat Plasma | 6.51 ng/mL | 20.0 ng/mL[2] |
| LC-MS/MS | Human Plasma | Not Reported | 0.02 ng/mL |
| LC-MS/MS | Human Plasma | Not Reported | 10.4 pg/mL |
Furthermore, a stability-indicating HPLC method developed for Buspirone HCl provides LOD values for several of its potential impurities, offering a closer comparison for expected sensitivities of related degradation products.
Table 2: Limit of Detection (LOD) for Buspirone HCl and Its Impurities by a Stability-Indicating HPLC Method
| Compound | Limit of Detection (LOD) (ng/µL) |
| Buspirone HCl | 0.5 |
| Buspirone Acid HCl (BusAcid) | 0.10 |
| Impurity (Bis) | 0.54 |
| Impurity (Liq) | 0.41 |
| Impurity (Dimer) | 0.54 |
Experimental Protocols
A detailed experimental protocol for a validated stability-indicating HPLC method for Buspirone HCl is provided below. This method can serve as a foundation for developing a sensitive and specific assay for this compound.
Stability-Indicating HPLC Method for Buspirone HCl and Its Impurities
This method is designed to separate Buspirone HCl from its potential degradation products and impurities.[3]
-
Instrumentation: A gradient HPLC system equipped with a photo-diode array detector.
-
Column: Ultrasphere C18, heated to 40°C.
-
Mobile Phase:
-
A: Monobasic potassium phosphate buffer solution (pH 6.9).
-
B: Acetonitrile–methanol mixture (13:17).
-
-
Gradient Program: The mobile phase composition is initially set at 35% B for 5 minutes, then linearly increased to 54% B over 5.5 minutes.[3]
-
Detection: The samples are monitored at 244 nm and 210 nm.
-
Forced Degradation Studies: To ensure the stability-indicating nature of the method, Buspirone HCl is subjected to stress conditions including heat, moisture, light, acid-base hydrolysis, and oxidation. For oxidative degradation, a sample solution of Buspirone HCl (2 µg/µL) is prepared in 1% hydrogen peroxide and heated at 100°C for 30 minutes before HPLC analysis.
Workflow for Determining LOD and LOQ
The following diagram illustrates a typical workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) during the validation of an analytical method.
While specific LOD and LOQ values for this compound are not currently available in published literature, the provided data for Buspirone and its other impurities, along with the detailed experimental protocol, offer a solid foundation for researchers to develop and validate a robust analytical method for this important metabolite. The general instability of N-oxide metabolites may present unique challenges in developing a reproducible and accurate quantitative method. Therefore, careful optimization of sample handling, extraction procedures, and chromatographic conditions will be paramount.
References
A Comparative Guide to Buspirone N-oxide Formation in Diverse In-Vitro Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Buspirone N-oxide formation across various in-vitro systems. Buspirone, an anxiolytic agent, undergoes extensive metabolism, with N-oxidation being a notable pathway. Understanding the kinetics and characteristics of this compound formation in different in-vitro models is crucial for predicting its in-vivo behavior and potential drug-drug interactions. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to aid researchers in selecting the most appropriate in-vitro system for their studies.
Metabolic Pathway of Buspirone to this compound
Buspirone is primarily metabolized in the liver, where it undergoes several biotransformation reactions, including N-dealkylation, hydroxylation, and N-oxidation. The formation of this compound occurs on the piperazine ring of the buspirone molecule.[1][2] This reaction is predominantly catalyzed by the Cytochrome P450 enzyme system, with CYP3A4 being the principal isoform responsible for this metabolic step.[1][3]
Caption: Metabolic pathway of Buspirone to this compound.
Comparison of this compound Formation in In-Vitro Systems
The choice of an in-vitro system significantly impacts the observed kinetics of drug metabolism. This section compares the formation of this compound in human liver microsomes (HLMs), recombinant CYP enzymes, and other relevant systems.
Quantitative Kinetic Data
The following table summarizes the available kinetic parameters for this compound formation in different in-vitro systems.
| In-Vitro System | Enzyme Source | Apparent K_m_ (µM) | Apparent V_max_ (pmol/min/mg protein or pmol/min/pmol CYP) | Intrinsic Clearance (CL_int_) (µL/min/mg protein or µL/min/pmol CYP) | Reference |
| Human Liver Microsomes (pooled) | Pooled from multiple donors | 34.0 | 135 | 4.0 | [1] |
| Recombinant CYP3A4 | cDNA-expressed | Not Reported | Significantly higher than other CYPs | Not Reported | |
| Recombinant CYP2D6 | cDNA-expressed | Not Reported | 18-fold lower than CYP3A4 | Not Reported | |
| Recombinant CYP3A5 | cDNA-expressed | Not Reported | 35-fold lower than CYP3A4 | Not Reported |
Qualitative and Semi-Quantitative Observations
While specific kinetic data for this compound in systems other than microsomes and recombinant enzymes are scarce, qualitative and semi-quantitative comparisons can be drawn from existing literature.
-
Human Liver S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, offering a more complete metabolic profile. Studies on other compounds have shown that while S9 fractions provide a broader range of metabolic reactions, the activity of specific CYP enzymes, like CYP3A4, can be lower compared to microsomes due to the dilution effect. It is therefore expected that the rate of this compound formation in S9 fractions would be lower than in a corresponding concentration of microsomes.
-
Primary Human Hepatocytes: Hepatocytes represent the gold standard for in-vitro metabolism studies as they contain a full complement of uptake and efflux transporters, as well as both Phase I and Phase II metabolic enzymes in a cellular context. While specific kinetic data for this compound formation is not available, studies with rat hepatocytes have shown that they produce a wider range of buspirone metabolites compared to microsomes. This suggests that while N-oxidation occurs, its relative contribution to the overall metabolism of buspirone might differ in hepatocytes compared to simpler systems.
-
3D Liver Models (e.g., Spheroids, Microtissues): These advanced models aim to mimic the in-vivo liver microenvironment more closely, often exhibiting prolonged viability and metabolic activity compared to 2D cultures. For other drugs, 3D liver models have demonstrated metabolic profiles that are more predictive of in-vivo outcomes. It is plausible that the formation of this compound in these models would be sustained over longer incubation periods, providing a more physiologically relevant assessment of its metabolism. However, specific data on buspirone metabolism in these systems is currently lacking in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the in-vitro metabolism of buspirone.
In-Vitro Incubation of Buspirone with Human Liver Microsomes or S9 Fraction
This protocol is adapted from established methods for studying in-vitro drug metabolism.
Materials:
-
Buspirone
-
Pooled human liver microsomes (HLMs) or S9 fraction
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLMs or S9 fraction (final protein concentration typically 0.1-1.0 mg/mL), and buspirone (at various concentrations to determine kinetics, e.g., 1-100 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile). This will precipitate the proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the formation of this compound.
Analysis of this compound by LC-MS/MS
This protocol outlines a general method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from buspirone and other metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Buspirone and this compound.
-
Buspirone: m/z 386.3 → 122.1
-
This compound: m/z 402.3 → 122.1 (Note: The exact transition may vary slightly depending on the instrument and conditions).
-
-
Data Analysis: Quantify the peak area of the this compound MRM transition and determine its concentration using a standard curve prepared with a certified reference standard.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in-vitro buspirone metabolism study, from experimental setup to data analysis.
Caption: Experimental workflow for in-vitro Buspirone metabolism study.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Buspirone N-oxide, a known process-related impurity and metabolite of the anxiolytic drug Buspirone. Ensuring the accurate quantification of such impurities is a critical aspect of drug safety and regulatory compliance. This document outlines a typical High-Performance Liquid Chromatography (HPLC) method, discusses alternative analytical techniques, and provides detailed experimental protocols and validation workflows.
Introduction to this compound
This compound is formed through the oxidation of the piperazine ring of the Buspirone molecule.[1][2] This transformation can occur during the manufacturing process or as a result of metabolic processes in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] As a process-related impurity, its presence and concentration in the final drug product must be carefully controlled and monitored to ensure patient safety and meet regulatory standards.[3]
Analytical Methodologies for Validation
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common and widely accepted method for the quantification of Buspirone and its impurities, including this compound. However, other analytical techniques can also be employed.
Primary Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating Buspirone from its potential degradation products and process-related impurities.
Typical HPLC Method Parameters:
| Parameter | Specification |
| Column | Ultrasphere C18, heated to 40°C |
| Mobile Phase | A gradient program utilizing: A: Monobasic potassium phosphate buffer solution (pH 6.9) B: Acetonitrile–methanol mixture (13:17) |
| Gradient Program | 35% B for 5 minutes, then increased to 54% in 5.5 minutes |
| Flow Rate | 1.0 - 1.4 mL/min |
| Detection | Photo-Diode Array (PDA) detector at 244 nm and 210 nm |
| Injection Volume | 20 µL |
Alternative and Complementary Methods
While HPLC is the gold standard, other techniques can be used for identification and, in some cases, quantification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity, making it ideal for identifying and quantifying trace amounts of impurities. It is particularly useful in early development and for characterizing unknown impurities found during forced degradation studies.
-
High-Performance Thin-Layer Chromatography (HPTLC): Can be used as a simpler, high-throughput screening method for the presence of impurities.
-
Capillary Electrophoresis (CE): Offers high separation efficiency and can be an alternative to HPLC, especially for charged molecules.
Experimental Protocols
Forced Degradation Studies
To ensure the stability-indicating nature of an analytical method, forced degradation studies are performed on the Buspirone drug substance. These studies expose the drug to various stress conditions to generate potential degradation products, including this compound.
Oxidative Degradation Protocol:
-
Prepare a solution of Buspirone HCl (e.g., 2 µg/µL) in a 1% hydrogen peroxide solution.
-
Heat the solution in a reaction vial at 100°C for 30 minutes.
-
Prepare a blank solution containing only hydrogen peroxide and subject it to the same conditions.
-
Cool the solutions and analyze 20 µL aliquots by HPLC.
Analytical Method Validation Protocol
The chosen analytical method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. The following parameters are typically evaluated:
-
Specificity: The ability of the method to accurately measure the analyte of interest in the presence of other components, such as other impurities, degradation products, and excipients. This is assessed during forced degradation studies.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Prepare a series of standard solutions of this compound at different concentrations.
-
Inject each concentration in triplicate.
-
Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be close to 1.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with a known amount of the impurity at different concentration levels and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements and is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Quantitative Data Summary
| Validation Parameter | Typical Acceptance Criteria | Example Data for Buspirone (for reference) |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | - | 0.05–20 µg/mL |
| LOD | - | 3.7 ng/mL |
| LOQ | - | 11.3 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.97% - 100.3% |
| Precision (% RSD) | ≤ 2.0% | < 2% |
Visualizations
Buspirone Metabolic Pathway
Caption: Metabolic conversion of Buspirone to this compound.
Analytical Method Validation Workflow
Caption: General workflow for analytical method validation.
Impurity Validation Decision Tree
References
Safety Operating Guide
Proper Disposal of Buspirone N-oxide: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Buspirone N-oxide in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
This guide is intended for researchers, scientists, and drug development professionals who handle this compound. By following these step-by-step instructions, you can mitigate risks and ensure that this chemical waste is managed responsibly.
Hazard Identification and Safety Data
This compound is a metabolite and a common process-related or degradation impurity of Buspirone.[1] As with any chemical compound in a research setting, it is crucial to handle it with care. The following table summarizes key safety and physical property data for this compound and its parent compound, Buspirone.
| Property | This compound | Buspirone |
| Molecular Formula | C21H31N5O3[2] | C21H31N5O2[3] |
| Molecular Weight | 401.5 g/mol [2] | 385.5 g/mol [3] |
| Appearance | White Solid | Solid |
| CAS Number | 220747-81-9 | 36505-84-7 |
| Storage Temperature | 2-8°C Refrigerator | Room Temperature |
| Primary Hazards | Acute Toxicity (presumed) | Acute Toxicity |
| UN Number | Not explicitly listed, but may fall under a general category for toxic solids. | 2811 (for Buspirone Hydrochloride) |
Experimental Protocol for Waste Preparation and Disposal
This protocol outlines the necessary steps for the safe handling and preparation of this compound waste for disposal.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the following PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of aerosolization, use a NIOSH-approved respirator.
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in ensuring safe disposal.
-
Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste. High-density polyethylene (HDPE) containers are a suitable option.
-
Solid Waste:
-
Place contaminated solid waste, such as gloves, weighing paper, and pipette tips, into the designated solid waste container.
-
For pure or bulk quantities of this compound, transfer the material directly into the waste container using a chemically resistant spatula or scoop.
-
-
Liquid Waste:
-
If this compound is in a solution, pour the liquid waste into a designated liquid waste container.
-
Do not mix incompatible waste streams. For example, do not mix acidic solutions with basic solutions.
-
Waste Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety. The label must include the following information:
-
The words "Hazardous Waste" or "Unwanted Material".
-
Chemical Name: "this compound" (avoid abbreviations).
-
Approximate Quantity: Estimate the amount of waste in the container (e.g., grams or milliliters).
-
Hazard Identification: Indicate the primary hazards (e.g., "Toxic").
-
Laboratory Information: Your name, laboratory room number, and department.
Storage of Chemical Waste
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must:
-
Be at or near the point of generation.
-
Be under the control of the laboratory personnel.
-
Have secondary containment to capture any potential leaks.
-
Be away from sources of ignition and incompatible chemicals.
Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for guidance on institutional procedures for hazardous waste disposal. They will provide you with specific instructions and may supply pre-printed waste labels.
-
Select a Licensed Waste Disposal Vendor: In most cases, your institution will have a contract with a licensed hazardous waste disposal company. These companies are trained and equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
-
Schedule a Pickup: Coordinate with your EHS office or the disposal vendor to schedule a pickup for your properly labeled and stored waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Regulatory Compliance
The disposal of chemical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic laboratories may be subject to specific regulations outlined in 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste. It is imperative to follow all institutional, local, state, and federal guidelines to ensure compliance.
By adhering to these procedures, you contribute to a safe and environmentally responsible laboratory environment. Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance.
References
Personal protective equipment for handling Buspirone n-oxide
For laboratory professionals engaged in research and development, ensuring safe handling of chemical compounds is paramount. This guide provides crucial safety and logistical information for managing Buspirone N-oxide in a laboratory setting, from receipt to disposal, to ensure the well-being of personnel and the integrity of research.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Receiving and unpacking | - Single pair of nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and preparing solutions | - Double pair of nitrile gloves- Chemical splash goggles- Disposable gown or coveralls with long sleeves- A fit-tested N95 respirator or higher is recommended[1] |
| Procedures with potential for aerosolization | - Double pair of nitrile gloves- Full-face shield over chemical splash goggles[1]- A powered air-purifying respirator (PAPR) with P100 filters is recommended[1]- Disposable, liquid-resistant coveralls |
| Handling spills | - Double pair of nitrile gloves- Chemical splash goggles and face shield- Impermeable gown- Respiratory protection (e.g., full-face respirator)[2] |
| Disposal of waste | - Single pair of nitrile gloves- Laboratory coat |
Handling Procedures
Proper handling techniques are critical to minimize the risk of exposure. All operations involving this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to mitigate inhalation risks.[3]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including dedicated spatulas and weighing paper.
-
Donning PPE: Put on the appropriate PPE as specified in the table above. Gloves must be inspected for any tears or defects before use.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh paper or in a suitable container within the containment hood. Avoid creating dust.
-
Solution Preparation: If preparing a solution, slowly add the powder to the solvent to prevent splashing. Gently swirl or stir to dissolve.
-
Post-Handling: After handling, decontaminate the work surfaces by wet-wiping with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Wear appropriate PPE: Don the PPE specified for handling spills.
-
Containment: Prevent further spread of the spill. For powdered material, avoid creating dust.
-
Cleanup: Carefully sweep up or collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and lab coats, must be collected in a designated and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
